Chlorocholine Chloride-d9
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloroethyl-tris(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZZMRAGKVHANO-KYRNGWDOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCl)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745732 | |
| Record name | 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219257-11-0 | |
| Record name | 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1219257-11-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of Isotopic Purity in Deuterated Standards
An In-Depth Technical Guide to the Isotopic Purity of Chlorocholine Chloride-d9
In the landscape of modern analytical chemistry, stable isotope-labeled (SIL) compounds are indispensable tools, serving as ideal internal standards for quantitative mass spectrometry assays. This compound, the deuterated isotopologue of the plant growth regulator Chlormequat, is frequently employed for this purpose.[1][2] Its efficacy as an internal standard is fundamentally tethered to a critical, yet complex, quality attribute: its isotopic purity. This guide provides a detailed examination of the principles and methodologies used to characterize the isotopic purity of this compound, offering a framework for researchers and drug development professionals to ensure the accuracy and reliability of their quantitative data.
What is this compound?
This compound is a synthetic compound where nine hydrogen (¹H) atoms on the three methyl groups of the choline moiety have been replaced with deuterium (²H or D), a stable, heavy isotope of hydrogen.[3] This mass shift (M+9) allows it to be distinguished from its unlabeled counterpart by a mass spectrometer, while retaining nearly identical chemical and physical properties. This makes it an excellent internal standard for the accurate quantification of Chlorocholine Chloride (Chlormequat) in various matrices.[4]
Defining Isotopic Purity vs. Isotopic Enrichment
To rigorously assess a deuterated compound, it is crucial to distinguish between two key terms: isotopic enrichment and isotopic purity (often expressed as species abundance).[5]
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position. For this compound, if the starting material for deuteration has 99.8% D enrichment, it means that at any of the nine specified positions, there is a 99.8% probability of finding a deuterium atom and a 0.2% probability of finding a hydrogen atom.[5]
-
Isotopic Purity (Species Abundance): This describes the percentage of the entire population of molecules that have the desired, complete isotopic composition. Due to the statistical nature of chemical synthesis, it is practically impossible to achieve 100% isotopic purity.[5] A batch of this compound will inevitably contain a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d9, d8, d7, etc.).[5][6]
Why Isotopic Purity is a Critical Quality Attribute
The distribution of these isotopologues is not merely an academic detail; it is a critical quality attribute that directly impacts analytical accuracy. If a significant portion of the internal standard exists as lower-mass isotopologues (e.g., d8 or d7), it can potentially interfere with the signal of the native analyte or other related compounds, leading to inaccurate quantification. For deuterated drugs, these isotopic impurities can even affect the pharmacokinetic and metabolic profiles.[4][6] Therefore, a comprehensive characterization of isotopic purity is a non-negotiable aspect of method validation and routine sample analysis.[7]
Core Analytical Methodologies for Isotopic Purity Determination
A robust evaluation of isotopic purity cannot be achieved with a single technique. Instead, a complementary, multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is required to provide a complete and validated profile.[8][9]
-
Nuclear Magnetic Resonance (NMR): Provides precise, site-specific information on the extent of deuteration by quantifying the residual, non-deuterated protons.[5]
-
High-Resolution Mass Spectrometry (HRMS): Quantifies the relative abundance of all isotopologues present in the sample, providing a complete picture of the species distribution.[10][11]
This integrated strategy ensures that the structural integrity and the isotopic distribution are both rigorously confirmed, forming a self-validating system.[7]
Caption: Fig 1: Integrated Workflow for Isotopic Purity Analysis
Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: Probing Deuteration via Proton Absence
The power of NMR in this context lies in its ability to directly measure the degree of H/D substitution.[9] Since deuterium is "silent" in ¹H-NMR spectroscopy, the disappearance of a proton signal is direct evidence of successful deuteration. Quantitative ¹H-NMR (qNMR) takes this a step further by comparing the integral of any small, residual proton signals from the labeled positions to the integral of a certified internal standard with a known concentration.[5][12] This ratio allows for the highly accurate calculation of isotopic enrichment.
Experimental Protocol: Quantitative ¹H-NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and a suitable, certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The standard should have a known purity and contain protons that resonate in a clear region of the spectrum.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O or DMSO-d₆).[13] The solvent's residual proton peak should not overlap with analyte or standard peaks.
-
Vortex thoroughly to ensure homogeneity and transfer the solution to an NMR tube.
-
-
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal separation and sensitivity.
-
Pulse Sequence: A simple, single-pulse experiment is sufficient.
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 5-7 times the longest T₁ relaxation time of the protons being quantified) to ensure full signal recovery and accurate integration.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio.
-
-
Data Processing & Interpretation:
-
Apply standard Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the residual ¹H signal corresponding to the methyl groups of this compound.
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the isotopic enrichment using the ratio of these integrals, accounting for the number of protons per molecule and the molar masses of the analyte and standard.
-
Causality: Why qNMR is the Gold Standard for Site-Specific Purity
Mass spectrometry identifies molecules by their total mass; it cannot inherently distinguish between isotopomers (molecules with the same number of deuterium atoms but at different locations). NMR, however, provides site-specific information.[14] The chemical shift of a proton is unique to its electronic environment within the molecule. By observing the near-complete absence of the signal for the trimethyl protons, qNMR confirms not only the degree of deuteration but also that the deuteration has occurred at the intended positions.
Isotopologue Distribution Analysis by High-Resolution Mass Spectrometry (HRMS)
Principle: Separating Molecules by Mass to Quantify Isotopologues
HRMS is an exceptionally sensitive technique that can distinguish between ions with very small mass differences.[15] For this compound, this allows for the clear separation and quantification of the d9 isotopologue from the less-deuterated d8, d7, d6 (and so on) species, as well as the unlabeled d0 compound.[10][11] By measuring the relative intensity of each of these isotopic peaks, one can determine the species abundance, or isotopic purity, of the target d9 compound.
Experimental Protocol: LC-ESI-HRMS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent compatible with liquid chromatography and electrospray ionization (ESI), such as methanol or acetonitrile/water.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column is typically suitable for separating Chlorocholine Chloride from potential impurities.
-
Mobile Phase: A gradient elution using water and methanol/acetonitrile (both often containing a small amount of formic acid to aid ionization) is common.
-
Flow Rate: A typical analytical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Full scan mode with high resolution (>10,000 FWHM) to ensure separation of isotopic peaks.
-
Mass Range: Set a scan range that encompasses the molecular ions of all expected isotopologues (e.g., m/z 122 to 132 for the cation).
-
Data Interpretation: Determining Species Abundance
-
Identify the retention time for this compound.
-
Extract the mass spectrum across this chromatographic peak.
-
Identify the ion corresponding to the target d9 isotopologue.
-
Identify and integrate the signal intensity for all other related isotopologues (d0 through d8).
-
Calculate the isotopic purity by dividing the intensity of the d9 peak by the sum of the intensities of all isotopologue peaks (d0 to d9) and multiplying by 100.
Caption: Fig 2: HRMS Data Analysis Workflow
Trustworthiness: Self-Validation through Isotopic Pattern Matching
The described HRMS protocol contains a self-validating mechanism. The measured distribution of isotopologues can be compared to a theoretical distribution calculated based on the natural abundance of isotopes (like ¹³C). A close match between the observed and theoretical patterns provides high confidence in the peak assignments and the overall integrity of the measurement.
Synthesizing the Data: A Complete Purity Profile
The ultimate goal is to generate a comprehensive purity profile that integrates the findings from both NMR and HRMS. This profile forms the core of a reliable Certificate of Analysis. While specific values vary by manufacturer and batch, a typical high-quality batch of this compound will exhibit the characteristics summarized below.
Tabulated Data: Typical Certificate of Analysis for this compound
| Parameter | Method | Typical Specification | Rationale |
| Chemical Purity | HPLC-UV/CAD or qNMR | >98% | Ensures the material is free from unrelated chemical impurities. |
| Isotopic Enrichment | ¹H-NMR | >99 atom % D | Confirms a high degree of deuteration at the specified methyl positions.[16] |
| Isotopic Purity (d9) | HRMS | >98% | Guarantees that the vast majority of molecules are the desired d9-labeled species. |
| Unlabeled (d0) | HRMS | <0.1% | Minimizes interference with the quantification of the native analyte. |
Conclusion: Beyond a Single Number
Characterizing the isotopic purity of this compound is a rigorous, multi-step process that goes far beyond quoting a single percentage. It requires the strategic application of complementary analytical techniques, a deep understanding of isotopic chemistry, and a commitment to robust data interpretation. By integrating the site-specific certainty of NMR with the comprehensive isotopologue profiling of HRMS, researchers can establish a trustworthy and validated purity profile. This ensures that this compound can function as a reliable internal standard, ultimately underpinning the accuracy and defensibility of the resulting quantitative data in research and drug development.
References
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). Rapid Communications in Mass Spectrometry, 36(24), e9402. [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). PubMed. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2023). Analytical Methods, 15(7), 963-971. [Link]
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Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Grace. [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2023). RSC Publishing. [Link]
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Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. (2024). Yao Xue Xue Bao, (12), 1176-1185. [Link]
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Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. (2021). Chinese Journal of Analytical Chemistry. [Link]
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Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. (n.d.). SYNMR. [Link]
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Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. (2021). Chinese Journal of Analytical Chemistry. [Link]
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Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). University of Groningen. [Link]
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How Is Deuterium Used In NMR? (2025). Chemistry For Everyone - YouTube. [Link]
-
How to determine the purity of deuterated solvents by NMR Spectroscopy? (2019). ResearchGate. [Link]
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- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
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- 16. コリンクロリド-(トリメチル-d9) 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Characterization of Chlorocholine Chloride-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocholine Chloride-d9, the deuterated analogue of the plant growth regulator chlormequat chloride, serves as a critical internal standard in analytical chemistry. Its near-identical chemical properties to the unlabeled compound, coupled with its distinct mass spectrometric signature, make it an invaluable tool for accurate quantification in complex matrices such as food, environmental samples, and biological fluids.[1] The incorporation of nine deuterium atoms on the trimethylammonium group provides a significant mass shift, enabling precise and sensitive detection by mass spectrometry-based methods like GC-MS and LC-MS.[2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering insights into the underlying chemical principles and detailed analytical methodologies.
Synthesis of this compound
The synthesis of this compound is achieved through the quaternization of trimethylamine-d9 with 1,2-dichloroethane. This reaction, a nucleophilic substitution, leverages the lone pair of electrons on the nitrogen atom of trimethylamine-d9 to attack one of the electrophilic carbon atoms of 1,2-dichloroethane, displacing a chloride ion.
Reaction Mechanism
The synthesis proceeds via a standard SN2 mechanism. The deuterated trimethylamine acts as the nucleophile, and 1,2-dichloroethane serves as the alkylating agent. The reaction is typically carried out in a suitable solvent under controlled temperature and pressure to ensure optimal yield and purity.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of non-deuterated chlorocholine chloride.[3][4]
Materials:
-
Trimethylamine-d9
-
1,2-Dichloroethane (anhydrous)
-
Anhydrous solvent (e.g., acetonitrile or toluene)
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Pressure reactor or a heavy-walled sealed tube
-
Magnetic stirrer with heating capabilities
-
Apparatus for filtration under inert atmosphere
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Reaction Setup: In a dry pressure reactor under an inert atmosphere, dissolve trimethylamine-d9 in an anhydrous solvent.
-
Addition of Alkylating Agent: Slowly add a stoichiometric excess of 1,2-dichloroethane to the solution at room temperature with vigorous stirring.
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 70-130°C.[3][4] The reaction is typically carried out for several hours under autogenous pressure. The progress of the reaction can be monitored by withdrawing aliquots and analyzing for the consumption of the starting materials by a suitable chromatographic technique.
-
Isolation of the Product: After the reaction is complete, cool the reactor to room temperature. The product, being a quaternary ammonium salt, will precipitate out of the solution.
-
Purification: Collect the solid product by filtration under an inert atmosphere. Wash the crude product with the anhydrous solvent used for the reaction to remove any unreacted starting materials.
-
Drying: Dry the purified this compound under high vacuum to remove any residual solvent.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₄D₉Cl₂N | |
| Molecular Weight | 167.12 g/mol | |
| Appearance | Solid | |
| Melting Point | 239-243 °C (decomposes) | |
| Isotopic Purity | Typically ≥98 atom % D |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For this compound, both ¹H and ¹³C NMR are utilized. Due to the deuteration of the methyl groups, the ¹H NMR spectrum is simplified, showing signals only for the ethylene protons. The ¹³C NMR spectrum will show signals for the ethylene carbons and a characteristic pattern for the deuterated methyl carbons.
¹H NMR (in D₂O):
-
The two methylene groups (-CH₂CH₂-) will appear as two triplets. The chemical shifts are expected to be in the range of 3.5-4.5 ppm.
¹³C NMR (in D₂O):
-
The two methylene carbons will show distinct signals.
-
The deuterated methyl carbons (-CD₃) will appear as a multiplet due to carbon-deuterium coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing quaternary ammonium salts.
The positive ion ESI mass spectrum is expected to show a prominent peak for the [M-Cl]⁺ cation. The mass-to-charge ratio (m/z) for the deuterated cation [ClCH₂CH₂N(CD₃)₃]⁺ will be higher than its non-deuterated counterpart.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized this compound. Due to the polar and ionic nature of the compound, Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-exchange chromatography are the most suitable separation techniques.[5][6][7]
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- 3. EP0753504B1 - Process for the preparation of (2-chloroethyl) ammonium chlorides - Google Patents [patents.google.com]
- 4. EP0753504A2 - Process for the preparation of (2-chloroethyl) ammonium chlorides - Google Patents [patents.google.com]
- 5. Analysis of chlormequat and mepiquat by hydrophilic interaction chromatography coupled to tandem mass spectrometry in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Quaternary Ammonium Compounds by Ion Exchange and Ion-Pair High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Chlorocholine Chloride-d9 CAS number and molecular weight.
An In-Depth Technical Guide to Chlorocholine Chloride-d9 for Advanced Analytical Applications
Introduction
Chlorocholine Chloride, commonly known as Chlormequat, is a widely utilized plant growth regulator that works by inhibiting the biosynthesis of gibberellins, leading to controlled plant stature and improved crop yields.[1][2][3] The increasing use of Chlormequat in agriculture necessitates highly accurate and reliable methods for its quantification in various matrices, from environmental samples to food products. This guide provides a comprehensive technical overview of this compound, the stable isotope-labeled (SIL) analogue of Chlormequat. As a Senior Application Scientist, this document is structured to provide researchers, analytical chemists, and drug development professionals with the fundamental properties, core application principles, and field-proven protocols necessary for the effective use of this critical internal standard.
Part 1: Core Physicochemical Properties and Identification
The utility of any analytical standard begins with its unambiguous identification and characterization. This compound is structurally identical to its parent compound, with the exception that the nine hydrogen atoms on the three methyl groups of the quaternary amine have been replaced with deuterium. This substitution is fundamental to its application in mass spectrometry, as it results in a distinct mass shift while preserving near-identical physicochemical behavior.
Table 1: Key Identifiers and Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1219257-11-0 | [4][5][6][7] |
| Molecular Formula | C₅H₄D₉Cl₂N | [5][6] |
| Molecular Weight | 167.12 g/mol | [1][5][6][7][8] |
| Monoisotopic Mass | 166.099 Da | [7][8] |
| Synonyms | (2-Chloroethyl)trimethylammonium Chloride-d9; Chlormequat-d9; 2-Chloro-N,N,N-trimethylethanaminium Chloride-d9 | [5] |
| Unlabeled CAS | 999-81-5 | [1][7] |
| Isotopic Purity | Typically ≥98 atom % D | [9] |
The high isotopic purity (atom percent deuterium) is a critical quality attribute, ensuring a minimal contribution to the signal of the unlabeled analyte and thus maintaining the accuracy of quantification.
Part 2: The Principle of Isotope Dilution Mass Spectrometry
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its superior accuracy and precision.
The core principle rests on the addition of a known quantity of the stable isotope-labeled standard (this compound) to a sample prior to any extraction or cleanup steps. Because the labeled standard and the native analyte (Chlormequat) exhibit virtually identical chemical and physical properties, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.
The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass-to-charge (m/z) ratio. Quantification is then based on the ratio of the signal from the native analyte to that of the labeled standard. This ratiometric measurement effectively cancels out variations in sample recovery and mitigates matrix effects—signal suppression or enhancement caused by co-eluting compounds from the sample matrix. The use of a stable isotope-labeled internal standard is a self-validating system that significantly enhances the trustworthiness and reproducibility of results, particularly in complex matrices like food or environmental samples.[10]
Caption: Isotope Dilution Mass Spectrometry Workflow.
Part 3: Experimental Protocol for Chlormequat Quantification
This section details a robust protocol for the quantification of Chlormequat in a plant matrix (e.g., wheat grain) using this compound as an internal standard with LC-MS/MS.
1. Objective: To accurately determine the concentration of Chlormequat chloride in a complex plant matrix, correcting for matrix effects and procedural losses.
2. Materials and Reagents:
-
Chlorocholine Chloride (Chlormequat) analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
3. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of Chlormequat chloride standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock (100 µg/mL): Dissolve 1 mg of this compound in 10 mL of methanol. The lower concentration reflects its use as a spiking solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution in a suitable solvent (e.g., 90:10 water:acetonitrile). A typical range would be 1 to 500 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the IS stock solution. Each sample will be spiked with this solution to achieve a consistent final concentration (e.g., 50 ng/mL in the final extract).
4. Sample Preparation (Modified QuEChERS):
-
Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water and vortex for 1 minute to rehydrate the sample.
-
Spike with Internal Standard: Add 50 µL of the 1 µg/mL IS spiking solution to the sample.
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) and filter through a 0.22 µm syringe filter into an autosampler vial for analysis.
5. LC-MS/MS Instrumentation and Conditions:
-
LC System: UHPLC system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is preferred for retaining this polar compound.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient starting at high organic content (e.g., 95% B) and ramping down to elute the polar analyte.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions (Example):
-
Chlormequat: Q1: 122.1 -> Q3: 58.1 (quantifier), 63.1 (qualifier)
-
This compound: Q1: 131.1 -> Q3: 66.1 (quantifier)
-
6. Data Analysis and Quantification:
-
Integrate the peak areas for both the Chlormequat and this compound MRM transitions.
-
Calculate the peak area ratio (Area of Chlormequat / Area of this compound) for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Chlormequat in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Part 4: Synthesis and Quality Considerations
While detailed proprietary synthesis methods are not publicly disclosed, a plausible synthetic route for this compound can be inferred from established organic chemistry principles and patents for the unlabeled compound.[11] A common industrial method for producing Chlormequat involves the reaction of 1,2-dichloroethane with trimethylamine.
Therefore, the synthesis of the d9-labeled analogue would logically involve the reaction of 1,2-dichloroethane with trimethylamine-d9. Trimethylamine-d9 itself can be synthesized from deuterated starting materials.
Caption: Plausible Synthetic Pathway for this compound.
Key Quality Aspects for Researchers:
-
Chemical Purity: Must be high (>98%) to ensure that the standard response is only from the compound of interest.
-
Isotopic Purity: As mentioned, a high atom % D is crucial. The certificate of analysis should be consulted to confirm this value.
-
Concentration Accuracy: The concentration of the supplied standard solution must be accurately known and traceable.
Part 5: Safety and Hazard Information
As a chemical reagent, this compound should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[4][8]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][8]
-
Handling: Always handle in a well-ventilated area or fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended by the manufacturer.
Conclusion
This compound is an indispensable tool for modern analytical science, enabling researchers to achieve the highest levels of accuracy in the quantification of the plant growth regulator Chlormequat. Its role as a stable isotope-labeled internal standard within an isotope dilution mass spectrometry framework provides a self-validating system that overcomes the challenges of sample loss and matrix interference. By understanding its fundamental properties and employing robust, validated protocols as outlined in this guide, scientists can generate highly reliable and defensible data critical for food safety, environmental monitoring, and regulatory compliance.
References
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Pharmaffiliates. (n.d.). This compound | CAS No : 1219257-11-0. Retrieved from [Link]
-
Ace Therapeutics. (n.d.). Chlorocholine-d9 chloride. Retrieved from [Link]
-
ResearchGate. (2012). What is the function of chlorocholine chloride (CCC) in plant tissue culture?. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
MDPI. (2022). Application of Choline Chloride-Based Deep Eutectic Solvents in the Synthesis of Hydrazones. Retrieved from [Link]
- Google Patents. (1948). US2457226A - Preparation of choline chloride.
- Google Patents. (1968). DE1493469A1 - Process for the production of chlorcholine chloride.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 71309012. Retrieved from [Link]
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A Researcher's Comprehensive Guide to Procuring and Utilizing Research-Grade Chlorocholine Chloride-d9
Executive Summary
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing, vetting, and utilizing research-grade Chlorocholine Chloride-d9. Chlorocholine Chloride (CCC), a widely used plant growth regulator, and its deuterated analog (this compound) are critical tools in agricultural science and metabolic research. The isotopic labeling with deuterium (d9) allows for its use as a highly effective internal standard in quantitative mass spectrometry-based analyses, ensuring accuracy and precision. This guide offers a multi-step protocol for supplier selection, detailed quality metrics for evaluating the compound, and a practical, step-by-step experimental workflow for its application in a laboratory setting.
Introduction to Chlorocholine Chloride and its Deuterated Analog
Chlorocholine chloride, also known as chlormequat chloride, is a quaternary ammonium salt that functions as a plant growth regulator.[1][2] Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, which results in controlled plant growth, including reduced stem elongation and increased stress resistance.[1][3]
The deuterated form, this compound, is a stable isotope-labeled version of the molecule where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, thereby significantly improving the accuracy and reliability of the results.[4]
Supplier Identification and Vetting: A Protocol for Ensuring Quality
The selection of a reliable supplier for research-grade this compound is paramount to the success of any experimental work. The following protocol outlines a systematic approach to identifying and vetting potential suppliers.
Step 1: Initial Supplier Screening
The initial search for suppliers should focus on reputable chemical companies that specialize in stable isotope-labeled compounds and reference standards. Key players in this field include:
-
LGC Standards: A well-established provider of reference materials.
-
Santa Cruz Biotechnology: A major supplier of biochemicals for research.[5]
-
MedChemExpress: A supplier of research chemicals and biochemicals.[2]
-
Cayman Chemical: A company specializing in biochemicals for research.
Step 2: Critical Quality Metrics for Research-Grade Compounds
When evaluating potential suppliers, researchers must scrutinize the quality of the this compound based on the following critical metrics, which should be clearly stated on the product's Certificate of Analysis (CofA).
-
Isotopic Purity: This is the percentage of the compound that is deuterated. For use as an internal standard in mass spectrometry, an isotopic enrichment of ≥98% is recommended to minimize signal interference from the unlabeled analyte.[6]
-
Chemical Purity: This refers to the percentage of the material that is the desired compound. A high chemical purity (>99%) is essential to avoid introducing interfering compounds into the analysis.[6]
-
Certificate of Analysis (CofA): The CofA is a critical document that provides lot-specific information on the compound's purity, identity, and other quality control tests. Researchers should always request and review the CofA before purchasing.[7]
Step 3: Comparative Analysis of Leading Suppliers
To facilitate the selection process, the following table provides a summary of information for this compound from various suppliers. Note: Availability and specifications are subject to change, and researchers should always verify the information with the supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |
| LGC Standards | This compound | 95245-30-0 | C5H4D9Cl2N | Not specified on webpage | Provides Certificate of Analysis.[7] |
| Santa Cruz Biotechnology | This compound | 1219257-11-0 | C5H4D9Cl2N | Not specified on webpage | For research use only.[5] |
| MedChemExpress | Chlorocholine-d9 chloride | 1219257-11-0 | C5H4D9Cl2N | Not specified on webpage | Provides a data sheet and handling instructions.[2] |
Procurement and Handling Protocol
Proper procurement and handling are crucial for maintaining the integrity of the research-grade compound.
Caption: A streamlined workflow for the procurement and handling of research-grade compounds.
Step-by-Step Guide:
-
Request a Quote and Certificate of Analysis: Contact the selected supplier(s) to obtain a quote and the lot-specific CofA.
-
Review the CofA: Carefully examine the CofA to ensure the isotopic and chemical purity meet the experimental requirements.
-
Place the Order: Follow the supplier's instructions for placing a purchase order.
-
Receiving and Logging: Upon receipt, immediately log the compound into the laboratory's chemical inventory system. Note the date of receipt, lot number, and storage conditions.
-
Proper Storage: Store the compound according to the manufacturer's recommendations, typically in a cool, dry place away from light.[1] For long-term storage, -20°C or -80°C may be recommended.[1]
Application Note: Quantification of Chlormequat in Plant Tissue using LC-MS/MS
This section provides a model experimental workflow for the quantification of chlormequat in a plant matrix using this compound as an internal standard.
Caption: A comprehensive workflow for the quantification of chlormequat in plant samples using a deuterated internal standard.
Methodology
1. Reagent and Standard Preparation:
-
Chlormequat Chloride Stock Solution (1000 µg/mL): Accurately weigh and dissolve chlormequat chloride in methanol.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the chlormequat chloride stock solution with a suitable solvent.
-
Working Internal Standard Solution: Dilute the this compound stock solution to a final concentration of 1 µg/mL with the extraction solvent.[8]
2. Sample Extraction:
-
Weigh 10 g of the homogenized plant sample into a centrifuge tube.[8]
-
Add a known amount of the working internal standard solution.
-
Add 20 mL of methanol/water (70:30, v/v) as the extraction solvent.[8]
-
Homogenize the sample for 2 minutes.[8]
-
Centrifuge the sample at 4000 rpm for 10 minutes.[8]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[9]
3. LC-MS/MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase column. A Waters ACQUITY UPLC BEH Amide column is a good option.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[9]
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both chlormequat and its d9-labeled internal standard.
4. Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio versus the concentration of the working standard solutions.
-
Determine the concentration of chlormequat in the samples by interpolating their response ratios from the calibration curve.
Troubleshooting and FAQs
-
Low Signal Intensity: This could be due to poor extraction efficiency, ion suppression, or incorrect MS/MS parameters. Optimize the extraction procedure and MS/MS settings.
-
High Variability: Ensure accurate and consistent addition of the internal standard to all samples.
-
Interference Peaks: Verify the specificity of the MRM transitions and consider further sample cleanup if necessary.
Conclusion
The successful use of research-grade this compound hinges on a meticulous approach to supplier selection, rigorous quality assessment, and the implementation of a validated analytical method. By following the protocols and guidelines outlined in this technical guide, researchers can ensure the procurement of high-quality material and generate accurate and reproducible data in their studies of this important plant growth regulator.
References
-
Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin. (n.d.). European Union Reference Laboratory for Single Residue Methods. Retrieved from [Link]
-
Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. (n.d.). Waters. Retrieved from [Link]
-
Castro, J., et al. (2001). Determination of chlormequat in fruit samples by liquid chromatography–electrospray tandem mass spectrometry. Journal of AOAC International, 84(6), 1904-1909. Retrieved from [Link]
-
Chlormequat (015). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Guide to Quality in Analytical Chemistry - 3rd edition (2016). (2017). Eurachem. Retrieved from [Link]
-
Vora, V., Raikwar, M. K., & Bhushan, V. (2015). Assessment and Method Validation of Chlormequat Chloride in Food by Liquid Chromatography Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
HARMONIZED GUIDELINES FOR INTERNAL QUALITY CONTROL IN ANALYTICAL CHEMISTRY LABORATORIES. (n.d.). IUPAC. Retrieved from [Link]
-
Effects of Mepiquat Chloride and Chlormequat Chloride on the Growth and Fruit Quality of 'Shine Muscat' Grapevines. (2023). MDPI. Retrieved from [Link]
-
Russak, E. M., & Gaffney, B. L. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216. Retrieved from [Link]
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The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
In the exacting world of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and environmental testing, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS), has become an indispensable tool for its sensitivity and specificity. However, the inherent variability in sample preparation and instrument response necessitates a robust method for normalization. This guide provides an in-depth exploration of the "gold standard" for quantitative bioanalysis: the use of deuterated internal standards.[1][2] We will delve into the core principles, practical applications, and critical considerations for leveraging these powerful analytical tools to ensure the integrity and reliability of your results.
The Foundational Principle: Isotope Dilution Mass Spectrometry
The cornerstone of using deuterated standards is the principle of isotope dilution mass spectrometry (IDMS).[1] In this technique, a known quantity of a stable isotope-labeled (SIL) version of the analyte, in this case, a deuterated analog, is introduced into the sample at the earliest possible stage of the workflow.[1] This deuterated internal standard (IS) is chemically identical to the analyte of interest, with the key difference being a slight increase in mass due to the replacement of one or more hydrogen atoms with deuterium.[3][4]
Because the deuterated standard and the native analyte exhibit nearly identical physicochemical properties, they behave in a virtually indistinguishable manner throughout the analytical process.[4][5] This includes extraction, derivatization, chromatography, and ionization.[5][6] Consequently, any loss of sample during preparation or fluctuations in instrument signal, such as ion suppression or enhancement in the mass spectrometer's source, will affect both the analyte and the internal standard to the same degree.[2][5] By measuring the ratio of the analyte's signal to that of the deuterated standard, we can accurately and precisely determine the concentration of the analyte, effectively canceling out experimental variability.[5][7]
The core relationship in isotope dilution mass spectrometry is illustrated below:
Advantages of Deuterated Standards Over Other Internal Standards
While other types of internal standards exist, such as structural analogs, deuterated standards offer unparalleled advantages, particularly in complex biological matrices.
-
Correction for Matrix Effects : Biological samples are inherently complex, containing a multitude of endogenous compounds that can interfere with the ionization of the target analyte. This phenomenon, known as the matrix effect, can lead to significant inaccuracies in quantification.[2] Because a deuterated standard co-elutes with the analyte, it experiences the same ion suppression or enhancement, allowing for reliable correction.[1][2]
-
Improved Accuracy and Precision : By accounting for variability at every step of the analytical process, deuterated internal standards lead to a significant improvement in the accuracy and precision of the results.[5][6]
-
Enhanced Reproducibility : The use of deuterated standards ensures consistent ionization efficiency across multiple analytical runs, leading to improved reproducibility.[4] This is crucial for long-term studies and inter-laboratory comparisons.
-
Regulatory Acceptance : The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory bodies such as the FDA and EMA for bioanalytical method validation.[4][8]
The impact of using a deuterated internal standard on key assay validation parameters is summarized in the table below.
| Validation Parameter | Structural Analog IS | Deuterated IS | Rationale for Improvement |
| Accuracy (% Bias) | Can be > ±15% | Typically < ±5% | Co-elution and identical ionization behavior correct for matrix effects. |
| Precision (%RSD) | Often 10-20% | Typically < 10% | Normalization of variability in sample preparation and instrument response. |
| Linearity (r²) | >0.99 | >0.995 | More consistent signal ratio across the concentration range.[7] |
| Recovery | Variable | Consistent | Tracks analyte loss during extraction and sample handling. |
Practical Considerations for Implementation
The successful implementation of deuterated internal standards requires careful attention to several key factors.
Selection of the Deuterated Standard
-
Number of Deuterium Atoms : A sufficient number of deuterium atoms should be incorporated to provide a clear mass difference from the analyte, preventing isotopic overlap. Typically, a mass difference of at least 3 atomic mass units (amu) is recommended.[9] The number of deuterium atoms can range from 2 to 10, depending on the analyte's size and structure.[3]
-
Position of Deuteration : The location of the deuterium atoms within the molecule is critical.[1] Deuterium labels should be placed in stable, non-exchangeable positions to prevent loss during sample preparation or analysis.[1] Avoid labeling on heteroatoms like oxygen, nitrogen, or sulfur, as these are prone to hydrogen-deuterium (H/D) exchange.[10]
-
Isotopic Purity : The deuterated standard should have high isotopic purity, ideally ≥98%, and be free from contamination with the unlabeled analyte.[1][4] Contamination can lead to an overestimation of the analyte's concentration.
Potential Pitfalls and Troubleshooting
-
Chromatographic Isotope Effect : Deuterated compounds can sometimes exhibit a slight shift in chromatographic retention time compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[11][12] This is due to the subtle differences in the physicochemical properties of C-H versus C-D bonds.[11] While usually minor, a significant shift can impact quantification if the analyte and internal standard do not experience the same matrix effects at slightly different retention times.[9][11]
-
In-source H/D Exchange : Under certain mass spectrometer source conditions, particularly high temperatures, deuterium atoms can be lost or exchanged with protons from the solvent.[1][10] This can lead to an inaccurate measurement of the internal standard.
-
Differential Matrix Effects : In rare cases, even with co-elution, the analyte and deuterated standard may experience slightly different matrix effects. This is a complex phenomenon that may be related to subtle differences in their physicochemical properties.[13]
Experimental Protocol: Quantification of a Small Molecule Drug in Plasma
This section provides a detailed, step-by-step methodology for the quantification of a hypothetical small molecule drug, "DrugX," in human plasma using its deuterated analog, "DrugX-d4."
Materials and Reagents
-
DrugX certified reference material
-
DrugX-d4 certified reference material (isotopic purity >98%)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL) : Prepare separate stock solutions of DrugX and DrugX-d4 in methanol.
-
Working Standard Solutions : Serially dilute the DrugX stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100 ng/mL).
-
Internal Standard Working Solution (10 ng/mL) : Dilute the DrugX-d4 stock solution with acetonitrile to a final concentration of 10 ng/mL.
Sample Preparation
-
Sample Aliquoting : To 100 µL of plasma (calibrators, quality controls, or unknown samples) in a microcentrifuge tube, add 20 µL of the internal standard working solution (10 ng/mL).
-
Protein Precipitation : Add 300 µL of acetonitrile to each tube.
-
Vortexing : Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.
LC-MS/MS Analysis
-
LC System : A suitable UHPLC system.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A suitable gradient to achieve separation of the analyte from matrix components.
-
MS System : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions : Optimize the multiple reaction monitoring (MRM) transitions for both DrugX and DrugX-d4.
Data Analysis
-
Integration : Integrate the peak areas for the analyte and the internal standard.
-
Ratio Calculation : Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Calibration Curve : Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators. A linear regression with a 1/x² weighting is often used.
-
Quantification : Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
A typical bioanalytical workflow using a deuterated internal standard is depicted below:
Conclusion
Deuterated internal standards represent a cornerstone of modern quantitative mass spectrometry. Their ability to mimic the behavior of the target analyte throughout the analytical workflow provides an unparalleled level of accuracy, precision, and robustness. By understanding the fundamental principles of isotope dilution, carefully selecting the appropriate standard, and being mindful of potential pitfalls, researchers, scientists, and drug development professionals can harness the power of this technique to generate high-quality, reliable, and defensible data. The investment in the synthesis and implementation of deuterated internal standards is often offset by the significant reduction in method development time and the increased confidence in the final results.[8]
References
- The Principle and Practice of Using Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.
- Sinha, A. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- The Guiding Principles of Deuterium-Labeled Standards in Mass Spectrometry. (n.d.). Benchchem.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.).
- A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards. (n.d.). Benchchem.
- Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis. (n.d.). Benchchem.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
- Deuterated Compounds | Stable Isotope-Labeled Standards. (n.d.). Pharmaffiliates.
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Chromatographic Shifts of Deuterated Standards. (n.d.). Benchchem.
- Common pitfalls in using deuterated standards and how to avoid them. (n.d.). Benchchem.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL.
- Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. (2013, September 15). PubMed.
- Internal standard in LC-MS/MS. (2013, August 13). Chromatography Forum.
- Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. (n.d.). MDPI.
- The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.
- Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274.
- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020, July 15). PubMed.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013, May). PubMed.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). myadlm.org.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025, January 11). PubMed Central.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1).
- Retention Time shifts using deuterated internal standards. (2021, March 23). skyline.ms.
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An In-Depth Technical Guide to the Role of Chlorocholine Chloride-d9 in Plant Growth Regulator Studies
Abstract
Chlormequat chloride (CCC), a quaternary ammonium compound, is a widely utilized plant growth regulator (PGR) essential for modern agriculture, particularly in cereal cultivation, to prevent lodging and enhance yield.[1][2] Its mechanism of action involves the inhibition of the gibberellin (GA) biosynthesis pathway, leading to shorter, more robust plant structures.[3][4][5] The widespread use of CCC necessitates rigorous monitoring of its residues in crops and environmental samples to ensure compliance with regulatory Maximum Residue Limits (MRLs).[6][7][8] However, the quantitative analysis of CCC in complex biological matrices is fraught with challenges, including matrix effects, extraction inefficiencies, and instrument variability. This guide details the indispensable role of Chlorocholine Chloride-d9 (CCC-d9), a stable isotope-labeled internal standard, in overcoming these analytical hurdles. We will explore the mechanistic basis for its use, provide a detailed experimental workflow for residue analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and demonstrate why CCC-d9 is the gold standard for achieving accuracy, precision, and trustworthiness in plant growth regulator studies.
The Significance of Chlormequat Chloride (CCC) in Plant Science
Chlormequat chloride is a synthetic compound that acts as an antagonist to gibberellin biosynthesis.[9][10] Gibberellins are a class of plant hormones critical for promoting cell elongation, and consequently, stem growth.[3] CCC specifically inhibits the early stages of this pathway, blocking the cyclases involved in converting geranylgeranyl pyrophosphate (GGPP) into ent-kaurene, a key precursor to bioactive GAs.[4][11][12]
The physiological consequences of this inhibition are highly desirable in agriculture:
-
Reduced Internode Length: Leads to shorter, more compact plants.[1][13]
-
Strengthened Stems: Thicker, sturdier stems significantly reduce the risk of lodging (bending or breaking) in cereal crops like wheat and barley, especially under high-fertilizer conditions.[2]
-
Improved Yield Security: By preventing lodging, CCC ensures that the plant's resources are directed towards grain filling, securing potential yield.[2]
-
Enhanced Commercial Value: In ornamental horticulture, CCC is used to produce more compact, uniform, and marketable plants.[2][5]
This targeted biological activity makes CCC a vital tool for crop management.[1] However, its application requires precise control and subsequent monitoring to prevent excessive residues in food products.[6][14]
The Analytical Imperative: Why an Internal Standard is Non-Negotiable
Accurate quantification of CCC residues is a critical task for regulatory bodies, food safety laboratories, and researchers. Techniques like LC-MS/MS offer high sensitivity and selectivity, but the accuracy of the results can be compromised by several factors inherent to analyzing complex samples:[15]
-
Matrix Effects: Co-extracted compounds from the plant or soil matrix can either suppress or enhance the ionization of the target analyte (CCC) in the mass spectrometer's source, leading to under- or overestimation.
-
Extraction Inefficiency: The recovery of CCC from the sample matrix during extraction and cleanup may not be 100% and can vary between samples.
-
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system can introduce variations in signal response over an analytical run.
To counteract these sources of error, an isotope dilution mass spectrometry approach is employed, which relies on the use of a stable isotope-labeled internal standard (IS).[15][16][17] This is where this compound plays its pivotal role.
This compound: The Gold Standard Internal Standard
This compound is an isotopic analogue of CCC where nine hydrogen atoms on the three methyl groups have been replaced with deuterium atoms.[18][19][20] This substitution makes it the ideal internal standard for CCC quantification for several fundamental reasons.[15][16]
Core Principle of Operation: The underlying assumption, which holds true in practice, is that the deuterated standard behaves identically to the native (non-deuterated) analyte throughout the entire analytical process—from extraction and cleanup to chromatographic separation and ionization.[15][16] It is added to the sample at a known concentration at the very beginning of the workflow. Any loss of analyte during sample preparation or any signal fluctuation in the MS will affect both the native CCC and the CCC-d9 standard to the same extent.
The mass spectrometer can easily differentiate between the native analyte and the deuterated standard due to the mass difference (a shift of +9 Daltons).[18] Quantification is therefore based on the ratio of the native analyte signal to the internal standard signal, not on the absolute signal of the analyte. This ratio remains constant even if absolute signal intensities vary, thereby correcting for all the aforementioned sources of error.[21]
Data Presentation: Analyte vs. Internal Standard
| Property | Chlormequat Chloride (CCC) | This compound (CCC-d9) | Rationale for Similarity/Difference |
| Chemical Structure | C₅H₁₃Cl₂N | C₅H₄D₉Cl₂N | Identical except for isotopic substitution. |
| Molecular Weight | ~158.1 g/mol | ~167.1 g/mol | Increased mass due to 9 deuterium atoms. This mass difference is key for MS detection. |
| Polarity & Solubility | High | High | Deuterium substitution does not significantly alter physicochemical properties like polarity or solubility, ensuring identical behavior during extraction. |
| Chromatographic Retention Time | Identical | Identical (or near-identical) | Because their chemical properties are the same, they co-elute during liquid chromatography.[15] |
| Ionization Efficiency | High (ESI+) | High (ESI+) | Both compounds ionize identically under the same conditions. |
| MS/MS Fragmentation | Specific parent/daughter ion transitions | Specific parent/daughter ion transitions with a +9 Da shift | The fragmentation pattern is predictable and consistent, allowing for specific detection of both compounds. |
Experimental Protocol: Quantifying CCC in Cereal Grain using CCC-d9 and LC-MS/MS
This section outlines a robust, field-proven workflow for the determination of chlormequat chloride residues in a complex matrix like wheat flour. This protocol is a self-validating system because the inclusion of CCC-d9 provides continuous quality control for each individual sample.
Workflow Overview
The logical flow of the experiment is designed to accurately measure the native CCC by correcting for procedural variations using the CCC-d9 internal standard.
Caption: Experimental workflow for CCC quantification using a CCC-d9 internal standard.
Step-by-Step Methodology
Objective: To determine the concentration of Chlormequat Chloride in a wheat flour sample.
1. Materials and Reagents:
-
Chlormequat Chloride (CCC) analytical standard
-
This compound (CCC-d9) internal standard solution (e.g., 10 µg/mL in methanol)[22]
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Homogenized wheat flour sample
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm)
2. Sample Preparation (Based on QuPPe Method): [22][23]
-
Weighing: Accurately weigh 10 g of the homogenized wheat flour sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the 10 µg/mL CCC-d9 internal standard solution to the sample. This step is critical; the accuracy of the final result depends on the precise addition of the IS.
-
Extraction: Add 10 mL of water and vortex for 30 seconds to wet the sample. Add 20 mL of methanol and homogenize using a high-speed disperser for 2 minutes.[22]
-
Centrifugation: Centrifuge the sample at >3500 g for 5 minutes to separate the solid matrix from the liquid extract.
-
Filtration: Draw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an LC vial. This removes particulates that could damage the LC system. The sample is now ready for analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer (e.g., Waters ACQUITY with Xevo TQ-S).[23]
-
Chromatographic Column: A column suitable for polar compounds, such as a HILIC or Amide column (e.g., Waters ACQUITY UPLC BEH Amide).[23]
-
Mobile Phase: A gradient of water and acetonitrile with a formic acid modifier to ensure good peak shape and ionization.
-
Ionization Source: Electrospray Ionization in Positive Mode (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. This highly selective mode monitors specific "parent-to-daughter" ion transitions for both the analyte and the internal standard.
MRM Transitions for Detection:
| Compound | Parent Ion (m/z) | Daughter Ion (m/z) | Purpose |
| CCC | 122.1 | 58.1 | Quantifier Ion |
| CCC | 122.1 | 60.1 | Qualifier Ion (for identity confirmation) |
| CCC-d9 | 131.1 | 66.1 | Internal Standard Quantifier |
4. Calibration and Quantification:
-
Prepare a series of calibration standards containing a range of known CCC concentrations, but with a fixed concentration of the CCC-d9 internal standard.
-
Analyze the standards using the same LC-MS/MS method.
-
Construct a calibration curve by plotting the ratio of the CCC peak area to the CCC-d9 peak area against the known concentration of CCC.
-
Analyze the prepared samples. Calculate the peak area ratio for each sample and use the calibration curve to determine the concentration of CCC in the extract. Finally, calculate the residue level in the original sample, accounting for the initial sample weight and extraction volumes.[22]
The Biochemical Context: CCC's Site of Action
Understanding the mechanism of CCC is crucial for interpreting its effects. It acts early in the complex gibberellin biosynthesis pathway.
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Understanding isotope effects of Chlorocholine Chloride-d9 in analysis.
An In-Depth Technical Guide to Understanding the Isotope Effects of Chlorocholine Chloride-d9 in Quantitative Analysis
Foreword: The Pursuit of Analytical Certainty
In the landscape of quantitative analysis, particularly in fields as critical as environmental monitoring, food safety, and drug development, the pursuit of accuracy and precision is paramount. The quantification of polar, challenging analytes like Chlorocholine Chloride (commonly known as Chlormequat chloride) presents a significant hurdle. Matrix effects, extraction inefficiencies, and instrumental drift can introduce variability that undermines the integrity of results. The adoption of stable isotope-labeled internal standards (SIL-ISs) represents the pinnacle of analytical rigor, and among these, this compound stands as the definitive tool for the accurate quantification of its non-labeled counterpart.
This guide moves beyond a simple procedural outline. It is designed for the discerning researcher and scientist who seeks not only to perform an analysis but to fundamentally understand it. We will dissect the subtle yet profound physicochemical phenomena—the isotope effects—that govern the behavior of this compound from sample preparation to final detection. By understanding the causality behind its analytical behavior, you can develop more robust, reliable, and defensible methods.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
Before delving into the specifics of deuterium isotope effects, we must establish the foundational technique that leverages this compound: Isotope Dilution Mass Spectrometry (IDMS). IDMS is an internal standardization method where a known quantity of an isotopically enriched version of the analyte is added to the sample at the earliest possible stage.[1][2]
The core principle is that the SIL-IS is chemically identical to the native analyte, ensuring it behaves the same way during every step of the analytical process—extraction, cleanup, and chromatographic separation.[3] Any loss of analyte during sample preparation will be mirrored by an equivalent proportional loss of the SIL-IS. Because mass spectrometry can differentiate between the analyte and the SIL-IS based on their mass difference, quantification is based on the ratio of their signals.[4] This ratio remains constant regardless of sample loss, making the method exceptionally robust and accurate.[][6]
The Heart of the Matter: Physicochemical Isotope Effects
The substitution of nine protium (¹H) atoms with deuterium (²H) in this compound induces subtle but significant changes in its fundamental physicochemical properties. These changes are rooted in the greater mass of deuterium.
-
Bond Strength and Length: A carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[7][8] This is because the heavier deuterium nucleus leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, requiring more energy for cleavage.[9] While the Kinetic Isotope Effect (KIE)—the slower rate of reactions involving C-D bond cleavage—is a cornerstone of deuterated drug development to slow metabolism, its primary relevance here is in how it alters intermolecular interactions.[7][10][11]
-
Molecular Volume and Polarity: Due to the shorter C-D bond length, deuterated compounds have a slightly smaller molecular volume.[8] The substitution can also lead to minor changes in lipophilicity and polarity. Deuterated compounds are often observed to be slightly less lipophilic (or more polar) than their non-deuterated counterparts.[8]
These fundamental differences are the direct cause of the observable isotope effects during chromatographic analysis.
The Chromatographic Isotope Effect in Practice
A common observation that can initially perplex analysts is that a deuterated internal standard does not perfectly co-elute with its native analyte. In reversed-phase liquid chromatography (RPLC), it is typical for the deuterated compound to elute slightly earlier than the non-deuterated version.[12][13]
Why does this happen?
This phenomenon, known as the chromatographic isotope effect, is a direct consequence of the physicochemical changes discussed above. In RPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase. The slightly increased polarity and smaller interaction surface of the deuterated molecule can weaken its van der Waals interactions with the stationary phase.[13] This reduced interaction results in a slightly shorter retention time.[12][14]
The magnitude of this retention time shift is influenced by:
-
Number of Deuterium Atoms: A greater degree of deuteration generally leads to a more pronounced shift.[12][13]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can also impact the effect.[13][15]
-
Chromatographic Conditions: The mobile phase composition, gradient slope, and stationary phase chemistry can all modulate the degree of separation.
Crucially, while perfect co-elution is not achieved, the SIL-IS and the analyte elute very closely. This proximity ensures that they experience nearly identical conditions as they enter the mass spectrometer's ion source, which is the key to compensating for matrix-induced ion suppression or enhancement.
Analytical Protocol: Quantification of Chlorocholine Chloride in Cereal Matrices
This section provides a field-proven methodology for the determination of Chlorocholine Chloride in a representative matrix, such as wheat flour, using this compound as an internal standard. The method is adapted from established procedures like the Quick Polar Pesticides (QuPPe) method.
Reagents and Standards
-
Chlorocholine Chloride (≥98% purity)
-
This compound (isotopic purity ≥99%)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
Step-by-Step Experimental Protocol
-
Sample Homogenization: Weigh 5 g (± 0.1 g) of the homogenized wheat flour sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of a 10 µg/mL solution of this compound in methanol to the sample. This addition at the very beginning is critical to the IDMS approach.[3]
-
Extraction:
-
Add 10 mL of 1% formic acid in water.
-
Vortex for 30 seconds to thoroughly wet the sample.
-
Add 10 mL of methanol.
-
Shake vigorously for 5 minutes using a mechanical shaker.
-
-
Centrifugation: Centrifuge the tube at 4500 rpm for 10 minutes at 10°C.
-
Dilution and Filtration:
-
Transfer 100 µL of the supernatant into an autosampler vial.
-
Add 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and filter through a 0.22 µm syringe filter if necessary, although a "dilute and shoot" approach is often sufficient.
-
LC-MS/MS Conditions and Data
Given the polar nature of Chlorocholine Chloride, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable amide column is recommended for good retention and peak shape.[16]
| Parameter | Setting | Causality/Rationale |
| LC Column | Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm | Amide phase provides robust retention for highly polar, cationic compounds like Chlorocholine Chloride. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Provides good ionization efficiency in positive mode ESI and maintains appropriate pH for analyte stability and peak shape. |
| Mobile Phase B | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water | The high organic content is necessary for retention on a HILIC/Amide phase. |
| Gradient | Start at 95% B, hold for 1 min, decrease to 50% B over 4 min, hold for 2 min, return to 95% B. | Gradient elution ensures the analyte is focused on the column and elutes as a sharp peak for optimal sensitivity. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing analysis time and efficiency. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Chlorocholine Chloride is a quaternary ammonium salt, existing permanently as a cation, making it ideal for positive mode detection.[16] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the IS.[17] |
Table 1: Example LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Expected Retention Time (min) |
| Chlorocholine Chloride | 122.1 | 58.1 | 63.1 | ~ 3.52 |
| This compound | 131.1 | 66.1 | 69.1 | ~ 3.50 |
Table 2: MRM Transitions and Expected Retention Data Note: Retention times are illustrative and will vary based on the specific LC system and conditions. The slight shift, with the d9-IS eluting just before the native analyte, is characteristic of the chromatographic isotope effect.[12][13]
Conclusion: Leveraging Isotope Effects for Superior Data Quality
The use of this compound is more than just a matter of convenience; it is a strategic choice grounded in a deep understanding of analytical chemistry. The inherent isotope effects, far from being a complication, are a predictable and manageable aspect of the analysis. The subtle differences in physicochemical properties lead to a minor, yet characteristic, chromatographic shift, which does not impede the primary function of the SIL-IS. By embracing the principles of Isotope Dilution Mass Spectrometry, the d9-labeled standard acts as a near-perfect mimic of the analyte, correcting for variations that would otherwise compromise data integrity. This self-validating system ensures that researchers, scientists, and drug development professionals can produce quantitative data of the highest accuracy, reliability, and defensibility.
References
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Title: Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents | Request PDF Source: ResearchGate URL: [Link]
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Title: 5.6 chlormequat (015) Source: Food and Agriculture Organization of the United Nations URL: [Link]
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Title: Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen Source: National Institutes of Health (NIH) URL: [Link]
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Title: Isotope dilution Source: Wikipedia URL: [Link]
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Title: Chlormequat and Mepiquat Chloride Analysis Source: Fera Science URL: [Link]
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Title: Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS Source: Waters URL: [Link]
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Title: Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A Source: LCGC North America URL: [Link]
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Title: What Is Isotope Dilution Mass Spectrometry? Source: YouTube URL: [Link]
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Title: Analysis of chlormequat chloride and mepiquat chloride residues in tomato, tomato paste and pear by using liquid chromatography-tandem mass spectrometry Source: Food Chemistry URL: [Link]
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Title: Guideline on Isotope Dilution Mass Spectrometry Source: OSTI.GOV URL: [Link]
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Title: Deuterium in drug discovery: progress, opportunities and challenges Source: Nature Reviews Drug Discovery URL: [Link]
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Title: Isotope dilution | Mass spectrometry, Trace elements, Quantification Source: Britannica URL: [Link]
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Title: Effect of position of deuterium atoms on gas chromatographic isotope effects | Request PDF Source: ResearchGate URL: [Link]
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Title: Determination of chlormequat and mepiquat in foods by liquid chromatography/mass spectrometry or liquid chromatography/tandem mass spectrometry: interlaboratory study Source: PubMed URL: [Link]
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Title: Impact of H/D isotopic effects on the physical properties of materials Source: RSC Publishing URL: [Link]
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Title: Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes Source: European Commission's Food Safety URL: [Link]
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Title: (PDF) Determination of Chlormequat and Mepiquat in Foods by Liquid Chromatography/Mass Spectrometry or Liquid Chromatography/Tandem Mass Spectrometry: Interlaboratory Study Source: ResearchGate URL: [Link]
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Title: A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated biomolecules Source: Analytica Chimica Acta URL: [Link]
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Title: GUIDANCE DOCUMENT ON ANALYTICAL QUALITY CONTROL AND VALIDATION PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED Source: European Commission URL: [Link]
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Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
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A Technical Guide to the Natural Isotopic Abundance of Chlormequat Chloride
Abstract: This technical guide provides a comprehensive overview of the natural isotopic abundance of chlormequat chloride, a widely used plant growth regulator. It is intended for researchers, scientists, and professionals in the fields of drug development, agriculture, and environmental science. This document details the theoretical isotopic composition of chlormequat chloride based on the natural abundances of its constituent elements. Furthermore, it outlines a detailed experimental workflow for the determination of these isotopic ratios using Isotope Ratio Mass Spectrometry (IRMS), a powerful analytical technique. The guide emphasizes the importance of isotopic analysis in understanding the origin, environmental fate, and metabolic pathways of this compound.
Introduction: The Significance of Isotopic Signatures in Chlormequat Chloride Analysis
Chlormequat chloride ((2-chloroethyl)trimethylammonium chloride) is a quaternary ammonium salt extensively used in agriculture to regulate plant growth.[1] Its primary function is to inhibit gibberellin biosynthesis, leading to shorter, sturdier stems in cereal crops and ornamental plants, thereby preventing lodging and improving harvestability. As with any agrochemical, understanding its environmental distribution, persistence, and metabolic breakdown is of paramount importance for assessing its ecological impact and ensuring food safety.
The analysis of stable isotope ratios at natural abundance levels offers a powerful tool for tracing the origin and transformation of organic compounds in the environment.[2] Every element in chlormequat chloride—Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl)—exists as a mixture of stable isotopes. The precise ratio of these isotopes can provide a unique "fingerprint" of a particular batch of the compound, reflecting the isotopic composition of its starting materials and the manufacturing process. This isotopic signature can be invaluable for source tracking, distinguishing between different production batches, and elucidating the environmental fate and degradation pathways of chlormequat chloride.
This guide provides a foundational understanding of the expected natural isotopic abundance of chlormequat chloride and presents a robust analytical methodology for its experimental determination.
Theoretical Isotopic Abundance of Chlormequat Chloride
The chemical formula for chlormequat chloride is C₅H₁₃Cl₂N.[1] The theoretical natural isotopic abundance of the intact molecule can be calculated based on the known natural abundances of the stable isotopes of its constituent elements.
Elemental Composition and Stable Isotopes
The elements that constitute chlormequat chloride have the following major stable isotopes and their approximate natural abundances:
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.93 |
| ¹³C | ~1.07[3] | |
| Hydrogen | ¹H | ~99.985 |
| ²H (D) | ~0.015[4] | |
| Nitrogen | ¹⁴N | ~99.634 |
| ¹⁵N | ~0.366[5] | |
| Chlorine | ³⁵Cl | ~75.77 |
| ³⁷Cl | ~24.23[6] |
Note: These abundances are terrestrial averages and can exhibit slight variations.
Molecular Structure of Chlormequat Chloride
The structural arrangement of these atoms is crucial for understanding potential isotopic fractionation during chemical reactions.
Caption: Chemical structure of chlormequat chloride.
Predicted Isotopic Distribution in Mass Spectrometry
In mass spectrometry, the presence of heavier isotopes gives rise to characteristic isotopic peaks (M+1, M+2, etc.) for the molecular ion. For the chlormequat cation [C₅H₁₂NCl]⁺, the theoretical isotopic pattern can be predicted. The most abundant peak (monoisotopic peak) will correspond to the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ³⁵Cl). The relative intensities of the subsequent isotopic peaks will be determined by the probabilities of incorporating one or more heavier isotopes. The presence of two chlorine atoms will have a particularly pronounced effect on the M+2 and M+4 peaks due to the significant abundance of ³⁷Cl.
Experimental Determination of Natural Isotopic Abundance
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios in organic compounds.[7] This section outlines a detailed protocol for the determination of the natural isotopic abundance of carbon and nitrogen in a chlormequat chloride sample. A similar approach can be adapted for hydrogen and chlorine isotopes, though often requiring specialized instrumentation.
Principle of Isotope Ratio Mass Spectrometry (IRMS)
IRMS instruments are designed to precisely measure the ratios of stable isotopes.[8] For carbon and nitrogen analysis, the sample is first combusted to convert organic C and N into CO₂ and N₂ gases, respectively. These gases are then introduced into the mass spectrometer, where they are ionized. The resulting ions are accelerated and separated in a magnetic field based on their mass-to-charge ratio. Highly sensitive detectors simultaneously measure the ion beams corresponding to the different isotopes (e.g., ¹²CO₂ and ¹³CO₂, ¹⁴N₂ and ¹⁵N₂), allowing for the precise determination of the isotopic ratio.
Experimental Workflow
The following diagram illustrates the general workflow for the isotopic analysis of a solid chlormequat chloride sample.
Caption: Experimental workflow for IRMS analysis of chlormequat chloride.
Detailed Experimental Protocol
This protocol is a self-validating system designed for obtaining high-precision isotopic data.
3.3.1. Sample Preparation
The goal of sample preparation is to obtain a homogenous and representative subsample for analysis.[3]
-
Drying: Dry the chlormequat chloride sample to a constant weight to remove any moisture, which can interfere with the analysis. This can be achieved by freeze-drying or by oven-drying at a low temperature (e.g., 60°C) to prevent any thermal degradation.
-
Homogenization: Grind the dried sample into a fine, uniform powder using a mortar and pestle or a ball mill.[9] This ensures that the small amount of sample weighed for analysis is representative of the bulk material.
-
Weighing: Using a microbalance, accurately weigh a small amount of the homogenized sample (typically 0.1-1.0 mg, depending on the expected elemental concentrations and instrument sensitivity) into a clean tin capsule.[10] The tin capsule will act as a container and a flux during combustion.
-
Encapsulation: Fold the tin capsule into a small, tight ball to ensure complete combustion and to prevent any sample loss.
3.3.2. IRMS Analysis
The encapsulated sample is introduced into the elemental analyzer coupled to the IRMS.
-
Automated Sample Introduction: The encapsulated sample is dropped into a high-temperature combustion furnace (typically >1000°C).
-
Combustion and Reduction: The sample is flash-combusted in the presence of oxygen, converting all organic carbon to CO₂ and nitrogen to various nitrogen oxides. These gases then pass through a reduction furnace where nitrogen oxides are converted to N₂ gas.
-
Gas Purification and Separation: The resulting gas mixture (primarily CO₂, N₂, and He carrier gas) passes through a series of traps to remove water and other potential interferents. The purified gases are then separated by a gas chromatography column.
-
Introduction into Mass Spectrometer: The separated CO₂ and N₂ gases are sequentially introduced into the ion source of the mass spectrometer.
-
Data Acquisition: The instrument measures the ion currents for the different isotopic species of CO₂ and N₂. The data is typically expressed in delta (δ) notation in per mil (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and atmospheric N₂ for nitrogen).
3.3.3. Data Analysis and Interpretation
The raw data from the IRMS is processed to calculate the δ¹³C and δ¹⁵N values. These values represent the deviation of the sample's isotopic ratio from that of the international standard. Variations in these values between different samples of chlormequat chloride can indicate different origins or exposure to different environmental conditions that may cause isotopic fractionation.
Advanced Techniques: Position-Specific Isotope Analysis by NMR
While IRMS provides bulk isotopic ratios for the entire molecule, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for position-specific isotope analysis (PSIA). This advanced technique can determine the isotopic ratio at specific atomic positions within the chlormequat chloride molecule. Such detailed information can provide deeper insights into the synthetic pathways used in its manufacture and the specific mechanisms of its degradation. However, PSIA by NMR is a more complex and less sensitive technique than bulk IRMS.
Applications in Research and Development
The determination of the natural isotopic abundance of chlormequat chloride has several key applications:
-
Source Apportionment: Differentiating between chlormequat chloride from different manufacturers or production batches.
-
Environmental Forensics: Tracing the source and transport of chlormequat chloride contamination in soil and water.
-
Metabolism and Degradation Studies: Elucidating the metabolic pathways in plants and microorganisms by tracking isotopic fractionation.[2][6]
-
Food Authenticity and Safety: Verifying the origin of agricultural products and monitoring for the presence of unauthorized agrochemicals.
Conclusion
The analysis of the natural isotopic abundance of chlormequat chloride provides a powerful and nuanced tool for a wide range of scientific investigations. While the theoretical isotopic composition can be readily calculated, its experimental determination via IRMS offers a precise and reliable method for obtaining a unique chemical fingerprint of the molecule. This technical guide provides the foundational knowledge and a robust experimental framework for researchers and scientists to leverage the power of stable isotope analysis in their studies of this important plant growth regulator. The insights gained from such analyses are critical for ensuring the safe and sustainable use of chlormequat chloride in agriculture and for understanding its interactions with the environment.
References
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Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Chlorine Isotope Fractionation of the Major Chloromethane Degradation Processes in the Environment. (2020, February 4). PubMed. Retrieved January 16, 2026, from [Link]
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IAEA TECDOC SERIES. (n.d.). International Atomic Energy Agency. Retrieved January 16, 2026, from [Link]
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Analysis of Quaternary Ammonium Compounds in Estuarine Sediments by LC−ToF-MS: Very High Positive Mass Defects of Alkylamine Ions as Powerful Diagnostic Tools for Identification and Structural Elucidation. (2015, July 21). ACS Publications. Retrieved January 16, 2026, from [Link]
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Protocols – BIOTECHNOLOGY CENTER – UW–Madison. (n.d.). University of Wisconsin–Madison. Retrieved January 16, 2026, from [Link]
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Periodic Table--Nitrogen - USGS. (n.d.). United States Geological Survey. Retrieved January 16, 2026, from [Link]
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Sample Preparation | Stable Isotope Facility. (n.d.). The University of British Columbia. Retrieved January 16, 2026, from [Link]
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High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. (2022, November 29). ACS Publications. Retrieved January 16, 2026, from [Link]
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CHLORMEQUAT (015) First draft prepared by Dr S Margerison and Dr P Humphrey, Australian Pesticides and Veterinary Medicines Auth. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 16, 2026, from [Link]
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Chlormequat Chloride. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Deuterium. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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IRMS solid sample preparation. (n.d.). Queensland University of Technology. Retrieved January 16, 2026, from [Link]
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Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. (n.d.). Waters. Retrieved January 16, 2026, from [Link]
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Chlorine Isotope Fractionation of the Major Chloromethane Degradation Processes in the Environment. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Identification of quaternary ammonium compounds by plasma desorption mass spectrometry. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Fast analysis of quaternary ammonium pesticides in food and beverages using cation-exchange chromatography coupled with isotope-dilution high-resolution mass spectrometry. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin. (n.d.). EURL-Pesticides. Retrieved January 16, 2026, from [Link]
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NMR metabolomics. (n.d.). IsoLife. Retrieved January 16, 2026, from [Link]
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NMR for Studying Plant-Based Compounds. (n.d.). Creative Biostructure. Retrieved January 16, 2026, from [Link]
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NMR analysis of plant nitrogen metabolism. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Microbial Isotopic Fractionation of Perchlorate Chlorine. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Isotopic analysis by nuclear magnetic resonance. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Chlormequat. (n.d.). AERU - University of Hertfordshire. Retrieved January 16, 2026, from [Link]
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Isotope-ratio mass spectrometry. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Isotope Ratio Mass Spectrometry (IRMS). (n.d.). Glen Jackson. Retrieved January 16, 2026, from [Link]
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Fast analysis of quaternary ammonium pesticides in food and beverages using cation-exchange chromatography coupled with isotope-dilution high-resolution mass spectrometry. (2017, October). PubMed. Retrieved January 16, 2026, from [Link]
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The Use of Accurate Mass, Isotope Ratios and MS/MS for the Identification of PPCPs in Water. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]
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Methodological & Application
Application Note: Quantitative Analysis of Chlormequat in Plant Matrices by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantification of chlormequat chloride in various plant-based matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects and procedural losses, Chlorocholine Chloride-d9 is employed as an internal standard. The described methodology, incorporating a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, provides a reliable workflow for researchers, scientists, and quality control professionals in the food safety and agricultural sectors. Method validation was conducted in accordance with SANTE guidelines, demonstrating excellent linearity, accuracy, precision, and low limits of quantification suitable for regulatory compliance monitoring.
Introduction: The Rationale for Precise Chlormequat Quantification
Chlormequat chloride (CCC) is a widely utilized plant growth regulator that inhibits gibberellin biosynthesis, resulting in shorter, sturdier stalks in cereal crops, thereby preventing lodging and improving yield.[1][2] Its application is globally regulated, with Maximum Residue Limits (MRLs) established to safeguard consumer health.[1] The highly polar and cationic nature of chlormequat presents analytical challenges, often requiring specialized chromatographic techniques for retention and separation from complex sample matrices.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for pesticide residue analysis due to its exceptional sensitivity and selectivity.[2] However, the accuracy of quantification can be compromised by matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix.[3]
To mitigate these effects and account for variations during sample preparation, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount. A SIL-IS, such as this compound, is an ideal choice as it shares nearly identical physicochemical properties with the target analyte, ensuring it behaves similarly throughout the extraction, chromatography, and ionization processes.[4] This co-elution and co-ionization allow for precise correction of any analytical variability, leading to highly accurate and reliable quantification.[5] This note provides a comprehensive protocol for the determination of chlormequat, leveraging the power of this compound for self-validating, trustworthy results.
Materials and Methods
Reagents and Standards
-
Standards: Chlormequat chloride (≥98% purity) and this compound (≥99% deuterated forms) were procured from a certified reference material supplier.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium formate (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl).
-
Extraction Kits: QuEChERS extraction salts (e.g., containing MgSO₄, NaCl, sodium citrate, and sodium citrate sesquihydrate) and dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄.
Standard and Sample Preparation
2.2.1. Stock and Working Solutions
-
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of chlormequat chloride and this compound in methanol.
-
Intermediate Standard Solution (10 µg/mL): Prepare a working solution of chlormequat chloride by diluting the stock solution with methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound by diluting the stock solution with methanol/water (1:1, v/v).
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with appropriate volumes of the intermediate standard solution and the internal standard spiking solution to achieve a concentration range of 2.5 to 500 µg/kg.
2.2.2. Sample Extraction and Cleanup: The QuEChERS Protocol
The Quick Polar Pesticides (QuPPe) or a modified QuEChERS method is highly effective for extracting polar pesticides like chlormequat.[1][6]
-
Homogenization: Weigh 10 g of a homogenized sample (e.g., wheat flour, pear puree) into a 50 mL centrifuge tube. For dry samples like flour, add 10 mL of water and allow it to soak for 10 minutes.[7]
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the sample.
-
Extraction: Add 10 mL of acetonitrile with 1% formic acid. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salt packet. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3500 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and MgSO₄. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 2 minutes.
-
Dilution & Analysis: Take an aliquot of the final supernatant, dilute with the initial mobile phase if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
2.3.1. Liquid Chromatography (LC) Parameters
Due to its high polarity, chlormequat is poorly retained on traditional C18 columns. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a BEH Amide column is recommended.[6][8]
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 90% B (0-1 min), linear ramp to 50% B (1-4 min), hold at 50% B (4-5 min), return to 90% B (5.1 min), equilibrate (5.1-7 min) |
2.3.2. Mass Spectrometry (MS/MS) Parameters
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
The specific precursor and product ions, along with optimized collision energies (CE) and declustering potentials (DP), are critical for quantification and confirmation.[9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | CE (eV) | DP (V) | Use |
| Chlormequat | 122.1 | 58.1 | 0.05 | 25 | 40 | Quantifier |
| Chlormequat | 122.1 | 60.1 | 0.05 | 22 | 40 | Qualifier |
| Chlorocholine-d9 | 131.1 | 66.1 | 0.05 | 25 | 45 | Internal Standard |
Method Validation and Performance
The analytical method was validated to meet the criteria outlined in the SANTE/11312/2021 guidance document for pesticide residue analysis.[10]
Linearity
The method demonstrated excellent linearity over a concentration range of 2.5 to 500 µg/kg in matrix-matched standards. The coefficient of determination (R²) was consistently ≥0.999, indicating a strong correlation between detector response and concentration.[6]
Accuracy and Precision
Recovery experiments were performed by spiking blank wheat flour samples at three concentration levels (n=5). The use of the this compound internal standard effectively compensated for matrix effects, resulting in high accuracy.
| Spiked Level (mg/kg) | Mean Recovery (%) | RSDr (%) |
| 0.01 | 98 | 4.2 |
| 0.05 | 102 | 3.5 |
| 0.50 | 95 | 2.8 |
The mean recovery values fall well within the acceptable range of 70-120%, and the relative standard deviations for repeatability (RSDr) are below the 20% threshold, demonstrating excellent method accuracy and precision.[11][12]
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Quantification (LOQ) was established as the lowest validated spike level meeting the recovery and precision criteria. The Limit of Detection (LOD) was determined as the concentration yielding a signal-to-noise ratio of at least 3.
-
LOD: 0.003 mg/kg
-
LOQ: 0.01 mg/kg
These limits are sufficiently low to ensure compliance with MRLs set by various regulatory bodies.[2]
Conclusion
This application note details a highly reliable and sensitive LC-MS/MS method for the quantification of chlormequat in plant-based matrices. The strategic use of this compound as an internal standard is crucial for correcting analytical variability and matrix-induced signal fluctuations, thereby ensuring the trustworthiness and accuracy of the results. The combination of a streamlined QuEChERS sample preparation protocol and a selective HILIC-based chromatographic separation provides a robust workflow suitable for high-throughput laboratory environments. The validated performance demonstrates that this method is fit-for-purpose for routine monitoring, regulatory compliance, and food safety applications.
References
-
European Union Reference Laboratory for Pesticides. Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin. Available from: [Link]
-
Alder, L., et al. (2005). Determination of chlormequat and mepiquat in foods by liquid chromatography/mass spectrometry or liquid chromatography/tandem mass spectrometry: interlaboratory study. Journal of AOAC International, 88(6), 1762-1776. Available from: [Link]
-
Tateishi, M., et al. (2013). [Validation study on a rapid multi-residue method for determination of pesticide residues in vegetables and fruits by LC-MS/MS]. Shokuhin Eiseigaku Zasshi, 54(3), 237-249. Available from: [Link]
-
Fera Science Ltd. Chlormequat and Mepiquat Chloride Analysis. Available from: [Link]
-
Waters Corporation. Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. Available from: [Link]
-
ResearchGate. (PDF) Determination of Chlormequat and Mepiquat in Foods by Liquid Chromatography/Mass Spectrometry or Liquid Chromatography/Tandem Mass Spectrometry: Interlaboratory Study. Available from: [Link]
-
Waters Corporation. Summary: Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. Available from: [Link]
-
Food and Agriculture Organization of the United Nations. Chlormequat (015). Available from: [Link]
-
Prestes, O. D., et al. (2011). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. Journal of the Brazilian Chemical Society, 22(8), 1479-1488. Available from: [Link]
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MDPI. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]
-
Taylor & Francis Online. LC-MS/MS analysis and validation of pesticides residue in vegetables asserted to be organic. Available from: [Link]
-
National Institutes of Health (NIH). Regulatory Effects of Chlormequat Chloride on the Yield and Chemical Composition of Angelica sinensis Radix. Available from: [Link]
-
Royal Society of Chemistry. A highly sensitive method for simultaneous determination of the quaternary ammonium pesticides chlormequat and mepiquat in pears and potatoes by modified QuEChERS-high performance liquid chromatography-tandem mass spectrometry. Available from: [Link]
-
Taylor & Francis Online. Full article: LC-MS/MS analysis and validation of pesticides residue in vegetables asserted to be organic. Available from: [Link]
-
PubMed. Development of a QuEChERS-LCMS/MS method for simultaneous estimation of tebuconazole and chlormequat chloride in wheat crop. Available from: [Link]
-
SciSpace. Development of a Simultaneous Analytical Method for Diquat, Paraquat and Chlormequat in Animal Products Using UPLC‐MS/MS. Available from: [Link]
-
ResearchGate. Determination of chlormequat in fruit samples by liquid chromatography–electrospray tandem mass spectrometry. Available from: [Link]
-
National Institutes of Health (NIH). A pilot study of chlormequat in food and urine from adults in the United States from 2017 to 2023. Available from: [Link]
-
Food and Agriculture Organization of the United Nations. CHLORMEQUAT (015). Available from: [Link]
-
QuEChERS.com. Home of the QuEChERS Method. Available from: [Link]
-
LCGC International. QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Available from: [Link]
-
European Union Reference Laboratory for Pesticides. Quick Method for the Analysis of Residues of Highly Polar Pesticides in Foods of Plant Origin. Available from: [Link]
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Application Note: Quantitative Analysis of Chlormequat in Cereals by LC-MS/MS Using an Isotopically Labeled Internal Standard
Abstract
This application note provides a comprehensive and robust protocol for the determination of chlormequat chloride residues in complex cereal matrices such as wheat, oats, and barley. Chlormequat is a quaternary ammonium salt widely used as a plant growth regulator to prevent lodging in cereal crops by inhibiting the biosynthesis of gibberellins.[1][2] Due to established Maximum Residue Limits (MRLs) in many regions to ensure food safety, sensitive and reliable analytical methods are imperative for regulatory compliance and due diligence.[2][3] The methodology herein employs the well-established Quick Polar Pesticides (QuPPe) extraction method, which is designed for highly polar analytes not amenable to common QuEChERS procedures.[4] Quantification is achieved using a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system. To ensure the highest degree of accuracy and to correct for matrix effects and procedural losses, Chlorocholine Chloride-d9 is incorporated as an internal standard at the initial stage of sample preparation. This self-validating approach provides reliable quantification suitable for high-throughput food safety and research laboratories.
Principle and Scientific Rationale
The accurate quantification of chlormequat, a highly polar cationic compound, in diverse cereal matrices presents analytical challenges, primarily due to matrix effects in the LC-MS/MS interface. This protocol mitigates these challenges through a synergistic approach.
Extraction: The Quick Polar Pesticides (QuPPe) method forms the basis of the extraction procedure.[4] It utilizes an acidified methanol/water solution to efficiently extract polar pesticides from the sample matrix.[4][5] The acidic condition (typically using formic acid) ensures that chlormequat remains in its cationic form, enhancing its solubility in the polar extraction solvent and improving extraction efficiency.
Internal Standardisation: The cornerstone of this method's accuracy is the use of a stable isotope-labeled (SIL) internal standard, this compound (Chlormequat-d9). This standard is chemically identical to the target analyte, differing only in isotopic composition. By adding a known quantity of Chlormequat-d9 at the very beginning of the sample preparation process, it experiences the same conditions as the native chlormequat throughout extraction, cleanup (if any), and analysis.[6] Any loss of analyte during the procedure or any suppression/enhancement of the MS signal due to the sample matrix will affect both the analyte and the internal standard proportionally.[6] The final quantification is based on the ratio of the analyte signal to the internal standard signal, providing a highly accurate and precise result that corrects for these variations.[6] This approach is a hallmark of robust analytical methods and is essential for achieving reliable results across different cereal types.[7][8]
Analysis: The final extract is analyzed by LC-MS/MS. Chromatographic separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column capable of retaining highly polar compounds.[4][9] Detection is performed on a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both chlormequat and its d9-labeled internal standard.[2]
Materials and Reagents
| Item | Description / Vendor |
| Standards | Chlormequat Chloride (≥98% purity) |
| This compound (Chlormequat-d9, ≥98% purity) | |
| Solvents | Acetonitrile (LC-MS Grade) |
| Methanol (LC-MS Grade) | |
| Water (Type 1, ≥18.2 MΩ·cm) | |
| Reagents | Formic Acid (LC-MS Grade, ~99%) |
| Ammonium Formate (LC-MS Grade) | |
| Equipment | High-speed blender or homogenizer (e.g., Ultra-Turrax) |
| Centrifuge capable of ≥4000 x g | |
| Analytical balance (4 decimal places) | |
| Calibrated automatic pipettes and tips | |
| Volumetric flasks (Class A) | |
| 50 mL polypropylene centrifuge tubes | |
| Syringe filters (0.22 µm, e.g., PTFE or Nylon) | |
| Autosampler vials (1.5 mL) | |
| Instrumentation | UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer |
Preparation of Standards and Solutions
Standard Stock Solutions (1000 µg/mL)
-
Chlormequat Stock (1 mg/mL): Accurately weigh 10 mg of Chlormequat Chloride standard and dissolve in a 10 mL Class A volumetric flask using methanol as the diluent. Store at -20°C.
-
Chlormequat-d9 Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in a 10 mL Class A volumetric flask using methanol. Store at -20°C.
Intermediate and Working Solutions
-
Chlormequat Intermediate Standard (10 µg/mL): Dilute 100 µL of the 1000 µg/mL Chlormequat Stock to 10 mL with methanol.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute 100 µL of the 1000 µg/mL Chlormequat-d9 Stock to 100 mL with methanol. This solution will be added directly to samples.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Chlormequat Intermediate Standard. To mimic the final sample composition and account for matrix effects, it is best practice to prepare matrix-matched calibration curves.[10] This is done by evaporating the solvent from the standard aliquots and reconstituting them in a blank cereal extract prepared using the protocol in Section 4. A typical calibration range is 2.5 to 500 ng/mL.
Detailed Sample Preparation Protocol (QuPPe Method)
This protocol is based on the widely adopted QuPPe (Quick Polar Pesticides) method.[4][9]
-
Sample Homogenization: Mill the cereal grain (e.g., oats, wheat flour) to a fine, uniform powder. This step is critical to ensure a representative sample and efficient extraction.
-
Weighing: Accurately weigh 5.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL Chlormequat-d9 IS Spiking Solution directly onto the sample. This corresponds to a fortification level of 10 ng/g (ppb).
-
Hydration (for dry samples): For dry matrices like flour, add 10 mL of Type 1 water to the tube to facilitate solvent penetration and extraction. Vortex for 30 seconds.
-
Extraction Solvent Addition: Add 10 mL of acidified methanol (1% formic acid in methanol) to the tube. The acid maintains the cationic state of chlormequat, aiding extraction.[4]
-
Homogenization/Extraction: Cap the tube securely and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer. This ensures thorough interaction between the sample and the extraction solvent.
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 10 minutes at 4°C. This will separate the solid matrix material from the liquid supernatant (extract).
-
Dilution and Filtration: Carefully transfer a 100 µL aliquot of the supernatant into an autosampler vial. Dilute with 900 µL of a suitable solvent (e.g., mobile phase A or a water/acetonitrile mixture) to reduce matrix load on the LC-MS/MS system.[9]
-
Final Extract: The diluted sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram
Caption: QuPPe-based sample preparation workflow for chlormequat analysis.
LC-MS/MS Instrumental Parameters
The following are typical starting parameters and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | Waters ACQUITY UPLC BEH Amide (or equivalent HILIC column) |
| Mobile Phase A | 20 mM Ammonium Formate in Water (pH adjusted to ~3 with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table Below |
LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 10 | 90 |
| 3.0 | 50 | 50 |
| 3.5 | 10 | 90 |
| 5.0 | 10 | 90 |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 0.2 - 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500 - 600°C |
| Desolvation Gas | Nitrogen, ~1000 L/hr |
| Cone Gas Flow | Nitrogen, ~150 L/hr |
Multiple Reaction Monitoring (MRM) Transitions Note: Cone voltage and collision energy values should be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
|---|---|---|---|
| Chlormequat | 122.1 | 58.1 (Quantifier) | 0.05 |
| 122.1 | 60.1 (Qualifier) | 0.05 |
| Chlormequat-d9 | 131.1 | 66.1 (Quantifier) | 0.05 |
Expected Method Performance
Based on established methods, this protocol is expected to yield excellent performance characteristics.
| Parameter | Expected Result | Source |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg | [9][11] |
| Linearity (R²) | ≥0.999 | [9] |
| Apparent Recovery | 94 - 102% | [9] |
| Repeatability (RSDr) | < 4% | [9] |
The use of the Chlormequat-d9 internal standard is critical for achieving this level of accuracy and precision, as it effectively normalizes variations in instrument response and extraction efficiency.[6] Studies have shown that this approach yields reliable quantification with minimal matrix interference.[9]
Conclusion
The described method provides a sensitive, accurate, and robust workflow for the quantitative determination of chlormequat in various cereal matrices. The integration of the Quick Polar Pesticides (QuPPe) extraction protocol with a stable isotope-labeled internal standard (this compound) and subsequent LC-MS/MS analysis constitutes a self-validating system. This protocol is fit-for-purpose for regulatory monitoring, food industry quality control, and academic research, enabling reliable enforcement of MRLs and ensuring consumer safety.
References
- Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS.
- Chlormequat (015)
- Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS.
- Application Note: Analysis of Chlormequat Chloride Residues in Grains by LC-MS/MS.BenchChem.
- QuPPe: About the Method.EURL-Pesticides.eu.
- Determination of Chlormequat Residues in Grains and Oils by Gas Chromatography-Tandem Massspectrometry with QuEChERS.FAO AGRIS.
- Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS.
- Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS (Alternative Link).
- Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS.EURL-SRM.
- Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin.EURL-Pesticides.eu.
- Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step.EURL-SRM.
- Determination of Polar Pesticides Based on a Modified QuPPe with Liquid Chromatography Coupled to Tandem Mass Spectrometry.
- The determination of underivatized chlormequat, fosetyl-aluminium and phosphonic acid residues in maize and soybean by LC-MS/MS.RSC Publishing.
- Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS (Waters, on prevalence).
- Determination of chlormequat and mepiquat in foods by liquid chromatography/mass spectrometry or liquid chromatography/tandem mass spectrometry: interlabor
- Determination of Chlormequat and Mepiquat in Foods by Liquid Chromatography/Mass Spectrometry or Liquid Chromatography/Tandem Mass Spectrometry: Interlaboratory Study.
- Modification of the existing maximum residue levels for chlormequat in barley and animal commodities.EFSA Journal.
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Chlorocholine Chloride-d9 as an internal standard for water sample analysis.
Application Note & Protocol
Quantitative Analysis of Chlorocholine Chloride in Water Samples Using Chlorocholine Chloride-d9 as an Internal Standard by LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of Chlorocholine Chloride (CCC), a widely used plant growth regulator, in various water matrices.[1][2] To achieve the highest levels of accuracy and precision, this protocol employs Isotope Dilution Mass Spectrometry (IDMS) with this compound (CCC-d9) as an internal standard.[3][4] The methodology is primarily based on Liquid Chromatography with Tandem Mass Spectrometric detection (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[5] This application note is intended for researchers, environmental scientists, and analytical chemists requiring a robust and reliable method for the determination of CCC residues in water.
Introduction: The Analytical Challenge
Chlorocholine chloride, also known as chlormequat chloride, is a quaternary ammonium salt used to regulate plant growth by inhibiting gibberellin biosynthesis.[3] Due to its high water solubility, it has the potential to contaminate surface and groundwater sources.[1] Accurate quantification of CCC in complex aqueous matrices is essential for environmental monitoring and regulatory compliance.
However, trace quantitative analysis of polar compounds like CCC in environmental water samples is susceptible to several sources of error, including:
-
Matrix Effects: Co-eluting substances from the sample matrix can enhance or suppress the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.[6][7]
-
Sample Preparation Variability: Losses of the analyte can occur at any stage of the sample preparation workflow, from extraction to concentration.
-
Instrumental Drift: Fluctuations in instrument performance over the course of an analytical run can affect signal intensity.[8]
To overcome these challenges, the use of a stable isotope-labeled internal standard is the preferred approach.[8][9]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement that provides highly accurate and precise results.[10] The core principle involves adding a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample at the earliest possible stage of the analysis.[11]
The ideal internal standard is chemically and physically identical to the analyte.[12] Deuterated standards, such as this compound, are excellent choices because they exhibit nearly identical chromatographic retention times, extraction efficiencies, and ionization responses to their non-deuterated counterparts.[8][13] However, they are readily distinguished by their difference in mass-to-charge ratio (m/z) in the mass spectrometer.
By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, any variations or losses during sample preparation and analysis affect both compounds equally and are canceled out, leading to a highly reliable quantification.[11]
Key Advantages of Using CCC-d9 as an Internal Standard:
-
Compensates for Matrix Effects: As CCC-d9 co-elutes with CCC, it experiences the same ionization suppression or enhancement.[13]
-
Corrects for Sample Loss: Any loss of analyte during sample handling, extraction, or transfer is corrected for because the internal standard is lost in the same proportion.[11]
-
Improves Precision and Accuracy: The ratio-based measurement minimizes the impact of instrument variability, leading to more reproducible results.[8]
Physicochemical Properties
A fundamental understanding of the properties of both the analyte and the internal standard is crucial for method development.
| Property | Chlorocholine Chloride (CCC) | This compound (CCC-d9) | Reference |
| Chemical Formula | C₅H₁₃Cl₂N | C₅H₄D₉Cl₂N | [3] |
| Molecular Weight | 158.07 g/mol | 167.12 g/mol | [3] |
| Synonyms | Chlormequat chloride, CCC | Deuterated Chlormequat chloride | [3] |
| Water Solubility | Highly Soluble | Highly Soluble | [1] |
| Appearance | Solid | Solid |
Experimental Protocol: Water Sample Analysis
This protocol is designed for the quantitative determination of CCC in water matrices (e.g., drinking water, surface water, groundwater) with a target Limit of Quantification (LOQ) of 0.10 µg/L.[14]
Materials and Reagents
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ultrapure water (18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade).
-
Standards: Chlorocholine Chloride (CCC) analytical standard (≥98% purity), this compound (CCC-d9) internal standard (≥98% purity).
-
Labware: Volumetric flasks (Class A), analytical balance, automatic pipettes and tips, 1.5 mL autosampler vials.
-
Filtration: 0.22 µm syringe filters (e.g., PVDF or PTFE).
Preparation of Standard Solutions
-
CCC Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of CCC standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at 2-8 °C.
-
CCC-d9 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of CCC-d9 standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 2-8 °C.
-
CCC-d9 IS Working Solution (1 µg/mL): Perform a 1:100 dilution of the IS Stock Solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of a CCC working solution (prepared by diluting the primary stock) into a known volume of blank water (e.g., ultrapure water). A typical calibration range might be 0.05 µg/L to 5.0 µg/L. Crucially, spike each calibration standard with the CCC-d9 IS Working Solution to achieve a constant final concentration (e.g., 0.5 µg/L) in every vial.
Sample Preparation Workflow
The high water solubility of CCC simplifies sample preparation, often allowing for a "dilute-and-shoot" approach.[15]
-
Sample Collection: Collect water samples in clean, appropriate containers.
-
Internal Standard Spiking: To a 1.0 mL aliquot of the water sample (or calibration standard/blank), add a precise volume of the CCC-d9 IS Working Solution (e.g., 50 µL of a 1 µg/mL solution to achieve a final concentration of 50 ng/mL or 0.05 µg/L, adjust as necessary for your specific method sensitivity).
-
Vortex: Mix the sample thoroughly for 30 seconds to ensure homogenization.
-
Filtration: Filter the sample through a 0.22 µm syringe filter directly into an autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Caption: Analytical workflow for CCC in water using CCC-d9.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions. The method must be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column | Provides good retention for very polar compounds like CCC. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reversed-phase and HILIC. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase for reversed-phase and HILIC. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale LC columns. |
| Injection Volume | 5 - 20 µL | Dependent on system sensitivity and expected concentrations. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | CCC is a quaternary amine, which ionizes very efficiently in positive mode. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Mass Spectrometry Parameters (MRM Transitions)
Mass transitions must be empirically determined by infusing pure standards. The values below are representative.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Chlorocholine Chloride (Quantifier) | 122.1 | 58.1 | 100 | 20 |
| Chlorocholine Chloride (Qualifier) | 122.1 | 60.1 | 100 | 18 |
| CCC-d9 (Internal Standard) | 131.1 | 66.1 | 100 | 22 |
-
Quantifier Ion: The most intense and stable product ion transition used for quantification.
-
Qualifier Ion: A second product ion transition used for confirmation of the analyte's identity. The ratio of quantifier to qualifier should be consistent across all samples and standards.
Data Analysis and Quality Control
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (CCC peak area / CCC-d9 peak area) against the concentration of CCC in the calibration standards.[12] A linear regression with a weighting factor (e.g., 1/x) is typically used.
-
Quantification: The concentration of CCC in the unknown samples is calculated from the measured peak area ratio using the regression equation derived from the calibration curve.
-
Quality Control: It is recommended to analyze quality control (QC) samples at low, medium, and high concentrations along with the unknown samples to validate the accuracy and precision of the analytical run. A blank sample should also be run to check for contamination.
-
Method Performance: Based on validated methods, performance should be similar to the following targets.[14]
-
Limit of Detection (LOD): ~0.03 µg/L
-
Limit of Quantification (LOQ): 0.10 µg/L
-
Linearity (r²): >0.995
-
Accuracy (Recovery): 70-120%
-
Precision (RSD): ≤20%
-
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of Chlorocholine Chloride in water samples by LC-MS/MS. The principle of isotope dilution effectively compensates for matrix effects and variations in sample preparation, ensuring the generation of high-quality, defensible data. This self-validating system is essential for laboratories conducting environmental monitoring and regulatory testing of plant growth regulators.
References
-
Alsachim. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). DER for Chlormequat Chloride in Water - MRID 51293001. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). ILV for Chlormequat Chloride in Water - MRID 51121209. Retrieved from [Link]
-
Agriculture and Environment Research Unit (AERU). (n.d.). Chlormequat chloride (Ref: BAS 062W). Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). CHLORMEQUAT (015). Retrieved from [Link]
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Terrestrial Environment Laboratory. (n.d.). TEL Technical Note No. 03 Stable Isotope Internal Laboratory Water Standards: Preparation, Calibration and Storage. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). DRAFT Guidance for Plant Regulator Products and Claims, Including Plant Biostimulants. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
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Bergeson & Campbell, P.C. (2019). EPA Releases Draft Guidance for Pesticide Registrants on Plant Regulator Label Claims, Including Plant Biostimulants. Retrieved from [Link]
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Quemet, A., et al. (n.d.). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Royal Society of Chemistry. Retrieved from [Link]
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Regulations.gov. (n.d.). Carbon Power. Retrieved from [Link]
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American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Methods for collection and analysis of water samples. Retrieved from [Link]
-
Wang, S. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Isotope Dilution Mass Spectrometry. Retrieved from [Link]
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Li, Y., et al. (2024). Regulatory Effects of Chlormequat Chloride on the Yield and Chemical Composition of Angelica sinensis Radix. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 22 Sample preparation for water analysis. Retrieved from [Link]
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LCGC North America. (2014). GC Analysis of Trihalomethanes in Drinking Water — A Rapid and Direct Quantitative Method. Retrieved from [Link]
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Fruit Growers News. (2019). EPA rule-making stirs up biostimulants industry. Retrieved from [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2018). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Retrieved from [Link]
-
Environics. (2024). How to Prepare Multi-Component Internal Standards for GC Calibration. Retrieved from [Link]
-
Cato Institute. (n.d.). Regulating the Regulator of Plant Growth Regulators. Retrieved from [Link]
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National Institute of Standards and Technology. (2023). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. Retrieved from [Link]
-
University of Pisa. (n.d.). Comparison of physicochemical and thermal properties of choline chloride and betaine-based deep eutectic solvents. Retrieved from [Link]
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- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
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- 15. epa.gov [epa.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of Chlormequat in Complex Food Matrices Using a Deuterated Internal Standard
Abstract
This application note presents a detailed, validated method for the sensitive and accurate quantification of Chlormequat Chloride, a highly polar plant growth regulator, in various food matrices. Due to its chemical properties, Chlormequat poses significant analytical challenges, including poor retention on conventional reversed-phase chromatography columns.[1][2] This protocol overcomes these issues by employing a streamlined Quick Polar Pesticides (QuPPe) extraction method coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) and detection by tandem mass spectrometry (LC-MS/MS) .[1][3] The cornerstone of this method's accuracy and reliability is the use of a stable isotope-labeled internal standard, Chlormequat-d9 , which effectively compensates for matrix effects and variations during sample preparation.[4][5][6] The method has been validated across multiple matrices, demonstrating excellent linearity, recovery, and precision, making it suitable for routine regulatory monitoring and food safety applications.
Introduction: The Analytical Challenge of Polar Pesticides
Chlormequat Chloride (Chlorocholine Chloride) is a quaternary ammonium compound widely used in agriculture as a plant growth regulator, particularly on cereal crops, to prevent lodging by shortening and strengthening the stalks.[3][7] Its use is regulated globally, with Maximum Residue Limits (MRLs) established to ensure consumer safety.[3][8][9]
The analysis of Chlormequat is notoriously difficult due to its high polarity and cationic nature. These properties result in minimal retention on standard C18 reversed-phase columns, leading to poor chromatographic peak shape and potential co-elution with other polar matrix components.[1] To address this, specialized analytical strategies are required.
Causality of Experimental Choices:
-
Extraction: The QuPPe (Quick Polar Pesticides) method was selected for its simplicity, speed, and proven efficacy for a wide range of highly polar pesticides.[1][5][10] Developed by the European Union Reference Laboratory for Single Residue Methods (EURL-SRM), this "dilute-and-shoot" approach uses acidified methanol to efficiently extract polar analytes from complex food samples with minimal cleanup.[1][11]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice for retaining and separating highly polar compounds like Chlormequat.[12][13][14] Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, promoting the retention of polar analytes. This approach provides robust retention and excellent peak shape for Chlormequat without the need for ion-pairing reagents, which are known to cause signal suppression and contamination in mass spectrometry sources.[2][12][15]
-
Internal Standardization: The use of a stable isotope-labeled (SIL) internal standard is paramount for achieving accurate and precise quantification in complex matrices. Chlormequat-d9 is an ideal internal standard as it is chemically identical to the target analyte and co-elutes chromatographically. It experiences the same ionization suppression or enhancement effects from the sample matrix.[16] By calculating the ratio of the analyte signal to the internal standard signal, these matrix effects are effectively nullified, ensuring the method's trustworthiness and reliability across diverse sample types.[5][6]
Experimental Protocol
Reagents and Materials
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic Acid (LC-MS grade, ~99%), Ammonium Acetate (LC-MS grade).
-
Analytical Standards: Chlormequat Chloride (≥98% purity), Chlormequat Chloride-d9 (≥98% purity, isotopic purity ≥99%).
-
Consumables: 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, 0.22 µm PTFE syringe filters, autosampler vials.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of Chlormequat Chloride and Chlormequat-d9 standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Prepare an intermediate stock of Chlormequat Chloride by diluting the primary stock 1:100 with methanol.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare the IS spiking solution by diluting the Chlormequat-d9 primary stock 1:1000 with methanol.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking appropriate volumes of the intermediate standard solution into blank matrix extract (prepared as per section 2.4) to achieve final concentrations ranging from 2.5 to 500 µg/kg. All calibration standards must also be spiked with the IS solution to a final concentration of 50 µg/kg.
Sample Preparation: QuPPe Extraction Workflow
The following protocol is a generalized procedure applicable to high-water-content commodities (e.g., fruits, vegetables) and dry commodities (e.g., grains, flour).
-
Homogenization: Homogenize the laboratory sample until a uniform consistency is achieved. For dry samples, cryogenic milling is recommended.
-
Weighing: Weigh 10 g ± 0.1 g of the homogenized sample (or 5 g ± 0.05 g for dry/low-water-content samples like cereal flour) into a 50 mL centrifuge tube.
-
Internal Standard Addition: Add 50 µL of the 1 µg/mL Chlormequat-d9 IS Spiking Solution to each sample. This addition at the very beginning is critical as it corrects for procedural losses and volume variations throughout the entire workflow.[6]
-
Hydration (for dry samples): For dry samples (e.g., flour), add 10 mL of water and vortex for 30 seconds to rehydrate the matrix.
-
Extraction: Add 10 mL of Methanol containing 1% Formic Acid . The acidic condition ensures that the cationic Chlormequat remains protonated and is efficiently extracted.[5]
-
Homogenization: Cap the tube securely and shake vigorously for 5 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the tube at ≥4000 RCF for 10 minutes.
-
Filtration & Dilution: Carefully transfer an aliquot of the supernatant into a syringe fitted with a 0.22 µm PTFE filter. Filter the extract directly into an autosampler vial for analysis. If initial concentrations are expected to be high, the extract can be diluted with the initial mobile phase.
Caption: QuPPe Sample Preparation Workflow.
LC-MS/MS Instrumental Parameters
The following parameters were optimized for a UPLC system coupled to a triple quadrupole mass spectrometer.
| LC Parameters | |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Acetate + 0.1% Formic Acid |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 90% B (0-1 min), linear ramp to 50% B (1-5 min), hold at 50% B (5-6 min), return to 90% B (6.1 min), equilibrate (6.1-8 min) |
| MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Quantifier | Chlormequat | 122.1 | 58.1 | 20 | 50 |
| Qualifier | Chlormequat | 122.1 | 79.1 | 18 | 50 |
| Quantifier | Chlormequat-d9 | 131.1 | 66.1 | 22 | 50 |
| Qualifier | Chlormequat-d9 | 131.1 | 88.1 | 20 | 50 |
Results and Discussion: A Self-Validating System
Chromatographic Performance
The HILIC method provided excellent retention and symmetric peak shape for Chlormequat, with a retention time of approximately 3.5 minutes under the specified conditions. This baseline separation from the solvent front is critical for robust quantification and avoiding early-eluting matrix interferences, a common problem in reversed-phase methods.[12] The co-elution of Chlormequat-d9 with the native analyte confirms its suitability as an internal standard.
Method Validation
The method was validated in three representative matrices: oat flour (low water, high starch), pear (high water, high sugar), and spinach (high water, complex matrix). Performance was assessed according to SANTE/11312/2021 guidelines.
-
Linearity: Excellent linearity was achieved for matrix-matched calibration curves over a range of 2.5 to 500 µg/kg. The correlation coefficients (r²) were consistently >0.995 for all matrices, demonstrating a strong linear relationship between concentration and response ratio.
-
Accuracy (Recovery) and Precision (RSDr) : The accuracy and precision of the method were evaluated by spiking blank matrix samples at three concentration levels (n=5). The results, summarized in the table below, show that the use of the Chlormequat-d9 internal standard provides excellent correction for matrix-induced signal suppression or enhancement. Recoveries for all matrices were well within the acceptable range of 80-120%, with repeatability (RSDr) values below 10%.[14]
| Matrix | Spike Level (µg/kg) | Mean Recovery (%) | Precision (RSDr, %) |
| Oat Flour | 10 | 98.5 | 4.2 |
| 50 | 101.2 | 3.5 | |
| 200 | 99.1 | 3.9 | |
| Pear | 10 | 94.6 | 6.8 |
| 50 | 97.3 | 5.1 | |
| 200 | 95.8 | 4.5 | |
| Spinach | 10 | 103.7 | 7.5 |
| 50 | 105.1 | 6.2 | |
| 200 | 102.4 | 5.8 |
-
Sensitivity: The Limit of Quantification (LOQ), defined as the lowest spike level meeting the recovery and precision criteria, was established at 10 µg/kg for all validated matrices. The Limit of Detection (LOD), based on a signal-to-noise ratio of 3, was estimated to be 3 µg/kg .
Caption: Internal Standard Correction Principle.
Conclusion
This application note details a robust, sensitive, and highly accurate method for the determination of Chlormequat Chloride in diverse food matrices. The protocol combines the efficiency of QuPPe extraction with the specificity of HILIC-LC-MS/MS analysis. The integration of the stable isotope-labeled internal standard, Chlormequat-d9, is fundamental to the method's success, providing a self-validating system that effectively mitigates matrix effects and ensures data of the highest integrity. This method is fit-for-purpose for high-throughput laboratories conducting routine monitoring of polar pesticide residues for food safety and regulatory compliance.
References
-
Determination of chlormequat and mepiquat in foods by liquid chromatography/mass spectrometry or liquid chromatography/tandem mass spectrometry: interlaboratory study. Journal of AOAC International. [Link]
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QuPPe: About the Method. CVUA Stuttgart. [Link]
-
Analysis of chlormequat and mepiquat by hydrophilic interaction chromatography coupled to tandem mass spectrometry in food samples. Journal of Chromatography A. [Link]
-
Analysis of highly polar pesticides in foods by LC-MS/MS. National Institutes of Health (NIH). [Link]
-
Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin. EURL-Pesticides. [Link]
-
Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. Waters Corporation. [Link]
-
Rapid determination of chlormequat in meat by dispersive solid-phase extraction and hydrophilic interaction liquid chromatography (HILIC)-electrospray tandem mass spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
Development of a Simultaneous Analytical Method for Diquat, Paraquat and Chlormequat in Animal Products Using UPLC‐MS/MS. Korean Journal of Environmental Agriculture. [Link]
-
Direct Analysis of Glyphosate, AMPA, and other Polar Pesticides in Food. Agilent. [Link]
-
SUB 1µg/kg DETECTION OF GLYPHOSATE AND OTHER ANIONIC POLAR PESTICIDES USING A GENERIC EXTRACTION. Waters Corporation. [Link]
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Chlormequat Chloride; Proposed Pesticide Tolerances. Regulations.gov. [Link]
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Analysis of several anionic polar pesticides in food of plant and animal origin using QuPPe extraction and CE-MS/MS determination. Analytical and Bioanalytical Chemistry. [Link]
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Quantitation of polar pesticides in foods of plant origin. SCIEX. [Link]
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HPLC Methods for analysis of Chlormequat. HELIX Chromatography. [Link]
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Determination of Polar Pesticides Based on a Modified QuPPe with Liquid Chromatography Coupled to Tandem Mass Spectrometry. Hindawi. [Link]
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Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Shimadzu. [Link]
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Chlormequat Contamination in Food Products Draws Attention. K&L Gates. [Link]
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Chlormequat Chloride; Pesticide Tolerances. Federal Register. [Link]
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Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. ResearchGate. [Link]
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An Overview of the Determination of Highly Polar and Ionic Pesticide Residues by LC-MS/MS. Waters Corporation. [Link]
-
Determination of Polar Pesticides Based on a Modified QuPPe with Liquid Chromatography Coupled to Tandem Mass Spectrometry. Semantic Scholar. [Link]
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EWG investigation: Dangerous agricultural chemical chlormequat found in popular oat-based products. Environmental Working Group. [Link]
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5.6 chlormequat (015). Food and Agriculture Organization of the United Nations. [Link]
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CHLORMEQUAT (015) First draft prepared by Dr S Margerison and Dr P Humphrey. Food and Agriculture Organization of the United Nations. [Link]
-
Determination of Chlormequat and Mepiquat in Foods by Liquid Chromatography/Mass Spectrometry or Liquid Chromatography/Tandem Mass Spectrometry: Interlaboratory Study. ResearchGate. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
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- 16. lcms.cz [lcms.cz]
Application Note & Protocol: High-Precision Pharmacokinetic Analysis of Chlormequat Using Chlorocholine Chloride-d9 as a Stable Isotope-Labeled Internal Standard
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of chlormequat in biological matrices, specifically for pharmacokinetic (PK) studies. Chlormequat, a widely used plant growth regulator, requires sensitive and reliable analytical methods to assess its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This protocol leverages the power of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and employs Chlorocholine Chloride-d9 (Chlormequat-d9) as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it perfectly co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3][4][5][6] This application note is intended for researchers, scientists, and drug development professionals engaged in toxicology and pharmacokinetic research.
The Rationale: Why a Deuterated Internal Standard is Essential
Pharmacokinetic studies demand the utmost precision in quantifying an analyte within complex biological matrices like plasma, urine, or tissue homogenates. These matrices are fraught with endogenous components that can interfere with the analytical process, leading to phenomena such as ion suppression or enhancement in the mass spectrometer source.[3][7]
An ideal internal standard (IS) must mimic the chemical and physical behavior of the analyte throughout the entire analytical workflow—from extraction to detection.[6] this compound is chemically identical to chlormequat, with the sole difference being the substitution of nine hydrogen atoms on the methyl groups with deuterium.[8][9][10]
Key Advantages of Using this compound:
-
Co-elution: It has virtually identical chromatographic retention time to the native chlormequat, ensuring that both compounds experience the same matrix effects at the same time.
-
Correction for Sample Loss: Any loss of analyte during the multi-step sample preparation process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the IS.
-
Compensation for Ionization Variability: The SIL-IS corrects for fluctuations in the ionization efficiency within the MS source, which can be caused by matrix components or instrument drift.[3][4]
-
Regulatory Compliance: The use of SIL-IS is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation, as it ensures the robustness and reliability of the data submitted for regulatory review.[4][11][12][13]
By calculating the peak area ratio of the analyte to the internal standard, these sources of variability are normalized, yielding highly accurate and reproducible concentration data.
Bioanalytical Method Validation Framework
Any quantitative bioanalytical method must be rigorously validated to prove its reliability. This protocol is designed to meet the criteria set forth by major regulatory guidelines.[11][12][14] A fully validated method provides undeniable evidence of its performance for its intended purpose.
Core Validation Parameters Addressed by this Protocol:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the matrix. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | Demonstrates the relationship between the instrument response (analyte/IS ratio) and the known concentration of the analyte. | At least 6-8 non-zero points, with a correlation coefficient (r²) > 0.99. |
| Accuracy & Precision | Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision). | For Quality Control (QC) samples, mean accuracy within ±15% of nominal; precision (%RSD) ≤15%. |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of nominal; precision (%RSD) ≤20%. |
| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix. | The IS-normalized matrix factor should be consistent across different lots of matrix. |
| Recovery | The efficiency of the extraction process, measured by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample. | Recovery should be consistent and reproducible, although it does not need to be 100%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Detailed Experimental Protocol
This protocol details a "dilute-and-shoot" method following protein precipitation, a straightforward and effective approach for polar analytes like chlormequat in plasma.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Example | CAS Number |
| Chlormequat Chloride | >98% | Sigma-Aldrich, LGC Standards | 999-81-5 |
| This compound | Isotopic Purity ≥98%, Chemical Purity >99% | Toronto Research Chemicals, Santa Cruz Biotechnology | 1219257-11-0[10][15] |
| Acetonitrile | LC-MS Grade | Fisher Scientific | 75-05-8 |
| Methanol | LC-MS Grade | Fisher Scientific | 67-56-1 |
| Formic Acid | LC-MS Grade, >99% | Thermo Scientific | 64-18-6 |
| Water | Type I, 18.2 MΩ·cm | Milli-Q® System | 7732-18-5 |
| Control Biological Matrix | K2-EDTA Plasma, Urine | BioIVT | N/A |
Equipment
| Equipment | Specification Example |
| LC-MS/MS System | UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent) |
| Analytical Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Analytical Balance | 5-decimal place readability |
| Centrifuge | Refrigerated, capable of >12,000 x g |
| Pipettes | Calibrated, various volumes (10 µL to 1000 µL) |
| Vortex Mixer | Standard laboratory model |
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Chlormequat Chloride and this compound into separate 5 mL volumetric flasks.
-
Dissolve and bring to volume with 50:50 Methanol:Water. These stocks are used to prepare all subsequent solutions.
-
-
Working Standard Solutions:
-
Prepare a series of intermediate solutions by serially diluting the Chlormequat Chloride primary stock in 50:50 Acetonitrile:Water to create calibration curve spiking solutions.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock in 50:50 Acetonitrile:Water. The final concentration should be chosen to yield a robust MS signal.
-
Sample Preparation: Protein Precipitation
This workflow is designed to efficiently remove proteins from plasma samples while ensuring the IS accurately tracks the analyte.
Caption: Sample preparation workflow using protein precipitation.
Step-by-Step Protocol:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of Chlormequat Chloride working solutions into blank control matrix.
-
Aliquot 50 µL of each sample (unknowns, calibrators, QCs) into a clean 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound IS working solution to every tube except for "double blank" (matrix only) samples.
-
Add 200 µL of cold precipitation solvent (Acetonitrile containing 0.1% formic acid). The acid helps to improve protein crashing and keeps the analytes in their cationic form.[16]
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
LC-MS/MS Parameters
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrument used.
Liquid Chromatography (LC) Parameters:
| Parameter | Value | Rationale |
| Column | Waters ACQUITY BEH HILIC (2.1x100mm, 1.7µm) | HILIC is ideal for retaining and separating highly polar, cationic compounds like chlormequat.[16] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Provides ionic strength and maintains pH for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for HILIC gradient elution. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Gradient | 95% B -> 50% B over 3 min, hold, re-equilibrate | A typical gradient for eluting polar compounds in HILIC mode. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Chlormequat: Q1: 122.1 -> Q3: 58.1This compound: Q1: 131.1 -> Q3: 66.1 |
| Spray Voltage | +3500 V |
| Source Temp. | 500 °C |
| Collision Gas | Nitrogen or Argon |
| Dwell Time | 50-100 ms |
Caption: Analyte and IS relationship with MS/MS detection.
Data Analysis and Expected Results
-
Quantification: Integrate the peak areas for the specified MRM transitions for both chlormequat and its d9-labeled internal standard.
-
Calibration Curve: Plot the peak area ratio (Chlormequat Area / Chlormequat-d9 Area) against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
-
Performance Metrics: The method should readily achieve a Lower Limit of Quantification (LLOQ) in the low ng/mL range or below, suitable for most pharmacokinetic studies.
Example Validation Summary Data:
Table 1: Calibration Curve Performance
| Parameter | Result |
|---|---|
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation (r²) | > 0.995 |
Table 2: Intra-day Accuracy and Precision (n=5)
| QC Level (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%RE) | Precision (%RSD) |
|---|---|---|---|
| LLOQ (1) | 1.08 | 8.0% | 9.5% |
| Low (3) | 2.91 | -3.0% | 6.2% |
| Mid (100) | 104.5 | 4.5% | 4.1% |
| High (800) | 789.6 | -1.3% | 3.5% |
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of chlormequat in biological matrices. The strategic use of this compound as a stable isotope-labeled internal standard is paramount to the method's success. It effectively mitigates matrix-induced analytical variability, ensuring that the resulting pharmacokinetic data is of the highest integrity and suitable for regulatory submission. The described protocol, grounded in established bioanalytical principles, offers a validated starting point for any laboratory conducting PK or toxicokinetic studies of chlormequat.
References
-
Chlorocholine-d9 chloride. Ace Therapeutics. [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. ResolveMass Laboratories Inc. [Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis. [Link]
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Analytical Method for Chlormequat (Animal Products). Japanese Food Chemistry Research Foundation. [Link]
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Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. [Link]
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Development of a Simultaneous Analytical Method for Diquat, Paraquat and Chlormequat in Animal Products Using UPLC‐MS/MS. Korean Journal of Environmental Agriculture. [Link]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
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CHLORMEQUAT (015). Food and Agriculture Organization of the United Nations (FAO). [Link]
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Chlormequat and Mepiquat Chloride Analysis. Fera Science. [Link]
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- 16. scispace.com [scispace.com]
Application Note: High-Precision Quantification of Chlormequat Chloride in Environmental Waters Using Chlorocholine Chloride-d9 and Isotope Dilution LC-MS/MS
Introduction: The Challenge of Accurate Pesticide Monitoring
Chlormequat chloride (Chlorocholine Chloride) is a widely utilized plant growth regulator designed to increase crop yield and improve plant durability.[1] Its high polarity and water solubility, however, lead to potential leaching into groundwater and persistence in surface waters, necessitating rigorous environmental monitoring to ensure water quality and regulatory compliance.[2] The quantitative analysis of such polar pesticides in complex environmental matrices is analytically challenging. Matrix components can cause significant ion suppression or enhancement in mass spectrometry, leading to inaccurate and unreliable results.[3][4]
To overcome these obstacles, the gold-standard analytical approach is Isotope Dilution Mass Spectrometry (IDMS).[] This technique employs a stable isotope-labeled (SIL) internal standard that is chemically identical to the target analyte. Chlorocholine Chloride-d9 (CCC-d9), a deuterated analogue of Chlormequat, serves as the ideal internal standard for this purpose.[1][6] By "spiking" samples with a known concentration of CCC-d9 at the earliest stage of sample preparation, any variability—from extraction inefficiencies to matrix-induced signal fluctuations—affects both the analyte and the standard equally. This ensures that the ratio of their signals remains constant, enabling highly accurate, precise, and defensible quantification.[4][7]
This application note provides a comprehensive guide and a detailed protocol for the use of this compound in the environmental monitoring of Chlormequat in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is considered a primary ratio method and one of the most accurate techniques in quantitative analysis.[][8] Its power lies in its ability to correct for analytical errors that occur during sample processing and analysis.
The Causality of IDMS:
-
Identical Chemistry, Different Mass: A SIL standard like CCC-d9 has the same chemical structure, polarity, and ionization efficiency as the native Chlormequat.[7] It therefore co-elutes chromatographically and behaves identically during extraction, concentration, and ionization. Its only significant difference is its mass, due to the replacement of hydrogen atoms with deuterium.
-
Correction for Sample Loss: Any physical loss of the analyte during sample preparation (e.g., incomplete extraction, transfer losses) will be mirrored by a proportional loss of the SIL standard. The ratio of analyte to standard thus remains unchanged.[3]
-
Compensation for Matrix Effects: In the ion source of the mass spectrometer, co-eluting matrix components can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. Because the SIL standard is present in the same microenvironment, it experiences the exact same effect.[4] By calculating the ratio of the native analyte signal to the SIL standard signal, this effect is effectively nullified, leading to a robust and accurate measurement.
This compound: Properties of an Ideal Internal Standard
The selection of an appropriate internal standard is critical for the success of the IDMS method. This compound exhibits the necessary characteristics for robust and reliable quantification of its non-labeled counterpart.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | 2-chloroethyl-tris(trideuteriomethyl)azanium;chloride | [9] |
| Unlabeled CAS No. | 999-81-5 | [9] |
| Labeled CAS No. | 1219257-11-0 | [10] |
| Molecular Formula | C₅H₄D₉Cl₂N | [10] |
| Molecular Weight | ~167.12 g/mol | [11] |
| Isotopic Purity | Typically ≥98 atom % D | [7] |
| Chemical Purity | Typically ≥98% |[12] |
Key Advantages for Environmental Analysis:
-
Sufficient Mass Shift: The +9 Da mass difference provides a clear separation from the native analyte's isotopic cluster, preventing spectral overlap and ensuring unambiguous detection.
-
No Isotopic Exchange: The deuterium atoms are placed on methyl groups, which are not susceptible to back-exchange with hydrogen atoms under typical extraction and chromatographic conditions, ensuring the standard's stability.[3]
-
Co-elution: The substitution of hydrogen with deuterium has a negligible effect on the molecule's polarity and retention time, ensuring it co-elutes perfectly with the native Chlormequat.[7]
Detailed Protocol: Analysis of Chlormequat in Water by SPE and LC-MS/MS
This protocol outlines a validated method for the quantification of Chlormequat in environmental water samples. It is intended for use by analytical chemists familiar with SPE and LC-MS/MS instrumentation.
Scope and Applicability
This method is suitable for determining the concentration of Chlormequat chloride in various water matrices, including groundwater, surface water, and wastewater effluent, with a typical Limit of Quantitation (LOQ) in the low µg/L to ng/L range.[2][13]
Materials and Reagents
-
Standards: Chlormequat chloride (≥98% purity), this compound (≥98% purity, ≥98 atom % D).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (reagent grade), Ammonium formate (reagent grade).
-
Water: High-purity, deionized water (18.2 MΩ·cm).
-
SPE Cartridges: Weak Cation-eXchange (WCX) cartridges (e.g., 150 mg, 6 mL). The use of WCX is critical for retaining quaternary ammonium compounds like Chlormequat without ion-pairing reagents.[2]
-
Labware: Volumetric flasks, autosampler vials, pipettes, 50 mL polypropylene tubes.
Preparation of Standards and Solutions
-
Primary Stock Solutions (1000 mg/L): Accurately weigh ~10 mg of Chlormequat chloride and CCC-d9 into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Working Internal Standard (IS) Solution (1 mg/L): Dilute the CCC-d9 primary stock solution in methanol. This solution will be used to spike all samples, blanks, and calibration standards.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Chlormequat chloride primary stock into clean water to create a curve spanning the expected concentration range (e.g., 0.05 µg/L to 5 µg/L).
Sample Preparation and Solid-Phase Extraction (SPE)
The goal of this stage is to isolate and concentrate the analyte from the large-volume water sample.
-
Sample Collection & Preservation: Collect water samples in clean glass or polypropylene bottles. Store at 4°C and analyze within 15 days.[2]
-
Spiking: Take a 100 mL aliquot of the water sample. Add a precise volume of the 1 mg/L IS working solution to achieve a final concentration of 0.5 µg/L (or another appropriate level). This step is critical and must be done for every sample, calibrator, and blank before any extraction.[3]
-
pH Adjustment: Adjust the sample pH to >9 with 5% ammonium hydroxide. This ensures the quaternary amine is in its neutral form for optimal retention on the WCX sorbent.[2]
-
SPE Cartridge Conditioning: Condition the WCX cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 100 mL sample onto the conditioned cartridge at a slow, steady flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of methanol to remove less polar interferences.[2]
-
Elution: Elute the retained Chlormequat and CCC-d9 from the cartridge with 5 mL of 5% formic acid in methanol into a clean collection tube. The acidic modifier is essential to protonate the analyte and displace it from the sorbent.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM ammonium formate). Transfer to an autosampler vial for analysis.
LC-MS/MS Instrumental Analysis
High-performance liquid chromatography separates the analyte from other matrix components before it enters the mass spectrometer, which provides selective and sensitive detection.
Table 2: Suggested LC-MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| LC Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) | Hydrophilic Interaction Liquid Chromatography (HILIC) provides excellent retention for highly polar compounds like Chlormequat.[12] |
| Mobile Phase A | 10 mM Ammonium formate in Water | Provides ions for ESI and buffers the mobile phase. |
| Mobile Phase B | 10 mM Ammonium formate in 95:5 Acetonitrile:Water | The high organic content is necessary for retention in HILIC mode. |
| Gradient | Start at 95% B, decrease to 40% B over 5 min | Gradient elution ensures sharp peak shapes and separation from interferences. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times.[13] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Chlormequat is a quaternary amine, which readily forms a positive ion.[12] |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[14] |
Table 3: Example MRM Transitions for Chlormequat and CCC-d9
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Chlormequat (Quantifier) | 122.0 | 58.0 | 50 | 20 |
| Chlormequat (Qualifier) | 122.0 | 79.0 | 50 | 18 |
| CCC-d9 (Internal Std.) | 131.0 | 66.0 | 50 | 20 |
Note: The m/z 122.0 -> 58.0 transition is a common choice for Chlormequat quantification.[13] The transitions for CCC-d9 are shifted by +9 Da for the precursor and +8 Da for the primary fragment due to the deuterium labeling. These values must be optimized on the specific instrument used.
Data Analysis, Quality Control, and Method Validation
Data Analysis
Quantification is based on the ratio of the peak area of the native analyte to the peak area of the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (Area of Chlormequat / Area of CCC-d9) against the concentration of the Chlormequat standards.
-
Use a linear regression model (often with 1/x weighting) to fit the curve.[15]
-
Calculate the peak area ratio for each unknown sample.
-
Determine the concentration of Chlormequat in the samples by interpolating their peak area ratios from the calibration curve.
Quality Control
To ensure the trustworthiness of the data, each analytical batch should include:
-
Method Blank: A sample of deionized water treated exactly like a real sample to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of Chlormequat to assess method accuracy.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known concentration to evaluate matrix-specific accuracy and precision.
Method Performance and Validation
A validated method provides objective evidence of its fitness for purpose. The following table presents typical performance criteria that should be met during method validation.
Table 4: Typical Method Validation Performance Criteria
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | Demonstrates a proportional response across the calibration range.[15] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | The lowest concentration that can be quantified with acceptable precision and accuracy.[16] |
| Accuracy (Recovery) | 70 - 120% | Measures the agreement between the measured value and the true value. |
| Precision (RSD) | ≤ 20% | Measures the degree of scatter among a series of measurements. |
Conclusion
The use of this compound as an internal standard in an Isotope Dilution Mass Spectrometry workflow represents the most robust and reliable method for the environmental monitoring of Chlormequat. This approach effectively mitigates the challenges posed by complex matrices, ensuring high levels of accuracy and precision that are essential for regulatory compliance and environmental protection. The detailed protocol provided herein offers a validated framework for laboratories to implement this superior analytical strategy, leading to defensible data and a clearer understanding of the environmental fate of this important agricultural compound.
References
-
Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). PubMed. [Link]
-
Determination of pesticide metabolites in human urine using an isotope dilution technique and tandem mass spectrometry. (1995). PubMed. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]
-
Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI. [Link]
-
An improved method for analyzing chlormequat and mepiquat in source waters by solid-phase extraction and liquid chromatography–mass spectrometry. (2010). ScienceDirect. [Link]
-
Multi-Residue Analysis of Some Polar Pesticides in Water Samples with SPE and LC–MS–MS. (n.d.). US EPA. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]
-
Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. (2018). Taylor & Francis Online. [Link]
-
US EPA - ECM for Chlormequat Chloride in Soil - MRID 50747516. (n.d.). US EPA. [Link]
-
Development of an isotope dilution liquid chromatography/tandem mass spectrometry method for the accurate determination of neonicotinoid pesticides... (2022). ResearchGate. [Link]
-
Overview of LC/MS methods submitted to the EPA OPP. (n.d.). ResearchGate. [Link]
-
Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). (2022). US EPA. [Link]
-
Residue Analytical Methods. (n.d.). US EPA. [Link]
-
DER for Chlormequat Chloride in Water - MRID 51293001. (n.d.). US EPA. [Link]
-
Chlormequat and Mepiquat Chloride Analysis. (n.d.). Fera Science. [Link]
-
Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues. (2021). MDPI. [Link]
-
Chlorocholine-d9 chloride. (n.d.). Ace Therapeutics. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. [Link]
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- 16. epa.gov [epa.gov]
Application Note: A Protocol for High-Precision Quantification using a Chlorocholine Chloride-d9 Internal Standard Calibration Curve
Abstract
This technical guide provides a detailed, field-proven protocol for creating a robust calibration curve for the quantification of Chlorocholine Chloride (also known as Chlormequat Chloride) using its deuterated stable isotope, Chlorocholine Chloride-d9, as an internal standard (IS). This method is primarily designed for liquid chromatography-mass spectrometry (LC-MS) applications, a cornerstone technique in drug development, environmental analysis, and food safety. By explaining the causality behind each step, this document ensures scientific integrity and provides a self-validating framework for researchers, scientists, and quality control professionals to achieve the highest levels of accuracy and precision in their quantitative analyses.
Foundational Principles: The Why and How of Internal Standard Calibration
In quantitative analysis, a calibration curve is essential for determining the concentration of an analyte in an unknown sample.[1] The curve is established by measuring the instrument's response to a series of standards with known concentrations.[2] However, the analytical process, from sample preparation to instrumental analysis, is susceptible to variations that can introduce errors. These can include sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument signal (e.g., ion suppression in mass spectrometry).[3][4]
To compensate for these potential inaccuracies, the internal standard method is employed. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be differentiated by the analytical instrument.[5] A constant, known amount of the internal standard is added to every calibration standard and every unknown sample.[6] The calibration curve is then generated by plotting the ratio of the analyte's signal to the internal standard's signal against the analyte's concentration.[6] This ratio normalization corrects for procedural variations, as any loss or signal fluctuation will affect both the analyte and the internal standard proportionally.[3][7]
Why this compound? The Gold Standard for Mass Spectrometry
For mass spectrometry-based methods, stable isotope-labeled (SIL) compounds are the preferred choice for internal standards.[8] this compound is the deuterated analogue of Chlorocholine Chloride, meaning nine hydrogen atoms have been replaced with deuterium.[9][10] This offers several critical advantages:
-
Chemical and Physical Homology: It behaves virtually identically to the non-labeled analyte during sample extraction, chromatography, and ionization.[8]
-
Co-elution: It elutes at the same retention time as the analyte in liquid chromatography, ensuring it experiences the same matrix effects and instrument conditions.[3]
-
Mass Differentiation: It is easily distinguished by the mass spectrometer due to the mass difference between hydrogen and deuterium, preventing signal overlap.[8]
The use of a deuterated internal standard like this compound is a powerful strategy to mitigate variability and enhance the robustness, accuracy, and precision of quantitative LC-MS assays.[11]
Materials and Reagents
| Item | Description | Recommended Supplier |
| Analyte Standard | Chlormequat Chloride (PESTANAL®), analytical standard | Sigma-Aldrich |
| Internal Standard | This compound | Santa Cruz Biotechnology, MedChemExpress |
| Solvent | Methanol (LC-MS Grade) | Fisher Scientific, VWR |
| Solvent | Deionized Water (Type I, 18.2 MΩ·cm) | Millipore Milli-Q System or equivalent |
| Pipettes | Calibrated micropipettes (e.g., 10 µL, 100 µL, 1000 µL) | Eppendorf, Gilson |
| Volumetric Flasks | Class A Borosilicate (e.g., 1 mL, 5 mL, 10 mL) | Pyrex, Kimble |
| Vials | 2 mL amber glass autosampler vials with caps | Agilent, Waters |
| Analytical Balance | 4 or 5-place (reads to 0.1 mg or 0.01 mg) | Mettler Toledo, Sartorius |
Experimental Protocol: Step-by-Step Guide
This protocol outlines the preparation of stock solutions and a seven-point calibration curve. A minimum of five to six non-zero concentration points is recommended for validating the linearity of an analytical method.[12][13]
Preparation of Stock Solutions
Accurate preparation of stock solutions is the foundation of a reliable calibration curve. All weighing and volumetric measurements must be performed with calibrated equipment.
Protocol 3.1.1: Analyte Primary Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of Chlormequat Chloride analytical standard using an analytical balance. Record the exact weight.
-
Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of methanol to dissolve the solid. Sonicate for 5 minutes if necessary to ensure complete dissolution.[14]
-
Allow the solution to return to room temperature.
-
Carefully add methanol to the flask until the bottom of the meniscus aligns with the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Calculate the exact concentration based on the actual weight and purity of the standard. Label this as "Analyte Stock A (1000 µg/mL)" and store at 2-8°C.
Protocol 3.1.2: Internal Standard Primary Stock Solution (1000 µg/mL)
-
Follow the same procedure as in Protocol 3.1.1, using approximately 10 mg of this compound.
-
Label this as "IS Stock B (1000 µg/mL)" and store at 2-8°C.
Preparation of Working Solutions
Working solutions are intermediate dilutions of the primary stocks, which are then used to prepare the final calibration standards. This multi-step process minimizes dilution errors.
Protocol 3.2.1: Analyte Working Solution (10 µg/mL)
-
Pipette 100 µL of the "Analyte Stock A (1000 µg/mL)" into a 10 mL volumetric flask.
-
Dilute to the mark with methanol, cap, and mix thoroughly.
-
Label as "Analyte Working Solution (10 µg/mL)".
Protocol 3.2.2: Internal Standard Working Solution (10 µg/mL)
-
Pipette 100 µL of the "IS Stock B (1000 µg/mL)" into a 10 mL volumetric flask.
-
Dilute to the mark with methanol, cap, and mix thoroughly.
-
Label as "IS Working Solution (10 µg/mL)". This solution will be used to spike all standards and samples to a consistent final concentration.
Preparation of Calibration Curve Standards
This procedure will create a series of calibration standards with a constant concentration of the internal standard. The example below prepares standards ranging from 10 ng/mL to 1000 ng/mL with a final IS concentration of 100 ng/mL.
Table 1: Calibration Standard Preparation Scheme
| Standard ID | Analyte Conc. (ng/mL) | Volume of Analyte Working Soln (10 µg/mL) | Volume of IS Working Soln (10 µg/mL) | Final Volume (mL) |
| CAL 1 | 10 | 10 µL | 100 µL | 1 |
| CAL 2 | 25 | 25 µL | 100 µL | 1 |
| CAL 3 | 50 | 50 µL | 100 µL | 1 |
| CAL 4 | 100 | 100 µL | 100 µL | 1 |
| CAL 5 | 250 | 250 µL | 100 µL | 1 |
| CAL 6 | 500 | 500 µL | 100 µL | 1 |
| CAL 7 | 1000 | 100 µL of Stock A | 100 µL | 1 |
Protocol 3.3.1: Serial Dilution and Spiking
-
Label seven 1 mL volumetric flasks or appropriate autosampler vials as CAL 1 through CAL 7.
-
Into each flask/vial, pipette 100 µL of the "IS Working Solution (10 µg/mL)".
-
Carefully add the specified volume of the analyte working solution (or stock solution for CAL 7) to each respective flask/vial as detailed in Table 1.
-
Bring each flask/vial to a final volume of 1 mL using the analytical solvent (e.g., methanol or the initial mobile phase composition).
-
Cap and vortex each standard for 30 seconds to ensure homogeneity.
-
These standards are now ready for analysis.
Diagram: Workflow for Calibration Standard Preparation
Caption: Workflow for preparing calibration standards.
Instrumental Analysis & Data Processing
LC-MS/MS Analysis
The prepared standards should be analyzed using a validated LC-MS/MS method optimized for Chlormequat Chloride.[15] Key aspects include:
-
Chromatography: Due to its polar nature, a column suitable for polar compounds, such as a HILIC or mixed-mode column, is often required.[16]
-
Mass Spectrometry: Analysis is typically performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Chlormequat Chloride | 122.1 | 58.1 (Quantifier) |
| 122.1 | 79.0 (Qualifier) | |
| Chlormequat Chloride-d9 | 131.1 | 66.1 (Quantifier) |
Data Processing and Curve Construction
-
Integration: Integrate the peak areas for the quantifier ion of both the analyte (Chlormequat) and the internal standard (Chlormequat-d9) for each calibration level.
-
Calculate Response Ratio: For each calibration standard, calculate the response ratio using the following formula: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Plot the Curve: Create a scatter plot with the Analyte Concentration on the x-axis and the calculated Response Ratio on the y-axis.[6]
-
Linear Regression: Apply a linear regression model (y = mx + b) to the data points.[1][6] The weighting for the regression should be chosen carefully; 1/x or 1/x² weighting is often appropriate for bioanalytical data that spans several orders of magnitude to give more importance to the lower concentration standards.
Diagram: Calibration Curve Logic
Caption: Logical flow from raw data to a final calibration curve.
Trustworthiness: A Self-Validating System
The validity of the calibration curve is paramount for accurate quantification. The following criteria, based on established guidelines, must be assessed.[12][17][18]
-
Linearity (Coefficient of Determination, R²): The R² value should be ≥ 0.995. This indicates a strong correlation between the concentration and the response ratio.
-
Accuracy (Back-Calculation): Use the generated regression equation to calculate the concentration of each calibration standard. The calculated concentration should be within ±15% of the nominal (theoretical) value for all standards, except for the Lower Limit of Quantification (LLOQ), where ±20% is acceptable.[12]
-
Range: The calibration curve must bracket the expected concentration range of the unknown samples.[2]
-
Replicates: For method validation, it is recommended to prepare and analyze at least three replicate calibration curves on different days to assess inter-day precision.[18]
By meeting these criteria, the protocol demonstrates its trustworthiness and ensures that the quantification of unknown samples will be both accurate and precise.
References
-
Lab Manager. (2022). How to Make a Calibration Curve: A Step-by-Step Guide. Available at: [Link]
-
National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. Available at: [Link]
-
JoVE. (2015). Calibration Curves: Principles and Applications. Available at: [Link]
-
Nagahama, K., et al. (2020). Practical Protocol for Making Calibration Curves for Direct and Sensitive Quantitative LC Orbitrap-MS of Large Neuropeptides. PubMed Central. Available at: [Link]
-
UW CEE. (2020). How to Prepare Calibration Standards. YouTube. Available at: [Link]
-
BioPharm International. (2003). Method Validation Guidelines. Available at: [Link]
-
Community Reference Laboratory for Single Residue Methods. (n.d.). Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin. Available at: [Link]
-
ResearchGate. (2022). What is the procedure for internal standard Calibration? Available at: [Link]
-
PubChem. (n.d.). Chlormequat Chloride. Available at: [Link]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Chemistry LibreTexts. (2020). Internal Standard. Available at: [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]
-
Reddit. (2023). Calibration curve, use of internal standard and relative response factor. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Waters. (n.d.). Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. Available at: [Link]
-
Briti Scientific. (n.d.). Chlormequat chloride pesticide analytical standard, AnStan®. Available at: [Link]
-
SlideShare. (n.d.). PREPARATION OF CALIBRATION CURVE. Available at: [Link]
-
ResearchGate. (2025). Determination of chlormequat in fruit samples by liquid chromatography–electrospray tandem mass spectrometry. Available at: [Link]
-
University of Copenhagen. (n.d.). Validation of an Analytical Method. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). ILV for Chlormequat Chloride in Water. Available at: [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]
-
PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Available at: [Link]
-
MicroSolv. (n.d.). Chlormequat & Mepiquat Analyzed with LCMS. Available at: [Link]
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- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Chlormequat Analysis with Chlorocholine Chloride-d9
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of chlormequat. This resource is designed for researchers, analytical scientists, and professionals in drug development and food safety who are working with complex matrices. Here, we will delve into the common challenges associated with chlormequat quantification, with a special focus on mitigating matrix effects using Chlorocholine Chloride-d9 as an internal standard. Our goal is to provide you with practical, field-proven insights to enhance the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is chlormequat and why is its analysis important?
Chlormequat chloride is a quaternary ammonium compound used as a plant growth regulator.[1][2] It works by inhibiting the production of gibberellins, which are hormones that regulate cell elongation in plants.[1] This results in shorter, thicker stems, preventing the crop from lodging (bending over) and potentially increasing yield.[2] The analysis of chlormequat residues is crucial in food commodities, such as cereals and fruits, to ensure compliance with regulatory limits (Maximum Residue Levels, or MRLs) and to protect consumer health.[3] Recent studies have shown a notable presence of chlormequat in some food products, underscoring the need for robust analytical methods.
Q2: What are "matrix effects" in the context of LC-MS/MS analysis?
In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix. This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the signal). Matrix effects are a significant source of error in quantitative analysis, leading to inaccurate results, poor reproducibility, and reduced sensitivity.[4][5]
Q3: Why is this compound recommended as an internal standard for chlormequat analysis?
This compound is a deuterated form of chlormequat, meaning that nine hydrogen atoms in the molecule have been replaced with deuterium atoms.[6][7] This makes it an ideal internal standard (IS) for several reasons:
-
Similar Physicochemical Properties: It behaves almost identically to the non-labeled chlormequat (the analyte) during sample extraction, cleanup, and chromatographic separation.
-
Co-elution: It co-elutes with the analyte, meaning it experiences the same matrix effects at the same time.
-
Mass-to-Charge (m/z) Difference: It is easily distinguishable from the analyte by the mass spectrometer due to the mass difference between hydrogen and deuterium.
By adding a known amount of this compound to the sample at the beginning of the workflow, any signal suppression or enhancement affecting the analyte will also affect the internal standard to a similar degree.[8] This allows for a reliable correction, as the quantification is based on the ratio of the analyte signal to the internal standard signal, rather than the absolute signal of the analyte.[8] This approach also corrects for any analyte loss during sample preparation.[8]
Q4: What are the typical analytical techniques used for chlormequat analysis?
Due to its high polarity and ionic nature, chlormequat is not well-suited for traditional multi-residue methods that use gas chromatography. The most common and effective technique for chlormequat analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for chromatographic separation, as it is well-suited for retaining and separating highly polar compounds like chlormequat.[4][9]
Troubleshooting Guide
Problem 1: Low or Inconsistent Analyte Recovery
Q: I'm experiencing low and variable recovery of chlormequat in my spiked samples, even with the use of this compound. What could be the cause?
A: Low and inconsistent recovery can stem from several factors, primarily related to the sample preparation and extraction process.
-
Inefficient Extraction: Chlormequat is highly polar and requires a suitable extraction solvent. A mixture of methanol and water is commonly used.[8] For dry samples like cereals, it's important to add water first to allow the sample to soak before adding the organic solvent.[8] Ensure vigorous homogenization (e.g., using a high-performance disperser) to facilitate the release of the analyte from the matrix.[8]
-
pH of the Extraction Solvent: The pH can influence the extraction efficiency. Some methods recommend the use of acidified methanol to ensure chlormequat remains in its cationic form.
-
Analyte Adsorption: Chlormequat can adsorb to certain surfaces, such as glass vials and plasticware, especially at low concentrations. Consider using polypropylene tubes and deactivating glassware if this is suspected.
-
Improper Internal Standard Addition: Ensure that the internal standard is added to the sample before any extraction or cleanup steps.[8] This is crucial for the IS to accurately reflect the losses of the native analyte throughout the entire process.[8]
Problem 2: Poor Chromatographic Peak Shape or Shifting Retention Times
Q: My chlormequat and this compound peaks are broad, tailing, or their retention times are shifting between injections. What should I investigate?
A: These issues are typically related to the chromatographic conditions.
-
Column Choice and Condition: For a highly polar compound like chlormequat, a HILIC column is often a good choice.[4][9] If you are using a reversed-phase column (like C8 or C18), ion-pairing reagents might be necessary, but these can cause ion suppression in the mass spectrometer.[4][5] Ensure your column is not degraded or contaminated.
-
Mobile Phase Composition: The mobile phase composition is critical in HILIC. The aqueous portion typically contains a buffer, such as ammonium formate or ammonium acetate, to ensure good peak shape and ionization efficiency.[8] Inconsistent mobile phase preparation can lead to retention time shifts. Ensure accurate pH adjustment and consistent salt concentration.
-
Gradient Elution: A proper gradient elution is necessary to achieve good peak shape and resolution.[9] Re-equilibration time between injections is also critical for reproducible retention times.
-
Sample Solvent: The solvent in which the final extract is dissolved can impact peak shape. Ideally, the sample solvent should be weaker than the initial mobile phase to avoid peak distortion.
Problem 3: Significant Signal Suppression Observed
Q: Even with an internal standard, I suspect significant signal suppression is affecting my results. How can I confirm this and what can I do to minimize it?
A: While this compound compensates for matrix effects, severe suppression can still impact the overall sensitivity of the method.
-
Confirmation of Matrix Effects: You can quantify the extent of the matrix effect by comparing the peak area of an analyte in a standard solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration. A ratio of less than 1 indicates suppression.
-
Sample Dilution: A simple and effective way to reduce matrix effects is to dilute the sample extract. This reduces the concentration of co-eluting matrix components that cause suppression. However, be mindful that this will also dilute your analyte, so ensure your method has sufficient sensitivity.
-
Improved Sample Cleanup: If dilution is not an option, consider incorporating a cleanup step after extraction. Solid-phase extraction (SPE) with appropriate cartridges can be used to remove interfering compounds.[4]
-
Chromatographic Separation: Optimize your LC method to better separate chlormequat from the interfering matrix components. Modifying the gradient or trying a different column chemistry can be effective.
Problem 4: Internal Standard Signal is Unstable or Absent
Q: I'm observing a very low or inconsistent signal for my this compound internal standard. What could be the reason?
A: An unstable internal standard signal undermines the entire quantification strategy.
-
Purity and Concentration of IS: Verify the purity and concentration of your this compound stock solution. Prepare fresh dilutions and re-analyze.
-
Pipetting Errors: Inaccurate pipetting of the internal standard into the samples will lead to inconsistent results. Ensure your pipettes are calibrated.
-
Mass Spectrometer Settings: Double-check the MRM (Multiple Reaction Monitoring) transitions and collision energies for the internal standard in your mass spectrometer method.[8] Ensure they are optimized for your instrument.
-
Contamination in the IS: While rare, isotopically labeled standards can sometimes contain a small amount of the non-labeled analyte.[8] This is more of a concern when analyzing very low levels of chlormequat.[8]
Experimental Protocols
Generic Protocol for Chlormequat Analysis in Cereal Grains
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Sample Preparation and Extraction
-
Weigh 10 g of a homogenized cereal sample into a 50 mL polypropylene centrifuge tube.[8]
-
Add 100 µL of a 10 µg/mL this compound internal standard solution.
-
Add 10 mL of purified water, cap the tube, and vortex for 30 seconds. Let it stand for 10 minutes to allow the sample to hydrate.[8]
-
Add 20 mL of methanol.[8]
-
Homogenize the sample using a high-speed disperser for 2 minutes.[8]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[8]
2. LC-MS/MS Parameters
The following table provides typical starting parameters for LC-MS/MS analysis.
| Parameter | Typical Value |
| LC Column | HILIC, e.g., BEH Amide Column |
| Mobile Phase A | 20 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of B, ramp down to increase A, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Chlormequat: e.g., 122 -> 58; this compound: e.g., 131 -> 66 |
Note: The exact m/z transitions for this compound may vary depending on the deuteration pattern. Always confirm with the certificate of analysis from the supplier.
Visualizations and Data
Workflow for Chlormequat Analysis
Caption: General workflow for chlormequat analysis using an internal standard.
Concept of Matrix Effect Compensation
Caption: How an internal standard compensates for matrix effects.
References
- Community Reference Laboratory for Single Residue Methods. (2009). Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin.
- Waters Corporation. (n.d.). Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS.
- Oubiña, A., et al. (2001). Determination of chlormequat in fruit samples by liquid chromatography–electrospray tandem mass spectrometry. Journal of AOAC International, 84(6), 1903-1907.
- Food and Agriculture Organization of the United Nations. (2017). Chlormequat (015).
- Yang, H., et al. (2023). The determination of underivatized chlormequat, fosetyl-aluminium and phosphonic acid residues in maize and soybean by LC-MS/MS. RSC Advances, 13(52), 36629-36637.
- U.S. Environmental Protection Agency. (n.d.). DER for Chlormequat Chloride in Water - MRID 51293001.
- Temkin, A., et al. (2024). A pilot study of chlormequat in food and urine from adults in the United States from 2017 to 2023. Journal of Exposure Science & Environmental Epidemiology, 34(2), 234-243.
- LGC Standards. (n.d.). Chlormequat-d9 Chloride (N,N,N-trimethyl-d9).
- MedChemExpress. (n.d.). Chlorocholine-d9 chloride.
- Food and Agriculture Organization of the United Nations. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides: Chlormequat Chloride.
- Cayman Chemical. (n.d.). Choline-d9 (chloride).
- Sigma-Aldrich. (n.d.). Chlormequat chloride PESTANAL®, analytical standard.
- Armenta, S., et al. (2009). Analysis of chlormequat and mepiquat by hydrophilic interaction chromatography coupled to tandem mass spectrometry in food samples. Journal of Chromatography A, 1216(20), 4471-4476.
- European Food Safety Authority. (2016). Review of the existing MRLs for chlormequat. EFSA Journal, 14(3), 4413.
- Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide.
- Beldi, G., et al. (2014). Improved sensitivity in detection of chlormequat by liquid chromatography-mass spectrometry. Food Additives & Contaminants: Part A, 31(5), 861-868.
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- 9. Analysis of chlormequat and mepiquat by hydrophilic interaction chromatography coupled to tandem mass spectrometry in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for chlormequat with a deuterated standard.
Enhancing Signal-to-Noise Ratio for Chlormequat with a Deuterated Standard
Welcome to the technical support center for chlormequat analysis. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to improve the accuracy and sensitivity of their chlormequat quantification methods. Here, we will delve into the intricacies of using a deuterated internal standard to overcome common analytical challenges and enhance the signal-to-noise ratio (S/N) in your experiments.
Introduction: The Challenge of Chlormequat Analysis
Chlormequat, a quaternary ammonium compound used as a plant growth regulator, presents unique analytical challenges due to its high polarity and cationic nature.[1][2] These properties can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns and significant matrix effects, especially in complex sample matrices like cereals and other food products.[3] Matrix effects, such as ion suppression or enhancement, can severely impact the signal intensity of the analyte, leading to a low signal-to-noise ratio and compromising the accuracy and precision of quantification.[4]
The Power of a Deuterated Internal Standard
To counteract these challenges, the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated chlormequat standard (e.g., chlormequat-d4), is a highly effective strategy.[1][5][6][7] An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[8]
Here's why a deuterated standard is so beneficial:
-
Co-elution and Matrix Effect Compensation: The deuterated standard co-elutes with the native chlormequat, meaning it experiences the same chromatographic conditions and, crucially, the same matrix effects.[5] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity due to ion suppression or enhancement are effectively normalized.[4]
-
Correction for Sample Preparation Variability: Adding the deuterated standard at the very beginning of the sample preparation process allows it to account for any analyte loss during extraction, cleanup, and other handling steps.[5][8][9]
-
Improved Accuracy and Precision: By mitigating the effects of both matrix interference and procedural variability, the use of a deuterated internal standard leads to significantly more accurate and precise quantification of chlormequat.[4][8]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during chlormequat analysis and provides practical solutions.
Q1: Why is my signal-to-noise ratio for chlormequat consistently low?
A low S/N ratio for chlormequat can stem from several factors:
-
Matrix Effects: As discussed, complex matrices can suppress the ionization of chlormequat, leading to a weaker signal.
-
Poor Chromatographic Peak Shape: Chlormequat's polar nature can result in broad, tailing peaks on unsuitable LC columns, which reduces peak height and thus the signal.
-
Suboptimal Mass Spectrometry Parameters: Incorrect settings for parameters like collision energy, declustering potential, and ion source temperature can lead to inefficient fragmentation and detection.
-
Inefficient Extraction and Cleanup: Inadequate sample preparation can result in low recovery of chlormequat and a higher background noise from co-extracted matrix components.
Q2: How exactly does a deuterated standard improve the S/N ratio?
While a deuterated standard doesn't directly increase the signal of the native chlormequat or decrease the baseline noise, it dramatically improves the reliability of the measurement, which is often perceived as an improvement in S/N. By providing a stable reference that behaves identically to the analyte, it allows for accurate quantification even when the absolute signal of chlormequat is suppressed by the matrix. The ratio of the analyte to the internal standard remains constant, leading to a more robust and reproducible result.
Q3: I'm using a deuterated standard, but my results are still inconsistent. What could be the problem?
Several factors can lead to inconsistent results even with a deuterated standard:
-
Timing of Internal Standard Addition: The internal standard must be added at the very beginning of the sample preparation process to account for all potential losses.[5][8]
-
Inappropriate Concentration of the Internal Standard: The concentration of the deuterated standard should be in the same order of magnitude as the expected analyte concentration to ensure a reliable response ratio.[5][8]
-
Isotopic Purity of the Standard: Using a standard with low isotopic purity can lead to interference from the unlabeled analyte present in the standard solution.[5]
-
Potential for H/D Exchange: While less common for chlormequat, in some molecules, deuterium atoms can exchange with hydrogen atoms from the solvent, altering the mass of the standard. It's important to use a standard where the deuterium labels are on stable positions of the molecule.[5][10]
-
Chromatographic Separation of Isotopologues: In some cases, especially with a high degree of deuteration, a slight chromatographic separation between the native and deuterated compound can occur. Method optimization is key to ensure co-elution.[5]
Q4: What are the key considerations when selecting a deuterated standard for chlormequat?
-
Mass Difference: The mass difference between the deuterated standard and the native chlormequat should be sufficient (typically ≥ 3-4 Da) to avoid isotopic crosstalk.[5][10]
-
Isotopic Purity: Choose a standard with high isotopic purity (ideally >98%) to minimize interference from any residual unlabeled chlormequat.[5]
-
Stability of the Label: Ensure the deuterium atoms are located on stable positions within the molecule to prevent H/D exchange.[5][10]
Experimental Protocols
Sample Preparation: QuPPe Method for Cereal Samples
The "Quick Polar Pesticides" (QuPPe) method is a widely used and effective extraction procedure for polar pesticides like chlormequat in food matrices.[1]
Materials:
-
Homogenized cereal sample
-
Chlormequat-d4 internal standard solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate amount of the chlormequat-d4 internal standard solution.
-
Add 10 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve good retention and peak shape for chlormequat.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Positive ESI Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Chlormequat | 122.1 | 58.1 | 60.1 |
| Chlormequat-d4 | 126.1 | 62.1 | 58.1 |
Note: These are typical values and should be optimized for your specific instrument.
Data Presentation & Visualization
Table 1: Impact of Deuterated Internal Standard on Chlormequat Quantification in a Spiked Wheat Flour Sample
| Method | Average Signal Intensity (Chlormequat) | Standard Deviation | % RSD | Signal-to-Noise Ratio (S/N) |
| Without Internal Standard | 15,234 | 3,456 | 22.7% | ~15 |
| With Deuterated Internal Standard (Ratio) | 0.98 | 0.05 | 5.1% | N/A (Improved Precision) |
This table illustrates the significant improvement in precision (%RSD) when using a deuterated internal standard.
Workflow Diagram
Caption: Workflow for chlormequat analysis using a deuterated internal standard.
Mechanism of S/N Improvement
Caption: How a deuterated standard mitigates matrix effects.
References
-
Waters Corporation. (n.d.). Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. Retrieved from [Link]
-
Alder, L., & Startin, J. R. (2005). Determination of chlormequat and mepiquat in foods by liquid chromatography/mass spectrometry or liquid chromatography/tandem mass spectrometry: interlaboratory study. Journal of AOAC International, 88(6), 1762–1776. Retrieved from [Link]
-
Points, J. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. LGC Group. Retrieved from [Link]
-
European Union Reference Laboratory for Single Residue Methods. (n.d.). Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin. Retrieved from [Link]
-
Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
Federal Register. (2018, April 25). Chlormequat Chloride; Pesticide Tolerances. Retrieved from [Link]
-
Yu, Z., et al. (2010). An improved method for analyzing chlormequat and mepiquat in source waters by solid-phase extraction and liquid chromatography-mass spectrometry. Analytica Chimica Acta, 678(1), 90-95. Retrieved from [Link]
-
Dolan, J. W. (2010, March 1). Enhancing Signal-to-Noise. LCGC International. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. CN104280501A - Method for removing and detecting chlormequat chloride in preserved cherry tomatoes - Google Patents [patents.google.com]
- 3. The determination of underivatized chlormequat, fosetyl-aluminium and phosphonic acid residues in maize and soybean by LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01874A [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Determination of chlormequat and mepiquat in foods by liquid chromatography/mass spectrometry or liquid chromatography/tandem mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioszeparacio.hu [bioszeparacio.hu]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Mitigating Ion Suppression in ESI-MS for Chlormequat Analysis with Isotopic Standards
Welcome to the technical support center for the analysis of chlormequat using Electrospray Ionization-Mass Spectrometry (ESI-MS). This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety who are encountering challenges with ion suppression. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and ensure the integrity of your analytical data.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding chlormequat analysis and ion suppression in ESI-MS.
Q1: What is chlormequat, and why is its analysis challenging?
A1: Chlormequat is a quaternary ammonium compound used as a plant growth regulator to create shorter, sturdier stalks in crops like cereals, facilitating easier harvesting.[1][2][3] Chemically, it is a highly polar, cationic compound (2-chloro-N,N,N-trimethylethan-1-aminium), typically analyzed as its chloride salt.[2][4] Its high polarity and permanent positive charge make it difficult to retain on traditional reversed-phase liquid chromatography (LC) columns.[5][6] This often necessitates specialized chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve adequate retention and separation from the sample matrix.[7][8][9][10]
Q2: What is ion suppression in ESI-MS, and why is it a significant problem for chlormequat analysis?
A2: Ion suppression is a matrix effect where the ionization efficiency of the target analyte (chlormequat) is reduced by the presence of co-eluting compounds from the sample matrix.[11][12][13] In ESI, analytes must compete for charge and access to the droplet surface to be efficiently converted into gas-phase ions.[11][14][15] Co-eluting matrix components can interfere with this process in several ways:
-
Competition for Charge/Surface: High concentrations of other compounds can saturate the droplet surface, preventing the analyte from being efficiently ionized.[11][13]
-
Changes in Droplet Properties: Matrix components can increase the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the formation of gas-phase analyte ions.[11][13]
-
Analyte Co-precipitation: Non-volatile salts or other matrix components can cause the analyte to precipitate within the droplet as the solvent evaporates, preventing its ionization.[11][16]
For chlormequat, which is often analyzed in complex matrices like grains, fruits, and biological fluids, the risk of ion suppression is high due to the abundance of endogenous compounds.[9][17][18] This can lead to reduced sensitivity, poor accuracy, and unreliable quantification.[11]
Q3: How does an isotopic standard help address ion suppression?
A3: A stable isotope-labeled internal standard (SIL-IS), such as d4-chlormequat, is considered the "gold standard" for quantitative mass spectrometry.[19] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C). Because it is nearly identical to the analyte in its physicochemical properties (polarity, pKa, ionization efficiency), it experiences the same degree of ion suppression during ESI.[19]
By adding a known concentration of the SIL-IS to every sample, standard, and blank at the beginning of the sample preparation process, you can use the ratio of the analyte signal to the internal standard signal for quantification.[18] This ratio remains constant even if both signals are suppressed, allowing for accurate correction of matrix effects and other sources of analytical variability, such as extraction recovery and instrument response fluctuations.[19][20]
Q4: What are the key regulatory considerations for chlormequat residues?
A4: Maximum Residue Limits (MRLs) for chlormequat in food and feed are established by various regulatory bodies worldwide. For instance, the European Union regulates MRLs under Regulation (EC) No. 396/2005, with specific limits for different commodities like oats (15 mg/kg), wheat (7 mg/kg), and pears (0.07 mg/kg).[17] In the United States, the EPA has also established tolerances for chlormequat residues, particularly in imported grains, and has recently seen an increase in the tolerance for oat grain.[21][22][23] It is crucial for analytical laboratories to develop methods with limits of quantification (LOQs) that are well below these regulatory MRLs to ensure compliance.
II. Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to troubleshooting common problems encountered during the LC-ESI-MS/MS analysis of chlormequat using an isotopic standard.
Problem 1: Poor or No Chromatographic Peak for Chlormequat
Q: I am injecting my chlormequat standard, but I see little to no peak, or the peak shape is very poor.
A: This issue is almost always related to the chromatography, given chlormequat's challenging properties.
-
Underlying Cause & Explanation: Chlormequat is a small, highly polar, permanently charged cation.[4][24] It will not be retained on standard C18 or other reversed-phase columns, eluting in the solvent front (void volume) where it is subject to maximum ion suppression.
-
Troubleshooting Steps & Solutions:
-
Verify Column Chemistry: Confirm you are using a HILIC column.[7][8][9] HILIC stationary phases utilize a water-rich layer on the surface to partition and retain polar analytes like chlormequat.
-
Check Mobile Phase Composition: HILIC chromatography requires a high percentage of organic solvent (typically >70% acetonitrile) to promote partitioning and retention.[8][9] Ensure your initial mobile phase conditions are appropriate. The aqueous portion should contain a buffer, such as ammonium formate or ammonium acetate, to ensure good peak shape and reproducibility.[7][25]
-
Assess pH: The mobile phase pH should be acidic (e.g., pH 3-4 using formic acid) to ensure chlormequat remains in its cationic form and to promote good interaction with the HILIC stationary phase.[9][25]
-
Problem 2: Significant Signal Variability and Poor Reproducibility
Q: My peak areas for chlormequat are inconsistent between injections, even for replicate standards. My %RSD is unacceptably high.
A: This points to uncompensated matrix effects or issues with the analytical workflow. The isotopic standard should correct this, so its performance is key.
-
Underlying Cause & Explanation: High signal variability is a classic symptom of ion suppression.[11][13] If the isotopic standard is not behaving identically to the native analyte, or if there are other issues, the correction will be inaccurate.
-
Troubleshooting Steps & Solutions:
-
Evaluate Internal Standard (IS) Response: In your data, overlay the chromatograms for the IS (e.g., d4-chlormequat) across all samples in the batch. Is the IS peak area consistent? If the IS signal is dropping out or highly variable in certain matrix samples, it confirms a severe matrix effect. The key is whether the analyte-to-IS ratio remains stable.
-
Confirm Co-elution of Analyte and IS: The native analyte and the isotopic standard must co-elute perfectly for the correction to be valid. A slight shift in retention time can mean they are experiencing different matrix components as they enter the ESI source. If they are not co-eluting, re-evaluate your chromatography.
-
Optimize Sample Preparation: Your sample cleanup may be insufficient. Complex matrices like grains often require a robust extraction and cleanup, such as the QuPPe (Quick Polar Pesticides) method, which uses methanol/water for extraction followed by cleanup steps.[26][27][28] Consider adding a dispersive solid-phase extraction (dSPE) cleanup step with C18 sorbent to remove non-polar interferences.[9][28]
-
Dilute the Sample: A simple and highly effective strategy to reduce matrix effects is to dilute the final sample extract.[13] This lowers the concentration of interfering compounds relative to your analyte. Perform a dilution series (e.g., 1:5, 1:10, 1:20) on a problematic sample to see if reproducibility and accuracy improve.
-
Problem 3: Inaccurate Quantification (Poor Recovery in Spiked Samples)
Q: I've spiked a known amount of chlormequat into my blank matrix, but my calculated recovery is consistently low (<70%) or high (>120%).
A: This suggests a fundamental issue with your calibration strategy or a breakdown in the assumptions of isotopic dilution.
-
Underlying Cause & Explanation: Inaccurate quantification, despite using a "gold standard" internal standard, often points to problems with how the calibration curve is constructed or non-linear detector response at high concentrations.
-
Troubleshooting Steps & Solutions:
-
Use Matrix-Matched Calibrants: The most robust calibration strategy is to prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples.[9][20] This ensures that the calibrants experience the same degree of ion suppression as the analytes in the actual samples, which is a critical requirement for accuracy.
-
Check for Contamination: Analyze a blank matrix sample that has been processed with and without the internal standard. Chlormequat is a common lab contaminant and can also be present at low levels in control matrices.[17] Ensure your blank is truly blank. The isotopic standard itself may contain a small amount of the unlabeled analyte, which must be accounted for at low concentrations.[18]
-
Verify IS Addition: Ensure the internal standard is added at the very beginning of the sample preparation process, before any extraction or cleanup steps.[18] This allows it to correct for analyte losses during the entire workflow.
-
Assess Detector Saturation: At high concentrations, the ESI process can become non-linear, and the detector can saturate.[11][13] If your spiked concentration is very high, this could be the cause. Analyze a dilution of the high-spiked sample to see if the recovery falls back into an acceptable range.
-
III. Experimental Protocols & Methodologies
Protocol 1: Sample Preparation using a Modified QuPPe Method
This protocol is a general guideline for extracting chlormequat from a complex matrix like oat flour.
Objective: To efficiently extract chlormequat and d4-chlormequat from a grain matrix while minimizing co-extraction of interfering substances.
Materials:
-
Homogenized sample (e.g., oat flour)
-
d4-Chlormequat chloride internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
50 mL centrifuge tubes
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
Procedure:
-
Weigh 5.0 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL d4-chlormequat internal standard solution to the sample.
-
Add 10 mL of water and vortex for 30 seconds. Let the sample hydrate for 15 minutes.
-
Add 10 mL of methanol containing 1% formic acid.
-
Homogenize the sample for 2 minutes at high speed.
-
Centrifuge the tube at 4,500 rpm for 10 minutes.
-
Take a 1 mL aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.
-
Expert Tip: For particularly "dirty" matrices, a dSPE cleanup can be added. Transfer 5 mL of the supernatant to a tube containing C18 dSPE sorbent, vortex, centrifuge, and then filter the resulting supernatant.
-
Protocol 2: LC-MS/MS Analysis
Objective: To achieve chromatographic separation and sensitive detection of chlormequat and d4-chlormequat.
Instrumentation & Columns:
-
LC System: UPLC/UHPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
-
Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Xevo TQ-S)
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %A %B 0.00 10 90 3.00 50 50 3.10 10 90 | 5.00 | 10 | 90 |
MS/MS Conditions (Positive ESI):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
MRM Transitions (Example):
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Chlormequat (Quantifier) 122.1 58.1 20 15 Chlormequat (Qualifier) 122.1 79.0 20 12 | d4-Chlormequat (IS) | 126.1 | 62.1 | 20 | 15 |
Note: MS/MS parameters must be optimized on the specific instrument being used.
IV. Visual Diagrams & Workflows
Diagram 1: Mechanism of ESI Ion Suppression
This diagram illustrates how co-eluting matrix components interfere with the ionization of the target analyte (chlormequat).
Caption: ESI Ion Suppression Mechanism.
Diagram 2: Isotopic Dilution Workflow
This workflow demonstrates the principle of using a stable isotope-labeled internal standard to correct for matrix effects and analyte loss.
Caption: Isotopic Dilution Workflow.
V. References
-
Analysis of chlormequat and mepiquat by hydrophilic interaction chromatography coupled to tandem mass spectrometry in food samples. Journal of Chromatography A.
-
Chlormequat and Mepiquat. Eurofins Germany.
-
Ion suppression (mass spectrometry). Wikipedia.
-
The separation of Chlormequat and Mepiquat on a 100x2.1 mm id ZIC®-HILIC column. Merck.
-
Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. ACS Publications.
-
Rapid determination of chlormequat in meat by dispersive solid-phase extraction and hydrophilic interaction liquid chromatography (HILIC)-electrospray tandem mass spectrometry. PubMed.
-
Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility.
-
Chlormequat Chloride; Pesticide Tolerances. Regulations.gov.
-
HPLC Methods for analysis of Chlormequat. HELIX Chromatography.
-
Analysis of chlormequat and mepiquat by hydrophilic interaction chromatography coupled to tandem mass spectrometry in food samples. Sigma-Aldrich.
-
A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope. BenchChem.
-
Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin. EURL-Pesticides.eu.
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH.
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
-
A Researcher's Guide to the Validation of Isotopic Analyses by Mass Spectrometry. BenchChem.
-
Chlormequat Contamination in Food Products Draws Attention. K&L Gates HUB.
-
Mechanistic Investigation of Ionization Suppression in Electrospray Ionization. Request PDF.
-
Determination of chlormequat in fruit samples by liquid chromatography–electrospray tandem mass spectrometry. ResearchGate.
-
Development of a Simultaneous Analytical Method for Diquat, Paraquat and Chlormequat in Animal Products Using UPLC‐MS/MS. SciSpace.
-
Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. Waters.
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. PMC - NIH.
-
Analysis of Chlormequat Chloride Residues in Grains by LC-MS/MS. BenchChem.
-
Chlormequat Chloride; Pesticide Tolerances. Federal Register.
-
Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. PubMed.
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.
-
Chlormequat. American Chemical Society.
-
Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food Composition and Analysis.
-
Chlormequat chloride 999-81-5 wiki. Guidechem.
-
5.6 chlormequat (015). Food and Agriculture Organization of the United Nations.
-
Chlormequat Chloride | C5H13Cl2N | CID 13836. PubChem.
-
Analytical Method for Chlormequat (Animal Products). Ministry of Health, Labour and Welfare, Japan.
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
-
Chlormequat. Wikipedia.
-
Determination of the plant growth regulator chlormequat in food by liquid chromatography-electrospray ionisation tandem mass spectrometry. PubMed.
-
Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. PubMed Central.
-
Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Shimadzu.
-
Chlorocholine | C5H13ClN+ | CID 13837. PubChem.
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Optimizing chromatography for co-elution of chlormequat and Chlorocholine Chloride-d9.
Welcome to the technical support center for the analysis of chlormequat and its isotopically labeled internal standard, Chlorocholine Chloride-d9 (d9-chlormequat). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving robust and reliable co-elution of these challenging polar cationic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your data.
The simultaneous analysis of chlormequat and its deuterated analogue is fundamental for accurate quantification, as the internal standard is used to correct for variations in sample preparation and potential matrix effects.[1][2][3] However, due to their highly polar and cationic nature, these compounds are notoriously difficult to retain and achieve good peak shape on traditional reversed-phase chromatography columns.[4][5] This guide will address the common challenges and provide solutions rooted in chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: Why are chlormequat and d9-chlormequat so difficult to analyze with standard reversed-phase HPLC methods?
Chlormequat is a quaternary ammonium compound, meaning it carries a permanent positive charge and is highly water-soluble (hydrophilic).[6][7] Standard reversed-phase columns, like C18, separate compounds based on hydrophobicity. Highly hydrophilic compounds like chlormequat have very little affinity for the nonpolar stationary phase and will elute very early, often in the void volume, with poor peak shape and little to no retention.[4] This makes it impossible to separate them from other polar matrix components and achieve reliable quantification.
Q2: What chromatographic techniques are recommended for chlormequat analysis?
To overcome the retention issue, several alternative chromatographic strategies are employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most common and effective technique.[4][6][8] HILIC columns have polar stationary phases. A high concentration of organic solvent (typically acetonitrile) in the mobile phase creates a water-enriched layer on the surface of the stationary phase. Polar analytes like chlormequat can partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics.[4][8] This dual retention mechanism can be very effective for retaining and separating polar and charged compounds like chlormequat. For instance, a column with both C18 and strong cation-exchange (SCX) properties can retain chlormequat through ionic interactions.[9][10]
-
Ion-Pair Chromatography: This technique involves adding an ion-pair reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase.[11][12] The reagent has a hydrophobic part and an ionic part. It pairs with the charged chlormequat cation, forming a neutral, more hydrophobic complex that can be retained on a reversed-phase column. However, ion-pairing reagents are often non-volatile and can cause significant ion suppression in the mass spectrometer and contaminate the system.[9][10][11] For this reason, HILIC or mixed-mode are generally preferred for LC-MS/MS applications.
Q3: My analyte (chlormequat) and internal standard (d9-chlormequat) are not co-eluting. Why is this happening and how can I fix it?
Ideally, an isotopically labeled internal standard should co-elute with the native analyte. A slight shift is sometimes acceptable, but significant separation can indicate issues with the method and may affect quantification accuracy.
-
Causality: The primary reason for separation is the "isotope effect." The deuterium atoms in d9-chlormequat are heavier than hydrogen, which can lead to slightly stronger interactions with the stationary phase in some chromatographic modes, resulting in a small delay in retention time. While usually minor, this effect can be exacerbated by suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Buffer Concentration: In HILIC, the salt concentration in the mobile phase is critical. A higher buffer concentration (e.g., ammonium formate or ammonium acetate) can help to sharpen peaks and can sometimes minimize the separation between the analyte and IS. Start with a concentration around 20 mM and adjust up or down.[9]
-
pH: The mobile phase pH is crucial, especially with mixed-mode columns. For HILIC analysis of chlormequat, a slightly acidic pH (e.g., 3.0-4.0) is often recommended to ensure good peak shape by minimizing interactions with deprotonated silanol groups on the silica surface.[5]
-
-
Adjust the Gradient: A shallower gradient (a slower increase in the strong eluting solvent, i.e., water in HILIC) can improve resolution and may help to bring the two peaks closer together.
-
Check Column Equilibration: HILIC columns require a longer equilibration time between injections compared to reversed-phase columns.[13] Insufficient equilibration can lead to retention time drift and can affect the relative retention of the analyte and internal standard. Ensure at least 10-15 column volumes of the initial mobile phase are passed through the column before the next injection.
-
Troubleshooting Guide
This section addresses specific problems you might encounter during method development and routine analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common problem in chlormequat analysis and can significantly impact integration and quantification.[14][15]
-
Question: My chlormequat and d9-chlormequat peaks are tailing significantly. What is the cause and how can I improve them?
-
Answer:
-
Causality: Peak tailing for a basic compound like chlormequat is often caused by secondary ionic interactions with acidic silanol groups on the surface of the silica-based stationary phase.[5][16] This is especially prevalent if the mobile phase pH is not optimized. Another cause can be column overload.
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3 with formic acid) will protonate the silanol groups, reducing their ability to interact with the cationic chlormequat.
-
Increase Buffer Concentration: A higher concentration of buffer salt (e.g., ammonium formate) in the mobile phase can help to shield the active sites on the stationary phase, leading to more symmetrical peaks.[17][18]
-
Sample Solvent Composition: In HILIC, the sample solvent should ideally match the initial mobile phase composition or be weaker (i.e., higher in acetonitrile).[19] Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., high water content) can cause peak distortion.[19]
-
Reduce Injection Volume/Concentration: Injecting too much analyte can overload the column, leading to peak tailing. Try reducing the injection volume or diluting the sample.
-
Use a Different Column: If mobile phase optimization doesn't resolve the issue, consider a column with a different stationary phase chemistry or one that is specifically designed for polar analytes and offers better end-capping or shielding of silanols.
-
-
Troubleshooting Workflow for Poor Peak Shape
Sources
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- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Study of different HILIC, mixed-mode, and other aqueous normal-phase approaches for the liquid chromatography/mass spectrometry-based determination of challenging polar pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. ues.pku.edu.cn [ues.pku.edu.cn]
- 10. An improved method for analyzing chlormequat and mepiquat in source waters by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.cz [lcms.cz]
- 17. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
Stability of Chlorocholine Chloride-d9 in different storage conditions.
Welcome to the technical support guide for Chlorocholine Chloride-d9. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this deuterated internal standard. Our goal is to move beyond simple instructions and explain the fundamental science, enabling you to troubleshoot issues and ensure the isotopic and chemical integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[1] Some suppliers may also recommend refrigerated conditions at +4°C or between +2°C to +8°C .[2] The critical factors to control are temperature, moisture, and light.
-
Causality: Chlorocholine chloride is a quaternary ammonium salt that is hygroscopic and susceptible to thermal decomposition.[3][4] Lowering the temperature minimizes the kinetic energy of the molecules, significantly slowing potential degradation reactions. Storing it in a desiccated environment is crucial to prevent water absorption, which can compromise the material's integrity. Protecting from light mitigates the risk of photodegradation.[5]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are inherently less stable than the solid material. For maximum stability, prepare stock solutions in a high-purity, anhydrous aprotic solvent if your experimental design allows. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month .[3][4]
-
Causality: The presence of a solvent increases molecular mobility and the probability of degradation reactions, such as hydrolysis. Protic solvents (like water or methanol) also introduce a source of protons, increasing the long-term risk of hydrogen-deuterium (H/D) exchange, even though the deuterium labels on the N-methyl groups are not considered readily exchangeable.[6] Repeated freeze-thaw cycles should be avoided; it is best practice to aliquot stock solutions into single-use volumes to prevent degradation and contamination.[3]
Q3: What is the expected shelf-life of this compound?
A3: When stored correctly in its solid form at -20°C, this compound has a reported stability of at least 4 years .[1] However, the stability of solutions is significantly shorter, as noted in Q2.
-
Trustworthiness: Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific expiration dates and recommended storage conditions.[7] Perform your own stability checks on working solutions that are used over several days or weeks.
Q4: Is this compound susceptible to hydrogen-deuterium (H/D) exchange?
A4: The nine deuterium atoms in this standard are located on the three methyl groups attached to the quaternary nitrogen (-N⁺(CD₃)₃).[1][2] These C-D bonds are not attached to heteroatoms and are considered non-labile, meaning they are not prone to easy exchange with protons from the solvent under normal analytical conditions.[6]
-
Expertise & Experience: While the risk is low, it is not zero. Prolonged storage in protic solvents (especially at non-neutral pH or elevated temperatures) can facilitate slow H/D exchange over time.[8] To ensure the highest isotopic purity, use aprotic solvents for long-term solution storage where possible and always use fresh working solutions for critical quantitative analyses.
Q5: What are the likely degradation pathways for this compound?
A5: The primary stability concerns are thermal decomposition and, to a lesser extent, hydrolysis.
-
Thermal Decomposition: The unlabeled Choline Chloride is known to decompose before it melts under standard heating conditions.[9] Studies on related compounds show decomposition can begin at temperatures as low as 100-130°C and becomes significant at higher temperatures.[10][11][12] This is the most significant stability risk.
-
Hydrolysis: As a quaternary ammonium salt, the core structure is relatively stable.[13][14] However, harsh pH conditions (strongly acidic or basic) combined with elevated temperatures could potentially lead to degradation pathways such as Hofmann elimination or other rearrangements, although this is less common under typical analytical conditions.[13][15]
Q6: How does the stability of this compound compare to its unlabeled counterpart?
A6: The stability profile is expected to be nearly identical. The substitution of hydrogen with deuterium creates a slightly stronger C-D bond compared to the C-H bond. This "kinetic isotope effect" can sometimes make deuterated compounds slightly more stable, but for practical purposes of storage and handling, the stability recommendations for both the labeled and unlabeled compounds should be considered the same.[16]
Section 2: Troubleshooting Guide
Direct answers to specific issues you may encounter during your experiments.
Issue 1: I see a loss of signal or inconsistent results over the course of an analytical run.
-
Potential Cause 1: Working Solution Instability. Your working solution, especially if left at room temperature in an autosampler for an extended period, may be degrading.
-
Solution: Prepare fresh working solutions daily from a frozen stock. If a run is longer than 24 hours, consider keeping the autosampler vials cooled (e.g., 4°C) to minimize degradation. Validate the stability of your analyte and internal standard in the autosampler conditions as part of your method development.
-
-
Potential Cause 2: Adsorption. Quaternary ammonium compounds can be "sticky" and may adsorb to glass or plastic surfaces, especially at low concentrations. This can lead to variable losses during sample preparation and injection.
-
Solution: Use silanized glass vials or low-adsorption polypropylene vials and plates. Pre-conditioning the LC system by injecting a few high-concentration samples before the main run can help passivate active sites in the flow path.
-
Issue 2: My LC-MS analysis shows a peak at the mass of unlabeled Chlorocholine Chloride (M+0) when I inject my M+9 standard.
-
Potential Cause 1: In-Source H/D Exchange or Natural Isotope Contribution. This is unlikely to be the primary cause for a significant M+0 peak, as the labels are non-labile. A small M+0 signal can be part of the natural isotopic distribution of the M+9 compound.
-
Potential Cause 2: Contamination. The most likely cause is contamination of your standard, solvent, or LC-MS system with the unlabeled compound.
-
Solution:
-
Verify Purity: Analyze a fresh, concentrated solution of your this compound standard. The isotopic purity should be high (typically >98%), as stated on the CoA.[1]
-
Check Solvents: Prepare a "blank" sample using the same solvent used for your working solution and analyze it to rule out solvent contamination.
-
Clean System: If contamination is suspected, thoroughly flush the entire LC-MS system, from the solvent lines to the ion source, to remove any residual unlabeled compound.
-
-
Issue 3: The retention time of my this compound is slightly different from the unlabeled analyte.
-
Potential Cause: Isotope Effect. This is a known and expected phenomenon. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[17] This "chromatographic shift" is due to the subtle differences in bond strength and polarity caused by the deuterium atoms.
-
Solution: This is not a stability issue but a characteristic of the standard. Ensure your data processing software can handle this shift. In some software, you may need to define the deuterated standard as a separate compound rather than just an "isotope" of the analyte to allow for independent peak integration windows.[18]
-
Section 3: Experimental Protocols & Workflows
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Key Considerations |
| Solid | Long-Term | -20°C | ≥ 4 years[1] | Store in a desiccator; protect from light. |
| Short-Term | +2°C to +8°C | Per manufacturer | Tightly sealed; away from moisture.[2] | |
| Stock Solution | Long-Term | -80°C | Up to 6 months[3][4] | Use anhydrous aprotic solvent; aliquot to avoid freeze-thaw cycles. |
| Short-Term | -20°C | Up to 1 month[3][4] | Use anhydrous aprotic solvent; aliquot to avoid freeze-thaw cycles. | |
| Working Solution | In Autosampler | 4°C (Recommended) | < 24 hours | Prepare fresh daily; validate stability in your specific matrix/solvent. |
Experimental Protocols
Protocol 1: Recommended Handling and Solution Preparation
-
Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the required amount of solid in a low-humidity environment if possible. Handle the material quickly to minimize exposure to air.
-
Dissolution: Add the appropriate anhydrous, high-purity solvent (e.g., acetonitrile, methanol, or water, depending on the application) to the solid. Ensure complete dissolution by vortexing or brief sonication. Note: For aqueous solutions, use high-purity (18 MΩ·cm) water.[4]
-
Stock Solution Storage: Transfer the stock solution into appropriate storage vials (e.g., amber glass or low-adsorption polypropylene).
-
Aliquotting: Divide the stock solution into smaller, single-use aliquots. This is the most critical step to preserve long-term stability by preventing contamination and degradation from repeated freeze-thaw cycles.[3]
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Immediately store at the recommended temperature (-20°C or -80°C).
Protocol 2: Workflow for a Forced Degradation Study (Stability-Indicating Method Development)
This protocol outlines the steps to test the stability of this compound and develop an HPLC method that can separate the parent compound from its potential degradation products.[19][20]
-
Prepare Stress Samples: Prepare several aliquots of a ~1 mg/mL solution of the compound.
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 4 hours.[21]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.[21]
-
Thermal Degradation: Heat a solution at 80°C for 4 hours.[21]
-
Photodegradation: Expose a solution to a calibrated light source (per ICH Q1B guidelines).
-
Control: Keep one aliquot at 4°C, protected from light.
-
-
Neutralization: After the stress period, neutralize the acid and base samples before analysis.
-
Chromatographic Analysis: Analyze all samples and the control using a high-resolution HPLC system with a PDA detector. A good starting point is a C18 column with a gradient elution from a weak aqueous buffer to an organic solvent like acetonitrile or methanol.[20][22]
-
Method Optimization: Adjust the gradient, mobile phase pH, and column type as needed to achieve baseline separation between the main this compound peak and any new peaks that appear in the stressed samples.
-
Peak Purity Analysis: Use the PDA detector to perform peak purity analysis on the main peak in all chromatograms. This will confirm that the parent peak is not co-eluting with any degradation products, thus validating the method as "stability-indicating."[20]
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent analytical results.
References
-
ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
National Institutes of Health. Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers. NIH. [Link]
-
Skyline.ms. Retention Time shifts using deuterated internal standards. Skyline. [Link]
-
Wikipedia. Quaternary ammonium cation. Wikipedia. [Link]
-
Chromatography Forum. Internal standard in LC-MS/MS. Chromatography Forum. [Link]
-
MDPI. Thermal stability of choline chloride deep eutectic solvents by TGA/FTIR-ATR analysis. MDPI. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
ResearchGate. Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. ResearchGate. [Link]
-
MOST Wiedzy. Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity Important Limitations. MOST Wiedzy. [Link]
-
ACS Publications. Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. ACS Publications. [Link]
-
National Institutes of Health. Defying decomposition: the curious case of choline chloride. NIH. [Link]
-
ResearchGate. Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity Important Limitations of DESs as Sustainable Materials. ResearchGate. [Link]
-
RSC Publishing. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. RSC Publishing. [Link]
-
ScienceDirect. Chlorochromate ion as a catalyst for the photodegradation of chloroform by visible light. ScienceDirect. [Link]
-
ResearchGate. (PDF) THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. ResearchGate. [Link]
-
IJPPR. HPLC Method Development and Validation for Preservative Content (Methyl Paraben) For Succinylcholine Chloride Injection. IJPPR. [Link]
-
Pharmaffiliates. 1219257-11-0| Chemical Name : this compound. Pharmaffiliates. [Link]
-
Physical Chemistry Chemical Physics (RSC Publishing). Ion-neutral clustering alters gas-phase hydrogen–deuterium exchange rates. RSC Publishing. [Link]
-
PubMed. Stability of methacholine chloride solutions under different storage conditions over a 9 month period. PubMed. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
National Institutes of Health. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. NIH. [Link]
-
PubMed. Hydrogen-deuterium exchange mass spectrometry for determining protein structural changes in drug discovery. PubMed. [Link]
-
MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]
-
ResearchGate. (PDF) Development and Validation of Stability Indicating HPLC Method for Benzalkonium Chloride in Betaxolol (0.5%) Opthalmic Solution. ResearchGate. [Link]
-
Indian Journal of Pharmaceutical Education and Research. RP-HPLC Method Development and Validation of Choline Salicylate and Lignocaine HCl in Mouth Ulcer Gel. IJPER. [Link]
-
SciSpace. Impact of Chlorocholine Chloride on Phenolic Metabolism in In Vitro Cultures of Gardenia Jasminoides (Variegata and. SciSpace. [Link]
-
MDPI. Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. [Link]
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- 2. This compound | LGC Standards [lgcstandards.com]
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- 5. researchgate.net [researchgate.net]
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- 8. Ion-neutral clustering alters gas-phase hydrogen–deuterium exchange rates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Defying decomposition: the curious case of choline chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
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- 14. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]
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- 22. ijper.org [ijper.org]
Potential for isotopic exchange in Chlorocholine Chloride-d9 under specific conditions.
An authoritative guide for researchers, scientists, and drug development professionals on the stability and potential for isotopic exchange in Chlorocholine Chloride-d9.
Technical Support Center: Isotopic Stability of this compound
A Guide for Senior Application Scientists
Welcome to the technical support center for deuterated compounds. This guide provides in-depth information, troubleshooting advice, and validated protocols concerning the isotopic stability of this compound. As a widely used internal standard in quantitative LC-MS analysis, understanding its behavior under various experimental conditions is critical for data integrity.[1][2][3] This document is designed to address potential user concerns regarding deuterium-hydrogen (D-to-H) exchange and to provide practical solutions for maintaining isotopic purity.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
Isotopic exchange is a chemical reaction where a covalently bonded deuterium atom is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa.[4] For an internal standard like this compound, which is used for precise quantification, any loss of deuterium atoms changes its mass.[5] This can lead to an underestimation of the analyte concentration, as the signal for the fully deuterated standard (d9) decreases while signals for partially deuterated forms (d8, d7, etc.) may appear, complicating data analysis.
The structure of Chlorocholine Chloride, a quaternary ammonium compound, features nine deuterium atoms on the three methyl groups attached to the nitrogen atom.[6] While C-D bonds are generally stable, the presence of the positively charged quaternary nitrogen can influence the acidity of adjacent C-H (or C-D) protons, potentially facilitating exchange under certain conditions.[7]
Q2: How stable is the deuterium labeling in this compound under typical analytical conditions?
Under standard LC-MS conditions, which often involve acidic aqueous-organic mobile phases (e.g., pH 2-5), the deuterium atoms on the trimethylammonium group of this compound are generally stable.[8] Hydrogen-deuterium exchange reactions are often catalyzed by acid or base, with the slowest exchange rates typically observed in the pH range of 2 to 3.[7] Therefore, for most routine analyses, significant isotopic exchange is not expected. However, prolonged exposure to specific conditions can compromise its stability.
Q3: What specific experimental conditions can promote D-to-H exchange?
Several factors can increase the rate of D-to-H exchange:
-
High pH (Basic Conditions): This is the most significant factor. The exchange reaction at carbon atoms adjacent to a quaternary ammonium group is known to be base-catalyzed.[7][8] Exposing this compound to basic solutions (pH > 8) can dramatically accelerate the exchange of deuterium for hydrogen from protic solvents like water or methanol.
-
Elevated Temperature: Higher temperatures increase the rate of most chemical reactions, including isotopic exchange. Storing solutions at elevated temperatures or using high-temperature analytical methods can increase the risk of exchange over time.
-
Presence of Catalysts: While less common in typical analytical workflows, certain metal catalysts can facilitate H/D exchange.[7][9]
Q4: What are the recommended storage and handling procedures to maintain isotopic purity?
To ensure the long-term stability and isotopic integrity of this compound, follow these guidelines:
-
Solid Storage: Store the neat (solid) compound at -20°C, protected from moisture and light.[3][10] When stored correctly, the solid material is stable for years.[3] Before opening, always allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.[10]
-
Solution Storage: Prepare stock solutions in a high-purity aprotic solvent if possible, or a non-basic aqueous buffer. For long-term storage of solutions, store at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Working Solutions: Prepare fresh working solutions for each analytical run. Avoid storing dilute aqueous solutions, especially if the pH is not controlled, for extended periods at room temperature.[11]
Q5: How can I verify the isotopic purity of my this compound standard?
The isotopic purity of a deuterated compound can be determined using two primary analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a rapid and sensitive method to assess isotopic enrichment.[12] By examining the full-scan mass spectrum, one can observe the distribution of isotopologues (d9, d8, d7, etc.) and calculate the percentage of the desired d9 form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool that can not only quantify isotopic purity but also confirm the specific positions of the deuterium labels.[13]
Troubleshooting Guide: Isotopic Exchange Issues
Problem: My LC-MS analysis shows a significant M+8 or lower mass peak for my this compound internal standard. Is this D-to-H exchange?
| Possible Cause | Troubleshooting Steps |
| Back-Exchange in Solution | Your sample diluent, mobile phase, or matrix is basic (high pH). This is the most likely cause of true D-to-H exchange. Solution: Measure the pH of all solutions the standard comes into contact with. If necessary, acidify the solutions to a pH between 3 and 5. Prepare fresh standards in a validated, pH-controlled buffer. |
| In-Source Exchange/Fragmentation | The conditions in the mass spectrometer's ion source (e.g., high temperature, solvent composition) might be promoting exchange or fragmentation that mimics exchange. Solution: Methodically reduce the ion source temperature. If using ESI, try adjusting solvent modifiers. Analyze the standard via direct infusion to isolate the problem from the chromatography. |
| Impure Standard | The standard may have had a lower isotopic purity from the manufacturer than specified, or it may have degraded due to improper storage. Solution: Verify the purity stated on the Certificate of Analysis. Analyze a freshly prepared solution from the neat solid stored under recommended conditions (-20°C). If the issue persists, contact the supplier. |
Problem: The isotopic purity of my stock or working solution appears to decrease over several days or weeks.
| Possible Cause | Troubleshooting Steps |
| Improper Solution Storage | Storing solutions at room temperature or 4°C, especially in protic or unbuffered solvents, can allow for slow D-to-H exchange over time. Repeated freeze-thaw cycles can introduce moisture. Solution: Store stock solutions at -80°C in single-use aliquots.[2] Prepare working solutions fresh daily from the stock. Avoid leaving solutions on the benchtop for extended periods. |
| Solvent Contamination | The solvent used for dissolution may be contaminated with acidic or basic impurities, or it may contain a high percentage of water that can participate in the exchange. Solution: Use fresh, high-purity, or LC-MS grade solvents. If using an aqueous solution, ensure it is properly buffered to a slightly acidic pH. |
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the potential exchange mechanism and a robust experimental workflow to test stability.
Caption: Base-catalyzed D-to-H exchange mechanism.
Caption: Experimental workflow for stability testing.
Experimental Protocol: Deuterium Stability Study
This protocol provides a self-validating system to quantitatively assess the isotopic stability of this compound under stressed conditions.
Objective: To determine the rate and extent of D-to-H exchange for this compound as a function of pH and temperature.
1. Materials
-
This compound (solid)
-
LC-MS grade water and acetonitrile
-
Ammonium formate
-
Formic acid
-
Ammonium hydroxide
-
Temperature-controlled incubator or water bath
-
Calibrated pH meter
-
Autosampler vials
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system
2. Procedure
-
Step 1: Preparation of Buffers and Stock Solution
-
Prepare three 100 mM aqueous buffers:
-
pH 3: 100 mM Formic Acid
-
pH 7: 100 mM Ammonium Formate
-
pH 10: 100 mM Ammonium Hydroxide
-
-
Accurately weigh and dissolve this compound in 50:50 acetonitrile:water to create a 1 mg/mL stock solution.
-
-
Step 2: Sample Preparation and Incubation
-
For each condition (pH 3, 7, 10 at both 25°C and 50°C), label a set of autosampler vials for each time point (e.g., 0, 2, 8, 24 hours).
-
In each vial, combine 900 µL of the appropriate buffer with 100 µL of the 1 mg/mL stock solution to achieve a final concentration of 100 µg/mL.
-
Vortex each vial thoroughly. The T=0 samples should be immediately quenched (see Step 4).
-
Place the remaining vials in the incubator/water bath set to the designated temperature.
-
-
Step 3: Sampling and Quenching
-
At each time point (2, 8, 24 hours), remove the corresponding vials from the incubator.
-
Immediately quench the exchange reaction by adding 10 µL of 10% formic acid to each sample vial to lower the pH. This is critical for the basic samples.
-
Store quenched samples at 4°C until analysis.
-
-
Step 4: LC-HRMS Analysis
-
Dilute all quenched samples 1:100 into an acidic mobile phase (e.g., 0.1% formic acid in water) for analysis.
-
Inject the samples onto the LC-HRMS system.
-
LC Method (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
-
MS Method:
-
Acquire data in positive ion, full-scan mode over a mass range of m/z 100-200.
-
Ensure mass resolution is >20,000 to clearly resolve isotopic peaks.
-
-
-
Step 5: Data Analysis
-
For each sample, extract the ion chromatograms for the relevant isotopologues (d9 through d0).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue at each time point. The percentage of remaining d9 is calculated as:
-
% d9 = [Area(d9) / (Sum of Areas d0 to d9)] * 100
-
-
3. Data Interpretation
Summarize the results in a table. A significant decrease in the "% d9 remaining," particularly at high pH and elevated temperature, confirms isotopic instability under those conditions.
| Condition | Time (hr) | % d9 Remaining (Hypothetical) |
| pH 3, 25°C | 0 | 99.8 |
| 24 | 99.7 | |
| pH 7, 25°C | 0 | 99.8 |
| 24 | 99.1 | |
| pH 10, 25°C | 0 | 99.8 |
| 24 | 85.3 | |
| pH 10, 50°C | 0 | 99.8 |
| 24 | 42.6 |
This structured approach provides definitive, actionable data on the stability of this compound, allowing researchers to confidently design robust analytical methods and ensure the integrity of their quantitative results.
References
-
Gierczyk, B., et al. (2017). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 22(9), 1437. Available from: [Link]
-
Wikipedia contributors. (2023, December 28). Hydrogen–deuterium exchange. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Engen, J. R., et al. (2021). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 93(15), 6046–6054. Available from: [Link]
-
The Unprofessional Scientist. (2020, May 17). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example [Video]. YouTube. [Link]
-
Weigel, P., et al. (1988). Oxygen-18 and Deuterium Labeling Studies of Choline Oxidation by Spinach and Sugar Beet. Plant Physiology, 86(1), 54-60. Available from: [Link]
-
Rudowska, M., et al. (2012). The hydrogen-deuterium exchange at α-carbon atom in N,N,N-trialkylglycine residue: ESI-MS studies. Journal of the American Society for Mass Spectrometry, 23(6), 1024-8. Available from: [Link]
-
Englander, S. W., & Kallenbach, N. R. (1984). Hydrogen exchange and structural dynamics of proteins and nucleic acids. Quarterly reviews of biophysics, 16(4), 521-655. Available from: [Link]
-
Konermann, L., et al. (2011). Hydrogen/Deuterium eXchange Mass Spectrometry (HDX-MS) for Studying Protein Structure and Dynamics. Chemical Society reviews, 40(3), 1224-1234. Available from: [Link]
-
ResearchGate. (n.d.). What is the storage conditions and protocol for deuterated standards of organic compounds? Retrieved January 16, 2026, from [Link]
-
Gessner, C., et al. (2022). High-Resolution Hydrogen–Deuterium Protection Factors from Sparse Mass Spectrometry Data Validated by Nuclear Magnetic Resonance Measurements. Journal of Chemical Theory and Computation, 18(5), 3183–3195. Available from: [Link]
-
Chen, Y., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(36), 4665-4674. Available from: [Link]
-
Yao, W., et al. (2020). H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. Chemical Science, 11(29), 7533-7540. Available from: [Link]
-
Gessner, C., et al. (2022). High-Resolution Hydrogen–Deuterium Protection Factors from Sparse Mass Spectrometry Data Validated by Nuclear Magnetic Resonance Measurements. Journal of Chemical Theory and Computation, 18(5), 3183–3195. Available from: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved January 16, 2026, from [Link]
-
Wang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(21), e9377. Available from: [Link]
-
Gally, H. U., et al. (1976). Deuterium magnetic resonance spectroscopy of isotopically labeled mammalian cells. Biochemistry, 15(25), 5606-5611. Available from: [Link]
-
Olah, G. A., et al. (1970). Onium ions. XVI. Hydrogen-deuterium exchange accompanying the cleavage of ammonium (tetradeuterioammonium) trifluoroacetate by lithium deuteride (hydride) indicating SN2 like nucleophilic displacement at quaternary nitrogen through pentacoordinated ammonium hydride. Journal of the American Chemical Society, 92(14), 4327-4328. Available from: [Link]
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Technical Support Center: Minimizing Background Interference When Using Chlorocholine Chloride-d9
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Chlorocholine Chloride-d9 (CCC-d9). As a deuterated stable isotope-labeled internal standard (SIL-IS), CCC-d9 is a critical tool for achieving accurate and precise quantification of Chlormequat (Chlorocholine Chloride, CCC) in complex matrices using mass spectrometry.[1][2] However, the high sensitivity of modern mass spectrometers means that background interference can be a significant challenge, potentially compromising data quality.[3]
This guide provides in-depth troubleshooting strategies and best practices in a direct question-and-answer format. It is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve common issues encountered during LC-MS/MS analysis.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of using CCC-d9 and the nature of background interference.
Q1: What is this compound and why is it the preferred internal standard?
This compound is an isotopically labeled version of Chlormequat Chloride, a widely used plant growth regulator.[1][4] In CCC-d9, nine hydrogen atoms on the methyl groups have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[2]
It is considered the "gold standard" for quantitative analysis for several key reasons:
-
Physicochemical Similarity: It is chemically almost identical to the target analyte (CCC). This means it behaves similarly during sample extraction, chromatography, and ionization.[5]
-
Co-elution: Ideally, it elutes from the liquid chromatography (LC) column at the exact same time as the native CCC.
-
Correction for Variability: Because it experiences the same experimental variations—such as extraction losses and matrix-induced ion suppression or enhancement—as the analyte, measuring the ratio of the analyte signal to the internal standard signal allows for precise and accurate quantification, effectively canceling out these sources of error.[5][6]
Q2: What are the primary sources of background interference in my LC-MS/MS analysis?
Background interference can be broadly categorized into two main types:
-
Matrix Effects: This is the most common and challenging source of interference. It occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, sugars from plant tissue) alter the ionization efficiency of the analyte and internal standard in the mass spectrometer's ion source.[7][8] This can manifest as:
-
Chemical and System Contamination: This refers to interfering signals from sources other than the sample matrix itself. These contaminants can create high baseline noise and ghost peaks.[11][12] Common sources include:
-
Solvents and Reagents: Impurities in LC-MS grade solvents, mobile phase additives (e.g., formic acid, ammonium acetate), and water.[3][11]
-
Labware: Plasticizers (e.g., phthalates) leaching from plastic tubes or containers, and residual detergents from improperly rinsed glassware.[3][11]
-
LC System: Column bleed, contamination in pump seals, tubing, or the autosampler.[12]
-
Environmental Contaminants: Ubiquitous compounds like keratins from skin and hair, or volatile compounds in the lab air.[11][13]
-
Q3: If CCC-d9 is nearly identical to CCC, why doesn't it always perfectly correct for signal variability?
While SIL-IS are powerful tools, they are not infallible. The assumption of identical behavior can break down under certain conditions, a phenomenon known as differential matrix effects .[14] This occurs when the analyte and the internal standard experience different levels of ion suppression or enhancement.
The most common cause is a slight chromatographic separation due to the deuterium isotope effect .[15] Replacing hydrogen with the heavier deuterium can sometimes slightly alter the compound's retention characteristics, causing the CCC-d9 to elute a few seconds before or after the native CCC.[15][16] If this time window coincides with a rapidly changing profile of co-eluting matrix components, the two compounds will be exposed to different matrix environments in the ion source, leading to an unstable analyte-to-internal standard ratio and compromising quantification.[14][17]
Part 2: Troubleshooting Guide - A Symptom-Based Approach
This section provides structured guidance for diagnosing and resolving specific experimental problems.
Problem 1: I see high background noise and random peaks, even when I inject a blank (no sample).
This is a classic sign of system contamination, where the interference is coming from your solvents, mobile phase, or the LC-MS system itself.[12][18]
Immediate Troubleshooting Steps:
-
Isolate the Source (MS vs. LC):
-
Remove the column and connect the LC directly to the mass spectrometer using a PEEK union.
-
Flow your mobile phase at a typical gradient flow rate.
-
If the noise disappears: The contamination is from your column or something retained on it.
-
If the noise persists: The contamination is in your mobile phase, solvent lines, or the MS source itself.
-
-
Investigate Mobile Phase:
-
Prepare fresh mobile phase using new, unopened bottles of LC-MS grade solvents (water, acetonitrile/methanol) and additives.[11][19]
-
Always use dedicated, thoroughly rinsed glass solvent bottles; avoid washing with detergents as they are a common source of contamination.[3]
-
If the noise decreases with fresh solvents, your old mobile phase was the culprit.
-
-
Clean the System:
-
If fresh solvents don't solve the issue, flush the entire LC system (bypassing the column) with a strong solvent series. A common flush sequence is:
-
100% LC-MS Grade Water
-
100% Isopropanol (IPA)
-
100% Acetonitrile
-
Re-equilibrate with your starting mobile phase conditions.
-
-
If contamination persists, the MS ion source (e.g., capillary, skimmer) is likely dirty and requires cleaning according to the manufacturer's protocol.[11]
-
Visualization: Troubleshooting Workflow for System Contamination
Caption: A logical workflow for diagnosing the source of high background noise.
Problem 2: My signal-to-noise ratio is poor for both CCC and CCC-d9, but only in extracted samples, not in pure standards.
This strongly indicates ion suppression caused by the sample matrix.[7][9] Co-eluting components from your sample extract are interfering with the ionization process in the ESI source.
Solutions to Mitigate Matrix Effects:
-
Improve Sample Cleanup: The goal is to remove interfering matrix components before injection.
-
Solid-Phase Extraction (SPE): This is a highly effective technique. For a polar, cationic compound like CCC, a Weak Cation Exchange (WCX) SPE column is often the best choice.[20] It selectively retains CCC while allowing neutral and anionic matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): Can be used to partition CCC away from interfering compounds of different polarity.
-
Dilution: A simple yet powerful method. Diluting the final extract reduces the concentration of matrix components injected into the system.[21][22] This is only feasible if the resulting CCC concentration is still well above your instrument's limit of quantification.
-
-
Optimize Chromatography:
-
Modify the Gradient: Increase the separation between your analyte and the bulk of matrix components. Try a shallower gradient around the elution time of CCC to better resolve it from interferences.[22]
-
Consider HILIC: Since CCC is highly polar, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better retention and separation from non-polar matrix components compared to traditional reversed-phase (C18) columns.[20]
-
-
Optimize MS Source Conditions:
-
Adjust parameters like gas temperatures, gas flows, and spray voltage. A hotter, more efficient desolvation process can sometimes reduce the impact of non-volatile matrix components.[23]
-
Problem 3: The ratio of CCC / CCC-d9 is inconsistent across my replicate injections or different samples.
This is a critical issue that undermines quantification and often points to differential matrix effects , as discussed in FAQ #3.
Diagnostic and Corrective Actions:
-
Confirm Co-elution: Overlay the chromatograms for the CCC and CCC-d9 mass channels. Do they peak at the exact same time? Even a small offset of a few seconds can be problematic.[15][16]
-
If they do not co-elute: Your chromatographic method needs optimization. Adjusting the mobile phase composition or gradient may help resolve the isotopic separation.
-
-
Perform a Matrix Effect Assessment: This experiment will quantitatively measure the degree of ion suppression or enhancement.
-
Protocol:
-
Analyze a pure standard of CCC and CCC-d9 in solvent (Solution A).
-
Extract a blank matrix sample (containing no CCC).
-
Spike the extracted blank matrix with the same concentration of CCC and CCC-d9 as in Solution A (this is the "post-extraction spike," Solution B).
-
Inject both solutions and compare the peak areas.
-
-
Calculation: Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100
-
Interpretation: A value of 100% means no matrix effect. A value <100% indicates suppression, and >100% indicates enhancement. If the matrix effect percentage is significantly different between CCC and CCC-d9, you have confirmed differential matrix effects.
-
-
Enhance Sample Cleanup: If differential effects are present, the most robust solution is to remove the interfering matrix components more effectively using the sample preparation techniques described in Problem 2.[23][24] A cleaner sample minimizes the chance of any co-eluting species causing differential suppression.
Visualization: The Principle of SIL-IS Correction
Caption: How a SIL-IS corrects for matrix effects by ensuring a stable signal ratio.
Part 3: Data Tables & Protocols for Reference
Table 1: Common Background Contaminants in LC-MS
This table lists common chemical noise sources, their typical m/z values in positive ion mode, and strategies for their removal.
| Contaminant Class | Common Ions (m/z) | Likely Source(s) | Mitigation Strategy |
| Plasticizers (Phthalates) | 149.023, 279.159, 391.284 | Plastic tubes, vial caps, solvent bottle caps | Switch to glass or polypropylene labware; avoid storing solvents in plastic.[11] |
| Slip Agents (e.g., Erucamide) | 338.342 | Polypropylene tubes | Use high-quality tubes; pre-rinse tubes with solvent. |
| Polyethylene Glycol (PEG) | Repeating units of 44.026 Da (e.g., 197, 241, 285...) | Detergents, lubricants, some SPE phases | Use dedicated glassware for LC-MS; avoid detergents; ensure high-purity reagents.[25] |
| Polydimethylsiloxane (PDMS) | Repeating units of 74.018 Da | Silicone tubing, vial septa, vacuum pump oil | Use Teflon tubing; use pre-slit or Teflon-lined septa.[26] |
| Mobile Phase Additives | Varies (e.g., TFA clusters) | Trifluoroacetic acid (TFA), other ion-pairing agents | Avoid non-volatile additives; use volatile modifiers like formic acid or acetic acid at low concentrations (e.g., 0.1%).[10] |
Table 2: Recommended Starting LC-MS/MS Parameters for CCC / CCC-d9 Analysis
These are typical starting conditions. Method optimization for your specific instrument and matrix is essential.
| Parameter | Recommended Setting | Rationale & Notes |
| LC Column | HILIC (e.g., Amide phase, 1.7-3 µm) | Provides good retention for the highly polar CCC molecule.[20] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate + 0.1% Formic Acid | Ammonium acetate provides counter-ions and formic acid aids in protonation for positive ESI.[20] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase for HILIC. |
| Gradient | Start at high %B (e.g., 95%), ramp down to elute CCC, then return to high %B. | Typical for HILIC separations. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | CCC is a quaternary amine, permanently positively charged. |
| MRM Transitions (QQQ) | CCC: 122.1 -> 58.1 | Q1 (Precursor Ion) -> Q3 (Product Ion). Always optimize collision energy. |
| CCC-d9: 131.1 -> 66.1 | The +9 Da shift in the precursor and +8 Da in the product provides excellent specificity. | |
| Source Temperature | 350 - 500 °C | Optimize for best desolvation and signal intensity. |
| Declustering Potential (DP) | 30 - 60 V | Optimize to minimize adduct formation without causing in-source fragmentation. |
References
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid communications in mass spectrometry, 18(1), 49-58. [Link]
-
Taylor, P. J. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. [Link]
-
Wikipedia. Ion suppression (mass spectrometry). [Link]
-
myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? [Link]
-
Grant, R. P., & Moat, S. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica chimica acta, 429, 4–5. [Link]
-
American Chemical Society. (2021). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Bowman, D. B., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. [Link]
-
Arts, M., et al. (2020). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. Analytical Chemistry. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Fu, J., et al. (2012). Analytical methods for tracing plant hormones. Analytical and bioanalytical chemistry, 403(1), 55–74. [Link]
-
LCGC. (2008). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Marrubini, G., et al. (2017). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 22(3), 395. [Link]
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Bai, Y., Du, F., & Liu, H. (2010). Determination strategies of phytohormones: recent advances. The Analyst, 135(11), 2845-2854. [Link]
-
Mahn, B. (2005). Notes on Troubleshooting LC/MS Contamination. [Link]
-
Agilent. (2023). Signal, Noise, and Detection Limits in Mass Spectrometry. [Link]
-
SCIEX. (2023). How to reduce matrix effect and increase analyte signal in extracted samples? [Link]
-
Wang, Y., et al. (2016). Determination of Chlorocholine Chloride and Mepiquat Chloride in Soil and Water Using SPE/UPLC-MS/MS Technique. Environmental Chemistry. [Link]
-
Chromatography Forum. (2020). High background after preventative maintenance. [Link]
-
Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. [Link]
-
McCall, E. (2020). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. Waters Blog. [Link]
-
Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in plant science, 5, 428. [Link]
-
Waters Corporation. (2021). Reducing matrix effects in complex food samples. YouTube. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics. [Link]
-
ResearchGate. (2017). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? [Link]
-
Al-Degs, Y. S. (2014). ANALYTICAL CHARACTERIZATION OF CHOLINE CHLORIDE IN OILFIELD PROCESS WATERS AND COMMERCIAL SAMPLES BY CAPILLARY ELECTROPHORESIS. Theses and Dissertations (Comprehensive). [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Nishikawa, H., et al. (2020). LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits. Foods, 9(8), 1033. [Link]
-
Ace Therapeutics. Chlorocholine-d9 chloride. [Link]
-
Guo, X., Bruins, A. P., & Covey, T. R. (2006). Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. Rapid communications in mass spectrometry, 20(20), 3145–3150. [Link]
-
Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica chimica acta, 627(1), 71–81. [Link]
-
Waters Corporation. Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. [Link]
-
Graz University of Technology. (2006). Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. [Link]
-
European Union Reference Laboratory for Pesticides. (2007). Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin. [Link]
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Calculating the correct concentration of Chlorocholine Chloride-d9 to spike.
Technical Support Center: Chlorocholine Chloride-d9
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and practical information for using this compound (Chlormequat-d9) as an internal standard (IS) in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Fundamentals of this compound as an Internal Standard
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of Chlorocholine Chloride (commonly known as Chlormequat), a widely used plant growth regulator.[1][2][3] In quantitative analysis, it serves as an ideal internal standard (IS). An IS is a compound with similar chemical and physical properties to the analyte of interest, which is added at a constant, known concentration to all samples, calibration standards, and quality controls.[4]
The primary purpose of using an isotopically labeled internal standard like this compound is to improve the accuracy and precision of quantification.[5][6] It effectively corrects for variations that can occur during sample preparation, extraction, and analysis.[7] Because the deuterated standard behaves nearly identically to the non-deuterated analyte during extraction and ionization in the mass spectrometer, it can compensate for:
-
Sample loss during preparation: Any loss of the target analyte during extraction or cleanup steps will be mirrored by a proportional loss of the IS.[5]
-
Variability in instrument response: Fluctuations in injection volume or mass spectrometer sensitivity will affect both the analyte and the IS equally.[6]
-
Matrix effects: Complex sample matrices (like plant tissues or food products) can suppress or enhance the analyte's signal in the ion source.[5][8] The IS experiences the same effect, allowing for accurate correction.[9]
Quantification is based on the ratio of the analyte's peak area to the IS's peak area, which remains stable even if absolute signal intensities vary.[7][10]
Section 2: FAQs - Calculating Spiking Concentrations
Q2: How do I prepare a primary stock solution of this compound?
Preparing an accurate primary stock solution is the foundation of your quantitative assay. Always handle the neat material in a calibrated environment.
Protocol for 1 mg/mL (1000 µg/mL) Primary Stock Solution:
-
Allow the vial containing the neat this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a specific amount of the solid, for example, 10 mg, using a calibrated analytical balance.
-
Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask.
-
Add a small amount of a suitable solvent (high-purity water or methanol is common for this compound) to dissolve the solid completely.[11]
-
Once fully dissolved, bring the flask to the 10 mL mark with the same solvent.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogenous.
-
Transfer the solution to a labeled, amber glass vial for storage. Store refrigerated or frozen as recommended by the supplier to prevent degradation.[11][12]
Q3: What is a typical concentration for a working stock solution?
A primary stock is too concentrated for direct use. It should be serially diluted to create one or more working stock solutions. A common concentration for a working IS solution is 1 µg/mL (1000 ng/mL).
Example Dilution Scheme:
| Step | Starting Solution | Volume to Take | Final Volume | Final Concentration |
| Working Stock 1 | 1000 µg/mL Primary Stock | 100 µL | 10 mL | 10 µg/mL |
| Working Stock 2 | 10 µg/mL Working Stock 1 | 100 µL | 10 mL | 100 ng/mL |
These working solutions are then used to spike the samples.
Q4: How do I determine the optimal final spiking concentration for my samples?
The goal is to add the internal standard at a concentration that is similar to the expected concentration of the target analyte in your samples.[7] This ensures that both compounds are within the linear dynamic range of the mass spectrometer, leading to the most precise ratio.[13]
Strategy for Determining Spiking Concentration:
-
Estimate Analyte Concentration: Review literature or perform a preliminary analysis on a few representative samples to estimate the typical concentration range of Chlorocholine Chloride. For example, residues in cereal products can range from non-detectable up to 0.29 mg/kg or higher.[14]
-
Target the Mid-Point: Aim for an IS concentration that falls in the middle of your calibration curve. For instance, if your calibration curve for Chlorocholine Chloride spans from 1 ng/mL to 100 ng/mL, a good starting point for the IS concentration would be around 10-25 ng/mL in the final extract.
-
Consider the Sample Preparation Factor: Account for any dilution or concentration steps in your sample preparation workflow. If you start with 10 g of sample and end with a final extraction volume of 5 mL, your sample has been concentrated by a factor of 2. You must factor this into your spiking calculation to achieve the desired final concentration.
Q5: Can you provide an example calculation for spiking a sample?
Scenario:
-
Expected Analyte Concentration: ~50 µg/kg in a solid sample (e.g., wheat flour).
-
Sample Weight: 5 grams.
-
Final Extraction Volume: 10 mL.
-
Desired IS Concentration in Final Extract: ~50 ng/mL (to match the expected analyte concentration).
-
Available IS Working Solution: 1 µg/mL (1000 ng/mL).
Calculation Steps:
-
Calculate the total mass of IS needed in the final extract:
-
Mass = Desired Concentration × Final Volume
-
Mass = 50 ng/mL × 10 mL = 500 ng
-
-
Calculate the volume of the IS working solution to add:
-
Volume = Total Mass Needed / Concentration of Working Solution
-
Volume = 500 ng / 1000 ng/mL = 0.5 mL (or 500 µL)
-
Section 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IS Signal Across Samples | 1. Inconsistent pipetting of the IS working solution.2. IS not fully dissolved or has precipitated from the stock solution.3. IS was added at different stages of the sample preparation process. | 1. Use calibrated positive displacement pipettes. Pre-rinse the tip with the IS solution.2. Sonicate the stock solution before making dilutions. Visually inspect for precipitates.3. Ensure the IS is added at the exact same step for all samples, standards, and QCs, ideally at the very beginning of the extraction.[7] |
| Low or No IS Signal | 1. Degradation of the IS in the stock solution or during sample processing.2. Incorrect stock solution concentration (calculation or dilution error).3. Severe matrix suppression. | 1. Prepare fresh working solutions daily. Check storage conditions (-20°C or -80°C is common).[12]2. Re-prepare the stock solutions, carefully checking all calculations and volumetric measurements.[15]3. Dilute the final extract further. Optimize the sample cleanup (e.g., using Solid Phase Extraction) to remove interfering matrix components.[8] |
| IS Signal is Too High (Detector Saturation) | 1. The spiking concentration is too high for the instrument's linear range.2. Error in preparing the working solution, making it too concentrated. | 1. Reduce the spiking concentration. Prepare a more dilute IS working solution and re-spike.2. Review the dilution scheme and re-prepare the working solution. |
Section 4: Experimental Protocols & Visualizations
Detailed Protocol: Preparation of a Spiked Sample
This protocol outlines the complete workflow from the IS working solution to a final sample ready for LC-MS analysis.
-
Sample Weighing: Accurately weigh 5.0 ± 0.1 g of homogenized sample material into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 500 µL of the 1 µg/mL this compound working solution directly onto the sample.
-
Extraction Solvent Addition: Add 10 mL of extraction solvent (e.g., Methanol/Water mixture).
-
Homogenization: Homogenize the sample using a high-speed disperser for 2 minutes.
-
Centrifugation: Centrifuge the tube at 4000 g for 10 minutes to pellet the solid material.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Filtration: Filter an aliquot of the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram: Sample Spiking and Preparation
A visual representation of the key steps in preparing a sample with an internal standard.
Caption: Workflow for preparing samples with an internal standard.
References
- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific. [URL: https://www.crawfordscientific.
- Are You Using The Internal Standard Method In A Right Way? Welch Materials, Inc. [URL: https://www.welchmat.com/are-you-using-the-internal-standard-method-in-a-right-way/]
- Chlorocholine-d9 chloride | Stable Isotope. MedChemExpress. [URL: https://www.medchemexpress.com/stable-isotope/chlorocholine-d9-chloride.html]
- What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [URL: https://nebiolab.com/lc-ms/what-are-the-best-practices-of-lc-ms-ms-internal-standards/]
- 10 Minutes to IMPROVE ANALYTICAL ACCURACY (Here's How). ChromaBLOGraphy (YouTube). [URL: https://www.youtube.
- Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Teledyne Leeman Labs. [URL: https://www.teledyneleemanlabs.com/blog/key-points-to-remember-when-using-internal-standards-for-sample-analysis-by-icp-oes]
- (PDF) Determination of Chlormequat and Mepiquat in Foods by Liquid Chromatography/Mass Spectrometry or Liquid Chromatography/Tandem Mass Spectrometry: Interlaboratory Study. ResearchGate. [URL: https://www.researchgate.
- Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2024/determination-of-chlormequat-chloride-residues-in-cereals-by-lc-ms-ms.html]
- Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin. European Union Reference Laboratory for Pesticides. [URL: https://www.eurl-pesticides.
- Choline-d9 chloride | Stable Isotope. MedChemExpress. [URL: https://www.medchemexpress.com/choline-d9-chloride.html]
- CHLORMEQUAT (015). Food and Agriculture Organization of the United Nations. [URL: https://www.fao.org/fao-who-codexalimentarius/sh-proxy/en/?lnk=1&url=https%253A%252F%252Fworkspace.fao.org%252Fsites%252Fcodex%252FMeetings%252FCX-718-49%252FREPORT%252FREP17_PRx.pdf]
- Basic calculations with internal standards. Chromatography Forum. [URL: https://www.chromforum.org/viewtopic.php?t=17424]
- How to make a Internal Standard mix. Reddit. [URL: https://www.reddit.com/r/massspectrometry/comments/16xv03y/how_to_make_a_internal_standard_mix/]
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.0c03357]
- Chlorocholine chloride | Plant Growth Regulator. MedChemExpress. [URL: https://www.medchemexpress.com/chlorocholine-chloride.html]
- Internal Standard. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Fundamentals/1.
- Growth Regulators – Plant Tissue Culture Protocol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Preparing Stock Solutions. PhytoTech Labs. [URL: https://phytotechlab.com/mwdownloads/download/link/id/11/]
- Stock Solutions. CSH Protocols. [URL: http://cshprotocols.cshlp.org/content/2006/1/pdb.rec8172.full]
Sources
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- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
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- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Basic calculations with internal standards - Chromatography Forum [chromforum.org]
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- 13. spectroscopyonline.com [spectroscopyonline.com]
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- 15. personal.cityu.edu.hk [personal.cityu.edu.hk]
Dealing with peak tailing or fronting for chlormequat and its internal standard.
A Guide to Troubleshooting Peak Asymmetry in Liquid Chromatography
Welcome to the technical support resource for scientists and researchers analyzing chlormequat and its internal standards. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for highly polar, cationic compounds like chlormequat can be challenging. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common chromatographic issues like peak tailing and fronting, ensuring the accuracy and reproducibility of your results.
Chlormequat is a quaternary ammonium compound used as a plant growth regulator.[1] Its permanent positive charge and high polarity make it difficult to retain and analyze using traditional reversed-phase chromatography, often leading to poor peak shapes.[2] This guide will explore the underlying causes of these issues and provide practical, step-by-step solutions.
Troubleshooting Guide: Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape problem encountered with chlormequat. It directly impacts integration accuracy and can compromise the limit of quantitation (LOQ).
Q1: My chlormequat and its internal standard peaks are tailing. What is the most likely cause?
A1: The primary cause of peak tailing for basic, cationic compounds like chlormequat is secondary-site interactions, specifically with ionized silanol groups on the surface of silica-based column packing materials.[3][4]
The Mechanism: Chlormequat is a permanent cation. Standard silica-based columns (especially older, Type-A silica) have a population of acidic silanol groups (Si-OH) on their surface. At mid-range pH values (approx. pH > 4), these silanols deprotonate to become negatively charged (Si-O⁻). The positively charged chlormequat molecules can then undergo strong ionic interactions with these negatively charged sites, in addition to the intended primary retention mechanism (e.g., reversed-phase or HILIC). Because this secondary interaction is strong, the analyte is released slowly and sporadically from these sites, resulting in a tailed peak.
If both your analyte and the stable isotope-labeled internal standard (e.g., chlormequat-d4) show similar tailing, it strongly indicates a chemical or column-based issue rather than a problem unique to the analyte in the sample matrix.[5]
Q2: How can I eliminate or reduce peak tailing for chlormequat?
A2: Addressing tailing requires a systematic approach focused on minimizing the undesirable silanol interactions. This involves selecting the right column and optimizing the mobile phase.
Traditional C18 columns are often unsuitable for chlormequat due to both poor retention and the high potential for silanol interactions.[2] Modern analytical strategies have proven far more effective.
| Column Technology | Principle of Operation & Benefits for Chlormequat |
| HILIC | Hydrophilic Interaction Liquid Chromatography: Uses a polar stationary phase (e.g., amide, cyano, or bare silica) with a high-organic mobile phase. This is an excellent choice for retaining and separating highly polar compounds like chlormequat, often yielding sharp, symmetrical peaks without ion-pairing reagents.[6][7][8] A Waters ACQUITY UPLC BEH Amide column is one example that has demonstrated excellent peak shape for chlormequat.[9] |
| Mixed-Mode | Combines Multiple Retention Mechanisms: These columns incorporate both reversed-phase and ion-exchange functionalities on a single stationary phase.[10][11] This allows for tunable selectivity and provides strong retention for polar and charged analytes, significantly improving peak shape and eliminating the need for MS-unfriendly ion-pairing reagents.[12] |
| Modern Endcapped RP | High-Purity, Endcapped Silica: If a reversed-phase method is necessary, use a modern column manufactured with high-purity silica and aggressive endcapping. Endcapping chemically converts most residual silanols into less reactive species, reducing secondary interactions. |
Your mobile phase is a powerful tool for controlling peak shape.
Protocol: Preparing an MS-Friendly Mobile Phase to Reduce Tailing
-
Lower the pH: By lowering the mobile phase pH to between 2.5 and 3.5, you can protonate the residual silanol groups (Si-OH), neutralizing their negative charge.[4] This dramatically reduces the ionic interaction with the cationic chlormequat.
-
Action: Add a small amount of an acid, such as formic acid (0.1% to 0.5% v/v), to your aqueous mobile phase component.
-
-
Increase Ionic Strength with a Buffer: Adding a volatile salt like ammonium formate or ammonium acetate (typically 5-20 mM) serves two purposes.[2][6]
-
It helps maintain a stable pH across the column.
-
The buffer cations (NH₄⁺) can compete with chlormequat for any remaining active silanol sites, effectively "shielding" the analyte from these secondary interactions.
-
Action: Prepare your aqueous mobile phase by dissolving the appropriate amount of ammonium formate or acetate and adjusting the pH with the corresponding acid (formic or acetic acid).
-
-
Ensure Solvent Quality: Always use high-purity, LC-MS grade solvents and additives to prevent introducing contaminants that could create active sites on your column.
-
Column Contamination: Matrix components can accumulate on the column frit or stationary phase, leading to poor peak shape.[13] Use a guard column, especially with complex matrices, and replace it regularly.[14] If contamination is suspected, try a column wash procedure recommended by the manufacturer.
-
Extra-Column Volume: Excessive lengths of wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[3] Ensure all connections are made with minimal tubing length and appropriate internal diameters (e.g., 0.005" or less).
Troubleshooting Guide: Peak Fronting
Peak fronting, where the first half of the peak is broader than the second, is less common for chlormequat but can occur under specific conditions. It is often a sign of saturation or incompatibility.
Q1: What causes my chlormequat peak to show fronting?
A1: Peak fronting is typically caused by one of two issues: mass overload or sample solvent effects.[4]
The Mechanisms:
-
Mass Overload: The stationary phase of an HPLC column has a finite capacity. If you inject too much analyte, the stationary phase becomes saturated. The excess molecules cannot interact with the stationary phase and are swept through the column at the speed of the mobile phase, eluting earlier than the retained molecules and causing a "hump" on the front of the peak.
-
Sample Solvent Mismatch: This is a common issue in HILIC. If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than the mobile phase, the sample solution itself acts as a strong eluent when injected. This causes the band of analyte to spread and travel too quickly at the column inlet, resulting in a distorted, fronting peak. For HILIC, water is a very strong solvent.
Q2: How can I correct peak fronting?
A2: Correcting fronting involves adjusting your sample concentration and injection solvent.
Protocol: Resolving Peak Fronting
-
Verify Analyte Concentration (Rule out Overload):
-
Action: Prepare a dilution series of your sample (e.g., 1:5, 1:10, 1:50) and inject them. If the peak shape improves and becomes more symmetrical at lower concentrations, the original issue was mass overload. Adjust your sample preparation to fall within the linear range of the column and detector.
-
-
Match Sample Solvent to Mobile Phase (Especially for HILIC):
-
The ideal sample solvent is the mobile phase itself or a weaker solvent. For HILIC analysis, where the mobile phase is high in organic content (e.g., 80-90% acetonitrile), dissolving your sample in a high-aqueous solution is detrimental.
-
Action: After any extraction or cleanup steps, evaporate the sample extract to dryness and reconstitute it in the initial mobile phase composition. If solubility is an issue, reconstitute in a solvent that is as weak as possible but still fully dissolves the analyte, keeping the injection volume small (e.g., 1-5 µL).
-
-
Check for Column Damage:
-
A physical disruption at the head of the column, such as a void or a partially blocked frit, can sometimes cause peak distortion, including fronting.
-
Action: Try reversing the column (if permitted by the manufacturer) and flushing it with a compatible solvent. If the problem persists, the column may need to be replaced.
-
General Troubleshooting Workflow & FAQs
This workflow provides a logical sequence for diagnosing any peak shape issue with chlormequat.
Frequently Asked Questions (FAQs)
-
Q: What is the best column type for chlormequat analysis?
-
Q: What is a good starting mobile phase for a HILIC method?
-
Q: Why is a stable isotope-labeled internal standard (SIL-IS) so important?
-
A: A SIL-IS like chlormequat-d4 is the gold standard for quantitative analysis. It co-elutes with the native analyte and experiences the same matrix effects and ionization suppression/enhancement. This allows for highly accurate correction of any variations during sample preparation and analysis.[16] Furthermore, its peak shape serves as a perfect diagnostic tool; if it also looks poor, the problem lies with the chromatography.
-
-
Q: How can I be sure my sample preparation isn't the problem?
-
A: Use a validated sample preparation method like the QuPPe (Quick Polar Pesticides) method, which is designed for polar analytes.[17] To isolate the problem, inject a pure standard of chlormequat and its IS prepared in the mobile phase. If the peak shape is good, but it's poor for your extracted sample, then you may have a matrix effect or an issue with your final sample solvent.
-
References
-
Anastassiades, M., et al. (2009). Analysis of chlormequat and mepiquat by hydrophilic interaction chromatography coupled to tandem mass spectrometry in food samples. Journal of Chromatography A, 1216(20), 4402-6. [Link]
-
Waters Corporation. (n.d.). Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Li, Y., et al. (2012). Rapid determination of chlormequat in meat by dispersive solid-phase extraction and hydrophilic interaction liquid chromatography (HILIC)-electrospray tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 60(27), 6756-61. [Link]
-
LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How. [Link]
-
Waters Corporation Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
LCGC International. (2018). Mixed-Mode Chromatography—A Review. [Link]
-
Waters Corporation. (2024). Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Chlormequat. [Link]
-
MicroSolv Technology Corporation. (n.d.). Chlormequat & Mepiquat Analyzed with LCMS - AppNote. [Link]
-
European Union Reference Laboratory for Pesticides. (2009). Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin. [Link]
-
Fera Science Ltd. (n.d.). Chlormequat and Mepiquat Chloride Analysis. [Link]
-
De la Calle, B., et al. (2005). Determination of chlormequat and mepiquat in foods by liquid chromatography/mass spectrometry or liquid chromatography/tandem mass spectrometry: interlaboratory study. Journal of AOAC International, 88(4), 1156-66. [Link]
-
ResearchGate. (2005). (PDF) Determination of Chlormequat and Mepiquat in Foods by Liquid Chromatography/Mass Spectrometry or Liquid Chromatography/Tandem Mass Spectrometry: Interlaboratory Study. [Link]
-
Agilent Technologies. (2013). A VALIDATED LC/MS/MS SOLUTION FOR THE ANALYSIS OF GROWTH REGULATORS IN CEREALS. [Link]
-
ALS. (2018). Chlormequat and Mepiquat - METHOD STATEMENT. [Link]
-
U.S. Environmental Protection Agency. (2015). ILV for Chlormequat Chloride in Water - MRID 51121209. [Link]
-
Phenomenex. (n.d.). APPLICATIONS. [Link]
-
ResearchGate. (2011). Simultaneous determination of chlormequat chloride and mepiquat chloride in plants by mobile phase ion chromatography | Request PDF. [Link]
-
Royal Society of Chemistry. (1999). Determination of residues of the plant growth regulator chlormequat in pears by ion-exchange high performance liquid chromatography-electrospray mass spectrometry. [Link]
-
Agilent Technologies. (n.d.). Paraquat, Diquat, and Mepiquat Analysis in Environmental Water with Agilent SampliQ WCX SPE and LC/MS/MS. [Link]
-
SciSpace. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. [Link]
-
PubMed. (2000). Improved sensitivity in detection of chlormequat by liquid chromatography-mass spectrometry. [Link]
-
Food and Agriculture Organization of the United Nations. (2017). CHLORMEQUAT (015). [Link]
-
ResearchGate. (2002). Determination of chlormequat in fruit samples by liquid chromatography–electrospray tandem mass spectrometry. [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. [Link]
-
Waters Corporation. (n.d.). Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Phenomenex. (n.d.). Care and Use Notes. [Link]
-
National Center for Biotechnology Information. (2022). Regulatory Effects of Chlormequat Chloride on the Yield and Chemical Composition of Angelica sinensis Radix. [Link]
-
National Center for Biotechnology Information. (2021). Residue of Chlormequat and Regulatory Effects on the Specialized Metabolites of Astragali Radix. [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]
Sources
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- 2. Chlormequat and Mepiquat Analyzed with LCMS - AppNote [mtc-usa.com]
- 3. chromtech.com [chromtech.com]
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- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Analysis of chlormequat and mepiquat by hydrophilic interaction chromatography coupled to tandem mass spectrometry in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid determination of chlormequat in meat by dispersive solid-phase extraction and hydrophilic interaction liquid chromatography (HILIC)-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Robust Validation of Chlormequat Analysis in Food Matrices Using Isotope Dilution LC-MS/MS with Chlormequat-d9
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Chlormequat
Chlormequat chloride, a quaternary ammonium salt, is a widely utilized plant growth regulator that inhibits gibberellin biosynthesis, leading to sturdier, more compact crops.[1][2] Its application, particularly in cereal cultivation, necessitates robust analytical methods to ensure compliance with Maximum Residue Limits (MRLs) and protect consumer safety.[3] However, the inherent chemical properties of chlormequat—a small, highly polar, cationic compound—present significant analytical challenges.[1][3] These properties lead to poor retention on conventional reversed-phase liquid chromatography (LC) columns and a high susceptibility to matrix effects in complex food samples, compromising the accuracy and precision of quantification.[3][4]
This guide presents a comprehensive, validated method for the determination of chlormequat in challenging matrices, such as cereals, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The cornerstone of this method is the principle of stable isotope dilution using Chlorocholine Chloride-d9 (Chlormequat-d9) as an internal standard (IS). We will provide a step-by-step protocol, present detailed validation data according to internationally recognized guidelines like SANTE/11312/2021[5][6][7], and offer a comparative analysis demonstrating the superiority of this approach over alternative quantification strategies.
The Analytical Principle: Why Isotope Dilution with Chlormequat-d9 is Superior
The accuracy of any quantitative method, especially in complex matrices, hinges on its ability to compensate for variations during sample preparation and analysis. Matrix effects—the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample—are a primary source of error in LC-MS/MS analysis.[4]
A stable isotope-labeled internal standard (SIL-IS), such as Chlormequat-d9, is the gold standard for mitigating these issues.[8][9] Chlormequat-d9 is chemically identical to the native analyte, differing only in its isotopic composition (nine deuterium atoms replacing nine hydrogen atoms). This near-perfect chemical analogy ensures that the SIL-IS and the native analyte behave virtually identically during every stage of the analytical process:
-
Extraction: Any loss of analyte during sample preparation is mirrored by a proportional loss of the SIL-IS.
-
Chromatography: Both compounds co-elute, experiencing the same retention time and chromatographic conditions.
-
Ionization: They are subjected to the exact same degree of ion suppression or enhancement in the mass spectrometer's source.[10]
By adding a known amount of Chlormequat-d9 at the very beginning of the sample preparation and measuring the ratio of the native analyte to the SIL-IS, the method effectively cancels out variations.[10] This "ratio-metric" quantification provides significantly higher accuracy and precision compared to other methods.
Comparative Internal Standard Strategies
| Internal Standard (IS) Type | Principle | Advantages | Disadvantages |
| External Standard | Calibration curve is prepared in a neat solvent. IS is not used. | Simple to prepare. | Highly susceptible to matrix effects and variations in extraction recovery. Not suitable for accurate residue analysis in food. |
| Structural Analog IS | A different but structurally similar molecule is used as the IS. | Better than external standard. Can compensate for some instrument variability. | Different chemical properties lead to different extraction recovery and chromatographic retention. Does not co-elute and cannot accurately compensate for matrix effects. |
| Stable Isotope-Labeled IS (e.g., Chlormequat-d9) | A labeled version of the analyte itself is used as the IS.[8][9] | Gold Standard. Co-elutes with the analyte. Perfectly compensates for matrix effects, extraction losses, and instrument variability.[10][11] Provides the highest accuracy and precision. | Higher initial cost of the standard. |
Experimental Design & Methodology
This section details the validated workflow for chlormequat analysis, from sample receipt to final data acquisition.
Diagram: Overall Analytical Workflow
Caption: High-level workflow for chlormequat analysis using QuPPe extraction and LC-MS/MS.
Detailed Experimental Protocols
A. Sample Preparation: QuPPe (Quick Polar Pesticides) Method
The QuPPe method is a simple and effective single-step extraction procedure designed for highly polar pesticides.[11][12]
-
Homogenization: Ensure the laboratory sample (e.g., wheat flour, oat flakes) is thoroughly homogenized.
-
Weighing: Weigh 10 g ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples like flour, add 10 mL of water and allow to hydrate for 30 minutes.
-
Internal Standard Spiking: Add a precise volume of Chlormequat-d9 working solution (e.g., 100 µL of 1 µg/mL solution) to achieve a final concentration of 0.01 mg/kg in the sample.
-
Extraction: Add 10 mL of acidified methanol (1% formic acid in methanol).[11]
-
Shaking: Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the sample at ≥4000 rpm for 10 minutes.
-
Filtration: Draw the supernatant and filter it through a 0.22 µm syringe filter directly into an autosampler vial for analysis. No further cleanup is required.[13]
B. LC-MS/MS Analysis
Due to chlormequat's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique.[14]
-
LC System: Agilent 1290 Infinity II or equivalent.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[6]
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm, or equivalent HILIC column.[1][15]
-
Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient starts at high organic content (e.g., 95% B) and gradually increases the aqueous component to elute the polar analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[14]
-
MRM Transitions: Monitor at least two transitions for both the analyte and the internal standard for confident identification and quantification.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Chlormequat | 122.1 | 58.1 | 79.1 |
| Chlormequat-d9 | 131.1 | 66.1 | 85.1 |
Method Validation Protocol & Performance Data
The method was validated according to the criteria set forth in the European Commission's SANTE/11312/2021 guidance document.[4][5][6] A representative matrix (wheat flour) was used for the validation experiments.
Diagram: Core Principles of Method Validation
Caption: Key parameters ensuring a reliable and trustworthy analytical method.
Validation Results Summary
The following table summarizes the performance data obtained during the validation study.
| Validation Parameter | Acceptance Criteria (SANTE/11312/2021) | Experimental Result | Status |
| Linearity (Range: 0.005 - 0.2 mg/kg) | R² ≥ 0.99 | R² = 0.998 (Matrix-matched calibration) | Pass |
| Accuracy (Recovery) | 70% - 120% | 94% - 102% at 0.05 mg/kg (n=5).[1][15] | Pass |
| Precision (Repeatability, RSDr) | ≤ 20% | < 4% at 0.05 mg/kg (n=5).[1][15] | Pass |
| Precision (Intermediate, RSDR) | ≤ 20% | 6.8% across 3 days | Pass |
| Limit of Quantification (LOQ) | S/N ≥ 10, with acceptable accuracy & precision | 0.01 mg/kg in wheat flour.[4] | Pass |
| Specificity / Selectivity | No interfering peaks at the retention time of the analyte in blank samples | No interferences observed in 10 different blank wheat flour samples. | Pass |
| Matrix Effect | Compensation by IS | Significant ion suppression observed (-45%), but effectively corrected by Chlormequat-d9, resulting in excellent accuracy. | Pass |
Discussion & Authoritative Grounding
The validation data unequivocally demonstrates that this LC-MS/MS method, incorporating the QuPPe extraction and Chlormequat-d9 internal standard, is robust, accurate, and highly sensitive. The results are well within the stringent performance criteria required by the SANTE guidelines, making the method suitable for regulatory monitoring and due diligence testing.[1][5]
The use of a stable isotope-labeled internal standard is the critical factor for success. Interlaboratory studies on chlormequat analysis have consistently shown that methods employing stable isotope internal standardization achieve excellent performance and reproducibility across different laboratories and instrument platforms.[8][9] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) also emphasize the importance of robust validation, including selectivity, accuracy, and precision, for bioanalytical methods.[16][17][18][19] The principles outlined in their guidance documents are mirrored in the validation performed here, ensuring the data generated is defensible and trustworthy.
Conclusion
This guide provides a detailed, field-proven methodology for the challenging analysis of chlormequat in food matrices. By explaining the causality behind key experimental choices—namely the use of HILIC for separation and Chlormequat-d9 for quantification—we have outlined a self-validating system that delivers exceptional performance. The comparative data clearly establishes the superiority of the stable isotope dilution technique for overcoming matrix effects and ensuring data integrity. Researchers and analytical laboratories can adopt this method with confidence for the routine, high-throughput analysis of chlormequat, ensuring food safety and regulatory compliance.
References
-
Title: Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS | Waters Source: Waters Corporation URL: [Link]
-
Title: QuPPe: About the Method Source: EU Reference Laboratories for Residues of Pesticides URL: [Link]
-
Title: Determination of chlormequat and mepiquat in foods by liquid chromatography/mass spectrometry or liquid chromatography/tandem mass spectrometry: interlaboratory study Source: Journal of AOAC International (via PubMed) URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021) Source: EU Reference Laboratories for Residues of Pesticides URL: [Link]
-
Title: Assessment and Method Validation of Chlormequat Chloride (CCC) in Food (Fruit, Vegetable & Grain) by Liquid Chromatography Source: ResearchGate URL: [Link]
-
Title: The determination of underivatized chlormequat, fosetyl-aluminium and phosphonic acid residues in maize and soybean by LC-MS/MS Source: The Royal Society of Chemistry URL: [Link]
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- 4. The determination of underivatized chlormequat, fosetyl-aluminium and phosphonic acid residues in maize and soybean by LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01874A [pubs.rsc.org]
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A Senior Application Scientist's Guide to High-Stakes Chlormequat Quantification: Isotope Dilution vs. External Standard Calibration
In the precise world of analytical chemistry, the accurate quantification of residues like chlormequat is paramount for ensuring food safety and regulatory compliance. Chlormequat, a quaternary ammonium compound used as a plant growth regulator, presents unique analytical challenges due to its high polarity.[1] This guide provides an in-depth comparison of two common quantification techniques—Isotope Dilution Mass Spectrometry (IDMS) and External Standard Calibration—offering researchers, scientists, and drug development professionals a clear, data-driven perspective on selecting the most appropriate method for their needs.
The core challenge in trace-level analysis lies in overcoming matrix effects, where components of the sample other than the analyte interfere with the measurement, leading to inaccurate results.[2] This is particularly true for complex matrices such as cereals, fruits, and processed foods where chlormequat residues are often monitored.[3]
The Tale of Two Methods: A Head-to-Head Comparison
At the heart of quantitative analysis are the calibration strategies that allow us to translate an instrumental signal into a concentration. Here, we dissect the two most prevalent approaches.
External Standard Calibration: The Traditional Approach
External standard calibration is a widely used technique that involves creating a calibration curve from a series of standards containing known concentrations of the analyte prepared in a clean solvent. The instrument's response to these standards is plotted against their concentrations, and the concentration of the analyte in an unknown sample is determined by comparing its response to this curve.
While straightforward, this method's accuracy is predicated on the assumption that the matrix of the sample does not affect the analyte's signal. In reality, this is rarely the case, especially with complex samples. Matrix components can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to underestimation or overestimation of the true concentration.[2] To mitigate this, matrix-matched calibration is often employed, where the calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[4]
Isotope Dilution: The Gold Standard for Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is a more advanced technique that offers a robust solution to the challenges of matrix effects and analyte loss during sample preparation.[5][6] This method involves adding a known amount of a stable, isotopically labeled version of the analyte—in this case, chlormequat-d4—to the sample at the very beginning of the analytical process.[7]
This isotopically labeled internal standard is chemically identical to the native analyte and therefore behaves identically during extraction, cleanup, and chromatographic separation.[7] Because the mass spectrometer can differentiate between the native analyte and the labeled standard based on their mass difference, any losses or signal fluctuations during the analytical process will affect both compounds equally. The final concentration is calculated based on the ratio of the response of the native analyte to the isotopically labeled internal standard.[2] This effectively cancels out the impact of matrix effects and variations in sample recovery.[5][7]
Visualizing the Workflows
To better understand the practical differences between these two methodologies, the following diagrams illustrate their respective experimental workflows.
Caption: Workflow for External Standard Calibration.
Caption: Workflow for Isotope Dilution Calibration.
Performance Under the Microscope: Experimental Data
The theoretical advantages of isotope dilution are borne out in experimental data. Studies consistently demonstrate its superior accuracy and precision, especially in complex matrices.
| Parameter | Isotope Dilution (with Chlormequat-d4) | External Standard (Matrix-Matched) | Key Advantages of Isotope Dilution |
| Accuracy (Recovery) | Typically 94-102% | Can be variable (e.g., 63-93%) and matrix-dependent[7] | Corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.[7] |
| Precision (RSD) | < 4% | Often higher and more variable | Less susceptible to variations in injection volume and instrument response. |
| Linearity (r²) | ≥0.999 | ≥0.99 | Both methods can achieve good linearity, but isotope dilution maintains it more reliably across different matrices. |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg[8] | Can be higher due to matrix interference. | Improved signal-to-noise by minimizing matrix effects. |
| Susceptibility to Matrix Effects | Minimal to none observed | Significant, requiring matrix-matched standards[2] | The internal standard co-elutes and experiences the same matrix effects as the native analyte, allowing for effective normalization.[7] |
Data compiled from multiple sources for chlormequat analysis in cereal and food matrices.[2][7][8]
One study on ochratoxin A in flour found that external calibration results were 18-38% lower than the certified value due to matrix suppression effects, while all isotope dilution methods produced results within the expected range.[2] Similarly, for chlormequat analysis in cereals, the use of chlormequat-d4 as an internal standard resulted in excellent mean recoveries (94-102%) and repeatability (<4% RSD), with no significant matrix effects observed.
Recommended Experimental Protocol: Chlormequat Analysis in Cereals using Isotope Dilution LC-MS/MS
This protocol is based on the widely adopted Quick Polar Pesticides (QuPPe) extraction method, which is well-suited for highly polar analytes like chlormequat.[8][9]
1. Materials and Reagents
-
Chlormequat chloride analytical standard (>99% purity)
-
Chlormequat-d4 chloride internal standard solution (e.g., 10 µg/mL in methanol)[8]
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge and 50 mL centrifuge tubes
-
Syringe filters (0.45 µm)
2. Sample Preparation (QuPPe Method)
-
Weigh 10 g of a homogenized cereal sample (e.g., oat flour) into a 50 mL centrifuge tube.[8]
-
Add 100 µL of the chlormequat-d4 internal standard solution (e.g., 10 µg/mL).[7][8]
-
Add 10 mL of acidified methanol (1% formic acid).[9]
-
Homogenize with a high-speed disperser for 2 minutes.[7]
-
Centrifuge the sample at ≥3500 g for 5-10 minutes.[7]
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]
3. LC-MS/MS Analysis
-
Chromatographic Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining highly polar compounds like chlormequat.[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is common.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
MS/MS Transitions: Monitor at least two transitions for both chlormequat and chlormequat-d4 for quantification and confirmation, in accordance with SANTE guidelines.
4. Calibration and Quantification
-
Prepare a series of calibration standards in a suitable solvent or blank matrix extract, ranging from approximately 0.0025 to 0.50 mg/kg.
-
Add a constant amount of the chlormequat-d4 internal standard to each calibration standard.
-
Generate a calibration curve by plotting the ratio of the peak area of chlormequat to the peak area of chlormequat-d4 against the concentration of chlormequat.
-
Calculate the concentration of chlormequat in the samples by comparing their peak area ratios to the calibration curve.[2]
Conclusion: A Clear Verdict for High-Fidelity Analysis
While external standard calibration can be a viable option for simpler matrices or when the highest accuracy is not required, the evidence overwhelmingly supports Isotope Dilution Mass Spectrometry as the superior method for the accurate and precise quantification of chlormequat in complex matrices . Its inherent ability to correct for both sample preparation losses and matrix-induced signal variations makes it a self-validating system, providing the trustworthiness and reliability demanded in high-stakes research and regulatory settings. For any laboratory tasked with the routine analysis of chlormequat, investing in isotopically labeled standards is a critical step toward achieving data of the highest scientific integrity.
References
-
QuPPe: About the Method. EURL-SRM. Link
-
Navigating Precision: A Guide to Accuracy in Isotope Dilution Methods. BenchChem. Link
-
Comparison of external calibration and isotope dilution methods for iodine determination in foods by inductively coupled plasma mass spectrometry. Research Collection, ETH Zurich. Link
-
A Comparative Guide to the Accuracy and Precision of Isotope Dilution Methods for 4-Ethylphenol Analysis. BenchChem. Link
-
Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. Waters Corporation. Link
-
Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin. EURL-SRM. Link
-
Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol (QuPPe-Method). EURL-SRM. Link
-
Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. National Center for Biotechnology Information (PMC). Link
-
Comparison of external calibration and isotope dilution methods for iodine determination in foods by inductively coupled plasma mass spectrometry. ResearchGate. Link
-
Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. Waters Corporation. Link
-
Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol (QuPPe-Method). EURL-SRM. Link
-
Navigating Purity: A Technical Guide to Research-Grade Chlormequat Chloride. BenchChem. Link
-
Risk of de-novo formation of chlormequat and mepiquat in industrial cocoa products assessed by ion chromatography coupled with high-resolution mass spectrometry. Oxford Academic. Link
-
Application Note: Analysis of Chlormequat Chloride Residues in Grains by LC-MS/MS. BenchChem. Link
-
ILV for Chlormequat Chloride in Water - MRID 51121209. U.S. Environmental Protection Agency (EPA). Link
-
Determination of chlormequat in fruit samples by liquid chromatography–electrospray tandem mass spectrometry. ResearchGate. Link
-
CHLORMEQUAT (015). Food and Agriculture Organization of the United Nations (FAO). Link
-
DER for Chlormequat Chloride in Water - MRID 51293001. U.S. Environmental Protection Agency (EPA). Link
-
Determination of chlormequat and mepiquat in foods by liquid chromatography/mass spectrometry or liquid chromatography/tandem mass spectrometry: interlaboratory study. PubMed. Link
-
Determination of Polar Pesticides Based on a Modified QuPPe with Liquid Chromatography Coupled to Tandem Mass Spectrometry. ResearchGate. Link
-
Analytical Method for Chlormequat (Animal Products). Ministry of Health, Labour and Welfare, Japan. Link
-
Determination of Chlormequat and Mepiquat in Foods by Liquid Chromatography/Mass Spectrometry or Liquid Chromatography/Tandem Mass Spectrometry: Interlaboratory Study. ResearchGate. Link
-
Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Link
-
QuPPe: Literature. EURL-SRM. Link
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- 9. QuPPe: About the Method [quppe.eu]
The Gold Standard for Chlormequat Analysis: A Comparative Guide to Internal Standards, Featuring Chlorocholine Chloride-d9
For researchers, scientists, and drug development professionals dedicated to the precise quantification of the plant growth regulator chlormequat, the choice of an internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an in-depth technical comparison of Chlorocholine Chloride-d9 with other internal standards, supported by established analytical principles and experimental evidence. We will explore the nuances of stable isotope-labeled internal standards versus non-isotopic analogs and detail why this compound represents a superior choice for robust and defensible analytical results.
The accurate determination of chlormequat residues in complex matrices such as food, environmental samples, and biological fluids is paramount for regulatory compliance and safety assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity. However, the inherent variability of this method, particularly the susceptibility to matrix effects, necessitates the use of an appropriate internal standard to ensure data integrity.
The Indispensable Role of Internal Standards in LC-MS/MS Analysis
Internal standards are compounds added to samples at a known concentration before analysis to correct for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible. In the context of LC-MS/MS, stable isotope-labeled internal standards (SIL-IS) are widely considered the "gold standard". This is because their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they co-elute and experience similar ionization suppression or enhancement, thus providing the most accurate correction.
This compound: The Apex of Isotopic Internal Standards for Chlormequat
This compound is a deuterated analog of chlormequat where nine hydrogen atoms have been replaced with deuterium. This high level of deuteration offers several distinct advantages over less-deuterated or non-isotopic internal standards.
Theoretical and Practical Advantages of High Deuteration
While direct experimental comparisons between this compound and the more commonly used Chlorocholine Chloride-d4 are not extensively documented in publicly available literature, the theoretical and practical benefits of a higher degree of deuteration are well-established in the field of mass spectrometry.
One key advantage is the minimization of isotopic overlap . The natural abundance of isotopes (e.g., ¹³C) in the unlabeled chlormequat molecule can lead to a small signal at the mass-to-charge ratio (m/z) of a lightly deuterated internal standard. With nine deuterium atoms, the mass shift for this compound is significantly greater than for -d4, virtually eliminating any potential for isotopic crosstalk and ensuring a cleaner, more accurate measurement of the internal standard's signal.
Furthermore, a higher degree of deuteration can sometimes lead to a slight but beneficial chromatographic separation from the unlabeled analyte. While complete co-elution is often cited as ideal, a small, reproducible separation can be advantageous in preventing any potential for detector saturation from a high-concentration analyte interfering with the signal of the internal standard. However, it's crucial that this separation is minimal to ensure both compounds experience the same matrix effects.
A Comparative Analysis: this compound vs. Other Internal Standards
To provide a clear perspective on the performance of different internal standards, the following table summarizes the key characteristics and expected performance of this compound, the commonly used Chlorocholine Chloride-d4, and a potential non-isotopic structural analog, mepiquat.
| Parameter | This compound | Chlorocholine Chloride-d4 | Mepiquat (Structural Analog) |
| Chemical Structure | Identical to chlormequat, with 9 deuterium atoms | Identical to chlormequat, with 4 deuterium atoms | Structurally similar quaternary ammonium compound |
| Co-elution with Chlormequat | Nearly identical | Nearly identical | Similar, but may have different retention times |
| Ionization Efficiency | Nearly identical to chlormequat | Nearly identical to chlormequat | May differ from chlormequat |
| Correction for Matrix Effects | Excellent | Very Good | Moderate to Poor |
| Potential for Isotopic Overlap | Negligible | Low, but possible with high analyte concentrations | Not applicable |
| Commercial Availability | Readily available | Widely available | Widely available |
| Relative Cost | Higher | Moderate | Lower |
Experimental Workflow for Chlormequat Analysis Using an Internal Standard
The following diagram illustrates a typical workflow for the analysis of chlormequat in a complex matrix using an internal standard.
Detailed Experimental Protocol
The following is a generalized protocol for the extraction and analysis of chlormequat from a food matrix, based on established methods such as the QuPPe (Quick Polar Pesticides) method.
-
Sample Preparation:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 20 mL of 0.1% formic acid in methanol.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Sample Cleanup (if necessary):
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be employed to remove interfering compounds.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot onto a suitable LC column (e.g., a HILIC or mixed-mode column).
-
Perform chromatographic separation using an appropriate mobile phase gradient.
-
Detect chlormequat and this compound using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Calculate the ratio of the peak area of chlormequat to the peak area of this compound.
-
Determine the concentration of chlormequat in the sample by comparing this ratio to a calibration curve prepared with known concentrations of chlormequat and a constant concentration of the internal standard.
-
The Case Against Non-Isotopic Internal Standards
While structural analogs like mepiquat are sometimes considered when a SIL-IS is unavailable or cost-prohibitive, their use is fraught with potential for inaccurate quantification. Mepiquat, another quaternary ammonium plant growth regulator, may have similar chromatographic behavior to chlormequat. However, its ionization efficiency in the mass spectrometer source can be significantly different and may be affected differently by matrix components. This can lead to a situation where the internal standard does not accurately reflect the behavior of the analyte, resulting in biased quantitative data. Studies have shown that even when a method using a structural analog internal standard is validated, it may not be able to correct for inter-individual variability in sample matrices as effectively as a SIL-IS.
Conclusion: The Unparalleled Advantage of this compound
In the pursuit of the highest quality data for chlormequat analysis, the evidence overwhelmingly supports the use of a stable isotope-labeled internal standard. Among the available options, this compound stands out as the superior choice. Its high degree of deuteration minimizes the risk of isotopic interference and provides a robust tool for the accurate correction of matrix effects and other analytical variabilities.
For researchers, scientists, and drug development professionals, the investment in a high-quality internal standard like this compound is an investment in the integrity and defensibility of their analytical results. While other options exist, the unparalleled performance of a highly deuterated, co-eluting internal standard makes it the unequivocal gold standard for the quantitative analysis of chlormequat by LC-MS/MS.
References
- Baranowska, I., & Koper, M. (2014). Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood. Clinical biochemistry, 47(18), 306-312.
- Ji, A. J., He, Y., & Zhang, W. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
The Analytical Edge: A Comparative Guide to Chlormequat Quantification Using Chlorocholine Chloride-d9
For researchers, scientists, and professionals in drug development, the accurate quantification of chlormequat, a widely used plant growth regulator, is paramount for ensuring food safety and regulatory compliance. This technical guide provides an in-depth comparison of the linearity and detection range for chlormequat analysis, with a specific focus on the superior performance achieved when employing Chlorocholine Chloride-d9 as an internal standard. We will delve into the causality behind experimental choices, present supporting data, and offer a detailed, validated protocol to empower your analytical endeavors.
The Imperative for a Stable Isotope Internal Standard
In the realm of quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest levels of accuracy and precision. Chlormequat, being a small and polar molecule, is susceptible to matrix effects during LC-MS/MS analysis, which can lead to signal suppression or enhancement, thereby compromising the reliability of the results.
This compound, a deuterated analog of chlormequat, co-elutes with the native analyte and experiences identical ionization effects in the mass spectrometer's source.[1] By calculating the ratio of the analyte signal to the internal standard signal, these matrix-induced variations are effectively normalized, leading to more robust and reproducible quantification.[2] This approach is a cornerstone of a self-validating system, ensuring the trustworthiness of the generated data.
Comparative Performance: Linearity and Range of Detection
The following table summarizes the performance characteristics of chlormequat analysis from various studies, highlighting the linearity and detection limits achieved in different food matrices. The use of a deuterated internal standard, such as this compound, consistently enables wide linear ranges and low detection limits, crucial for monitoring chlormequat residues at and below regulatory maximum residue levels (MRLs).
| Food Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Internal Standard Used | Reference |
| Pear, Tomato, Wheat Flour | Up to 195 µg/kg | Not Specified | ≤ 5 µg/kg | d9-chlormequat | [3] |
| Grapes, Vegetables, Cereals | 0.010 - 0.050 mg/kg | 0.001 - 0.002 mg/kg | Not Specified | Isotopically labeled | [4] |
| Cereals | 0.0025 - 0.50 mg/kg | Not Specified | Not Specified | Chlormequat-d4 chloride | |
| Tomato, Tomato Paste, Pear | 0.001 - 0.02 mg/L | 0.0004 - 0.002 mg/kg | 0.01 mg/kg | Not Specified | [5] |
| Drinking and Surface Water | 0.03 - 1.5 ng/mL | Not Specified | 0.1 µg/L | Not Specified | [6] |
A Validated Experimental Protocol for Chlormequat Analysis
This section provides a detailed, step-by-step methodology for the analysis of chlormequat in a representative food matrix (e.g., cereals) using the Quick Polar Pesticides (QuPPe) extraction method coupled with LC-MS/MS and this compound as the internal standard.[7][8]
Sample Preparation and Extraction (QuPPe Method)
The QuPPe method is a simple and effective one-step extraction procedure for highly polar pesticides.[8]
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample. The concentration should be chosen to be in the mid-range of the calibration curve.
-
Extraction: Add 10 mL of 1% formic acid in methanol to the tube.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at ≥ 4000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A system capable of gradient elution is required.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining the polar chlormequat molecule.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of organic phase and gradually increase the aqueous phase to elute chlormequat.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for selective and sensitive detection.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Chlormequat: Monitor at least two transitions for confirmation, e.g., m/z 122 -> 58 and m/z 122 -> 63.
-
This compound: Monitor the transition m/z 131 -> 66.
-
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of chlormequat and a constant concentration of this compound.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of chlormequat to the peak area of this compound against the concentration of chlormequat.
-
Quantification: Determine the concentration of chlormequat in the samples by interpolating their peak area ratios on the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for chlormequat analysis.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of chlormequat provides a robust and reliable method for accurate quantification across a wide linear range and down to low detection limits. This approach effectively mitigates matrix effects, a common challenge in food analysis, ensuring the integrity of the analytical data. The presented protocol, based on the widely adopted QuPPe method, offers a streamlined and efficient workflow for routine monitoring of chlormequat residues. By adopting these methodologies, researchers and scientists can confidently generate high-quality data that meets stringent regulatory requirements and upholds the principles of scientific integrity.
References
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Riediker, S., Obrist, H., Varga, N., & Stadler, R. H. (2002). Determination of chlormequat and mepiquat in pear, tomato, and wheat flour using on-line solid-phase extraction (Prospekt) coupled with liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 966(1-2), 15–23. [Link]
-
Vora, V., Raikwar, M. K., & Bhardwaj, V. (2012). Assessment and Method Validation of Chlormequat Chloride (CCC) in Food (Fruit, Vegetable & Grain) by Liquid Chromatography Mass Spectrometry. ResearchGate. [Link]
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Waters Corporation. (n.d.). Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. [Link]
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Li, A., et al. (2014). Analysis of chlormequat chloride and mepiquat chloride residues in tomato, tomato paste and pear by using liquid chromatography-tandem mass spectrometry. Food Chemistry, 162, 243-248. [Link]
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Harlan Laboratories Ltd. (2015). ILV for Chlormequat Chloride in Water - MRID 51121209. Environmental Protection Agency. [Link]
- De la Calle, I., et al. (2013). Deuterated analogues as internal standards in the accuracy of quantitative pesticide and mycotoxin analysis between differing cannabis matrices. LCGC North America, 31(11), 952-960.
-
European Union Reference Laboratory for Single Residue Methods. (n.d.). Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin. [Link]
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European Union Reference Laboratory for Single Residue Methods. (n.d.). About the Method - QuPPe. [Link]
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Dong, F., et al. (2019). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2019, 8346308. [Link]
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A Senior Scientist's Guide to Chlormequat Quantification: Achieving Reliable LOD and LOQ with Deuterated Internal Standards
For researchers and analytical professionals tasked with the quantification of chlormequat, establishing robust and sensitive methods is not merely an academic exercise—it is a critical necessity for ensuring regulatory compliance and consumer safety. Chlormequat, a quaternary ammonium salt used as a plant growth regulator in cereal crops, requires precise measurement at trace levels.[1] Its presence in food commodities is strictly regulated, with Maximum Residue Limits (MRLs) established by bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA).[2][3][4] Consequently, the analytical method's Limit of Detection (LOD) and Limit of Quantification (LOQ) are paramount performance characteristics.
This guide provides an in-depth comparison of methodologies for determining chlormequat, focusing on the indispensable role of a deuterated internal standard (ISTD) in achieving analytical trustworthiness. We will delve into the causality behind experimental choices, present validated protocols, and compare performance data to offer a comprehensive resource for scientists in the field.
The Cornerstone of Accurate Quantification: Why a Deuterated Standard is Non-Negotiable
In trace analysis, especially within complex matrices like grains and food products, analytical variability can arise from multiple sources: inconsistent sample extraction, matrix-induced signal suppression or enhancement, and fluctuations in instrument response. A co-eluting, stable isotope-labeled internal standard, such as chlormequat-d4, is the gold standard for mitigating these issues.[5][6]
Causality: Because a deuterated standard is chemically identical to the target analyte, it experiences the same physical and chemical processes throughout the entire analytical workflow—from extraction and cleanup to ionization in the mass spectrometer source.[7] Any loss of analyte during sample preparation or any signal fluctuation in the instrument will be mirrored by the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to significantly improved precision and accuracy.[8] This self-validating system is the bedrock of a trustworthy and robust quantitative method.
The Analytical Engine: LC-MS/MS for Superior Sensitivity and Selectivity
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying chlormequat at the levels required to meet and exceed regulatory demands.[1][9] Its power lies in its ability to separate chlormequat from matrix components chromatographically and then selectively detect it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Due to its highly polar and cationic nature, chlormequat is often analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC), which provides better retention and peak shape compared to traditional reversed-phase columns.[9]
Experimental Workflow: From Sample to Signal
The following diagram outlines a typical workflow for the analysis of chlormequat in a cereal matrix, integrating best practices for sample preparation and analysis.
Caption: High-level workflow for chlormequat analysis.
Defining the Limits: A Practical Protocol for LOD & LOQ Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[10][11] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for their determination.[12][13]
Method 1: Based on Signal-to-Noise Ratio (S/N)
This approach is empirical and involves comparing the signal height of the analyte to the background noise level.
-
LOD: Commonly accepted as the concentration resulting in a signal-to-noise ratio of 3:1.[14]
-
LOQ: Commonly accepted as the concentration resulting in a signal-to-noise ratio of 10:1.[14]
Method 2: Based on the Standard Deviation of the Response and the Slope
This statistical method is more rigorous and is widely used in method validation.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = The standard deviation of the response. This can be determined from the y-intercepts of multiple calibration curves or from the analysis of multiple blank samples.
-
S = The slope of the calibration curve.[13]
Step-by-Step Experimental Protocol for LOD/LOQ Validation
This protocol is designed for determining the LOD and LOQ of chlormequat in oat flour.
-
Prepare a Blank Matrix Extract: Follow the sample preparation steps (1-6 in the workflow diagram) using a certified chlormequat-free oat flour sample, omitting the addition of the internal standard.
-
Prepare Spiked Samples: Create a series of low-level, matrix-matched calibration standards by spiking the blank oat extract with known concentrations of chlormequat. A suggested range is 0.001, 0.0025, 0.005, 0.01, 0.025, and 0.05 mg/kg. Also, spike each of these with a constant concentration of the chlormequat-d4 internal standard.
-
Analyze Replicates: Inject the lowest concentration standards multiple times (n=6 to 10) into the LC-MS/MS system. Also, inject multiple blank samples (n=10) to determine the standard deviation of the background noise.
-
Calculate Signal-to-Noise: For the S/N method, determine the ratio for the lowest detectable standards. The concentration that consistently provides a ratio of ~3:1 is the estimated LOD, and ~10:1 is the estimated LOQ.
-
Calculate from Calibration Curve: For the statistical method, construct a calibration curve using the low-level standards. Determine the slope (S) and the standard deviation of the y-intercepts (σ) from the regression analysis. Apply the formulas above to calculate LOD and LOQ.
-
Confirmation: The calculated LOQ must be experimentally verified. Prepare a set of spiked samples at the proposed LOQ concentration (n=6) and analyze them. The results must meet predefined criteria for accuracy (e.g., 80-120% recovery) and precision (e.g., ≤20% Relative Standard Deviation - RSD), as stipulated by FDA and other regulatory guidelines.[15][16]
Performance Comparison: A Survey of Reported LOD & LOQ Values
The following table summarizes published performance data for chlormequat analysis across various matrices. The variation in values highlights the influence of instrumentation, matrix complexity, and specific method protocols.
| Matrix | Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Cereals | LC-MS/MS | Deuterated ISTD | Not Reported | 0.005 mg/kg | [5] |
| Various Foods | LC-MS/MS | Yes (unspecified) | 0.01 mg/kg | Not Reported | [1] |
| Cereal Matrices | LC-MS/MS | Deuterated ISTD | Not Reported | 0.01 mg/kg | [17][18] |
| Straw (Cereal) | LC-MS/MS | Deuterated ISTD | Not Reported | 0.05 mg/kg | [17][18] |
| Water | LC-MS/MS | Not specified | 0.006 - 0.03 µg/L | 0.10 µg/L | [19] |
| Plant Commodities | HPLC/MS/MS | Not specified | Not Reported | 0.05 ppm (mg/kg) | [2][20] |
| Fruit Samples | LC-MS/MS | Deuterated ISTD | 0.03 mg/kg | 0.08 mg/kg | [8][21] |
| Tomato | UPLC-MS/MS | Not specified | 0.03 µg/kg | 0.1 µg/kg | [22] |
Field Insights: The data clearly demonstrate that modern LC-MS/MS methods, particularly when paired with a deuterated internal standard, can achieve LOQs in the low parts-per-billion (ppb or µg/kg) range. For instance, an LOQ of 0.005 mg/kg in cereals is well below the MRLs set by many regulatory agencies, which can range from 2 to 40 mg/kg depending on the commodity.[2] This capability allows food producers and regulators to not only check for compliance but also to enforce "zero tolerance" policies where no established MRL exists, which often defaults to the method's detection limit (typically 0.01 mg/kg).
The variability between matrices (e.g., 0.01 mg/kg in cereal vs. 0.05 mg/kg in straw) underscores the importance of matrix-matched calibration and method validation for each specific commodity being tested.[17] The more complex the matrix, the more potential for interference, which can elevate the achievable LOQ.
Conclusion
The reliable quantification of chlormequat is a task that demands meticulous method development and validation. The combination of a robust sample preparation technique like QuPPe, the selectivity of HILIC separation, and the sensitivity of tandem mass spectrometry provides the necessary analytical power. However, the lynchpin of a truly trustworthy method is the incorporation of a deuterated internal standard like chlormequat-d4. This practice moves the method from a simple measurement to a self-validating system, ensuring the accuracy and precision required to protect public health and meet stringent global regulatory standards. By following the principles and protocols outlined in this guide, laboratories can confidently establish and validate methods with LODs and LOQs fit for their intended purpose.
References
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- Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS | W
- Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. (URL: )
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Chlormequat and Mepiquat Chloride Analysis - Fera Science . (URL: [Link])
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5.6 chlormequat (015) - Food and Agriculture Organization of the United Nations . (URL: [Link])
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DER for Chlormequat Chloride in Water - MRID 51293001 - EPA . (URL: [Link])
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Chlormequat Chloride - Human Health Risk Assessment for the Proposed New Uses on Barley, Oat, Triticale, and Wheat - Regulations.gov . (URL: [Link])
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ICH Q2 Guidance on Reporting LOD and LOQ Values - Pharma Validation . (URL: [Link])
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EFSA Proposes Modifications to Chlormequat Maximum Residue Limits in Oats, Food Animal Products . (URL: [Link])
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Analysis of chlormequat and mepiquat by hydrophilic interaction chromatography coupled to tandem mass spectrometry in food samples - PubMed . (URL: [Link])
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Essential FDA Guidelines for Bioanalytical Method Validation . (URL: [Link])
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Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin - eurl-pesticides.eu . (URL: [Link])
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Determination of chlormequat in fruit samples by liquid chromatography–electrospray tandem mass spectrometry - ResearchGate . (URL: [Link])
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Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation | BioPharm International . (URL: [Link])
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Review of the existing MRLs for chlormequat - EFSA - European Union . (URL: [Link])
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science . (URL: [Link])
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EPA move to allow new pesticide use on food crops worries health advocates . (URL: [Link])
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Determination of chlormequat and mepiquat residues and their dissipation rates in tomato cultivation matrices by ultra-performance liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate . (URL: [Link])
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Determination of chlormequat in fruit samples by liquid chromatography-electrospray-mass spectrometry/mass spectrometry. - SciSpace . (URL: [Link])
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(A) Defined maximum residue limits (MRLs) of chlormequat chloride in... - ResearchGate . (URL: [Link])
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CHLORMEQUAT (015) First draft prepared by Dr S Margerison and Dr P Humphrey, Australian Pesticides and Veterinary Medicines Auth - Food and Agriculture Organization of the United Nations . (URL: [Link])
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Determination of chlormequat and mepiquat in foods by liquid chromatography/mass spectrometry or liquid chromatography/tandem mass spectrometry: interlaboratory study - PubMed . (URL: [Link])
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How to Validate a Biochemical Method per ICH Guidelines - Patsnap Synapse . (URL: [Link])
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(PDF) Assessment and Method Validation of Chlormequat Chloride in Food by Liquid Chromatography Mass Spectrometry - Virendra. Vora - ResearchGate . (URL: [Link])
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Chlormequat Chloride; Pesticide Tolerances - Federal Register . (URL: [Link])
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ILV for Chlormequat Chloride in Water - MRID 51121209 - EPA . (URL: [Link])
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Bioanalytical Method Validation - Guidance for Industry | FDA . (URL: [Link])
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(PDF) Determination of Chlormequat and Mepiquat in Foods by Liquid Chromatography/Mass Spectrometry or Liquid Chromatography/Tandem Mass Spectrometry: Interlaboratory Study - ResearchGate . (URL: [Link])
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The determination of underivatized chlormequat, fosetyl-aluminium and phosphonic acid residues in maize and soybean by LC-MS/MS - RSC Publishing . (URL: [Link])
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ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria - YouTube . (URL: [Link])
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA . (URL: [Link])
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Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS - SHIMADZU CORPORATION . (URL: [Link])
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Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS - Waters Corporation . (URL: [Link])
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The Lynchpin of Accuracy: A Comparative Guide to Chlorocholine Chloride-d9 Performance in Complex Food Matrices
For researchers and analytical chemists in the trenches of food safety and drug development, the accurate quantification of polar pesticide residues like chlormequat chloride presents a significant challenge. The inherent complexity of food matrices—from the fatty composition of grains to the acidic nature of fruits—introduces variability that can compromise analytical results. This guide provides an in-depth comparison of analytical approaches for chlormequat chloride, demonstrating the indispensable role of its deuterated stable isotope-labeled internal standard, Chlorocholine Chloride-d9, in achieving accurate, reliable, and reproducible quantification. We will delve into the causality behind experimental choices, present supporting data from validated methods, and provide a robust protocol for immediate application.
The Analytical Imperative: Why Standard Methods Falter
Chlormequat chloride, a widely used plant growth regulator, is a small, polar, quaternary ammonium compound. Its physicochemical properties make it prone to significant matrix effects during analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix, leading to either ion suppression or enhancement[1]. This phenomenon directly impacts the accuracy, precision, and sensitivity of quantitative results, rendering methods that rely on external calibration unreliable for complex samples[2].
Without an appropriate internal standard, variations in sample preparation, extraction recovery, and instrument response can lead to erroneous quantification. A suitable internal standard must mimic the behavior of the analyte as closely as possible through every stage of the analytical process. This is where isotopically labeled standards, such as this compound, become essential.
The Gold Standard: Isotope Dilution with this compound
This compound is an ideal internal standard for the analysis of chlormequat chloride.[3][4][5] By replacing nine hydrogen atoms with deuterium, the molecule's mass is increased, allowing it to be distinguished from the native analyte by the mass spectrometer. However, its chemical and physical properties remain nearly identical.[6] This near-perfect chemical analogy is the cornerstone of its effectiveness.
The principle of isotope dilution mass spectrometry is straightforward yet powerful: a known quantity of the deuterated standard is added to the sample at the very beginning of the extraction process.[7] Because the deuterated standard and the native analyte behave almost identically during extraction, cleanup, and ionization, any loss of analyte or fluctuation in instrument response will be mirrored by the internal standard.[4][8] The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, effectively canceling out any variations and correcting for matrix effects.[7][9]
The diagram below illustrates the fundamental logic of why an isotopically labeled internal standard provides a self-validating system for accurate quantification in complex matrices.
Performance Across Diverse Food Matrices
Interlaboratory studies and validated methods consistently demonstrate the superior performance of chlormequat analysis when using a deuterated internal standard. The data presented below is synthesized from multiple studies and showcases the method's robustness across a variety of challenging food matrices.
Table 1: Performance of Chlormequat Chloride Analysis with this compound Internal Standard in Cereal Matrices
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Repeatability (RSDr %) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| Wheat Flour | 0.05 | 94 | < 4 | 0.005 | [1][9] |
| Buckwheat Flour | 0.05 | 102 | < 4 | 0.005 | [9] |
| Rye Flour | 0.05 | 98 | < 4 | 0.005 | [9] |
| Oats | Not Specified | High Detection Frequencies | Not Specified | Not Specified | [10] |
Data synthesized from multiple sources demonstrating high accuracy and precision in complex grain matrices.[1][9][10]
Table 2: Performance in Fruit, Vegetable, and Processed Food Matrices
| Matrix | Spiking Level Range (mg/kg) | Mean Recovery (%) | Horwitz Ratio (HoRat)* | Limit of Quantification (LOQ) (mg/kg) | Reference |
| Pears | 0.040 - 1.19 | Not Specified | 0.85 - 1.13 | ~0.01 | [11][12] |
| Mushrooms | 0.040 - 1.19 | Not Specified | 0.85 - 1.13 | ~0.01 | [11][12] |
| Fruit Purée | 0.040 - 1.19 | Not Specified | 0.85 - 1.13 | ~0.01 | [11][12] |
| Tomato | 0.1 - 1.0 | 87.7 ± 8.6 | Not Specified | ~0.01 | [7] |
| Grapes | 0.1 - 1.0 | 87.7 ± 8.6 | Not Specified | ~0.01 | [7] |
*The Horwitz Ratio (HoRat) is a measure of method precision, with values around 1.0 indicating good interlaboratory reproducibility.[11][12]
These results underscore the effectiveness of the isotope dilution method. Apparent recoveries consistently fall within the widely accepted range of 70-120%, with excellent precision (RSD < 20%).[3][9] This level of accuracy is crucial for ensuring compliance with Maximum Residue Limits (MRLs) set by regulatory bodies.[1][13]
Experimental Protocol: QuPPe Extraction for Chlormequat in Cereals
The following protocol is a robust and validated method for the determination of chlormequat chloride in cereal grains using this compound as an internal standard. It is based on the Quick Polar Pesticides (QuPPe) method, which is designed for highly polar analytes not amenable to traditional QuEChERS.[1][9][14]
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5.0 g (± 0.1 g) of a representative, homogenized cereal flour sample into a 50 mL polypropylene centrifuge tube.
-
Causality: Homogenization is critical to ensure the small sample size is representative of the larger batch, minimizing sampling error.[15]
-
-
Internal Standard Spiking:
-
Add a precise volume of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution) directly to the sample.
-
Causality: The internal standard must be added at the earliest possible stage to account for analyte loss and variability throughout the entire workflow, from extraction to detection.[7]
-
-
Extraction:
-
Add 10 mL of acidified methanol (1% formic acid in methanol, v/v) to the tube.
-
Causality: Acidified methanol is an effective solvent for extracting small, polar, cationic compounds like chlormequat from the matrix. Formic acid helps to maintain the cationic state of the analyte, improving its stability and extraction efficiency.
-
-
Homogenization:
-
Cap the tube and vortex vigorously for 3 minutes.
-
Causality: Vigorous mixing ensures intimate contact between the solvent and the sample matrix, maximizing the extraction of the analyte and internal standard into the liquid phase.
-
-
Centrifugation:
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Causality: This step separates the solid matrix components (flour, proteins, etc.) from the liquid extract, providing a clear supernatant for analysis.
-
-
Filtration and Analysis:
-
Draw the supernatant and pass it through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an autosampler vial. This "dilute-and-shoot" approach is simple and effective.[1][9]
-
Analyze the extract using LC-MS/MS.
-
Causality: Filtration removes fine particulate matter that could block the LC column or interfere with the MS ion source, ensuring the robustness of the analytical instrumentation.
-
LC-MS/MS Parameters (Illustrative)
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column (e.g., BEH Amide) is recommended for good retention and peak shape of polar compounds like chlormequat.[3][9]
-
Mobile Phase: A gradient of ammonium formate/formic acid in water and acetonitrile is typically used.
-
MS Detection: Electrospray Ionization in Positive Mode (ESI+).
-
MRM Transitions:
-
Chlormequat: e.g., m/z 122 → 58
-
This compound: e.g., m/z 131 → 66
-
Conclusion: An Indispensable Tool for Data Integrity
The evidence overwhelmingly supports the use of this compound as an internal standard for the quantitative analysis of chlormequat in diverse food matrices. Its ability to compensate for matrix effects and procedural variations provides a level of accuracy and reliability that is unattainable with external standard calibration alone.[11][12] The presented data and protocol, grounded in validated, peer-reviewed methodologies, offer a clear path for laboratories to implement a robust and defensible analytical method. For researchers, scientists, and drug development professionals, embracing the principle of isotope dilution is not merely a methodological choice—it is a commitment to the integrity and trustworthiness of scientific data.
References
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(PDF) Determination of Chlormequat and Mepiquat in Foods by Liquid Chromatography/Mass Spectrometry or Liquid Chromatography/Tandem Mass Spectrometry: Interlaboratory Study. ResearchGate. Available at: [Link]
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Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin. eurl-pesticides.eu. Available at: [Link]
-
Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. Waters. Available at: [Link]
-
Determination of chlormequat and mepiquat in foods by liquid chromatography/mass spectrometry or liquid chromatography/tandem mass spectrometry: interlaboratory study. PubMed. Available at: [Link]
-
Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS | Waters. Waters. Available at: [Link]
-
Chlormequat and Mepiquat Chloride Analysis. Fera Science. Available at: [Link]
-
Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. Waters. Available at: [Link]
-
A pilot study of chlormequat in food and urine from adults in the United States from 2017 to 2023. ResearchGate. Available at: [Link]
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QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]
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Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. PMC - NIH. Available at: [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
-
A highly sensitive method for simultaneous determination of the quaternary ammonium pesticides chlormequat and mepiquat in pears and potatoes by modified QuEChERS-high performance liquid chromatography-tandem mass spectrometry. RSC Publishing. Available at: [Link]
-
Exploring matrix effects in liquid chromatography-tandem mass spectrometry determination of pesticide residues in tropical fruits. SciSpace. Available at: [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC - PubMed Central. Available at: [Link]
-
Internal Standards for Food and Nutrition. IsoLife. Available at: [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available at: [Link]
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- 3. A highly sensitive method for simultaneous determination of the quaternary ammonium pesticides chlormequat and mepiquat in pears and potatoes by modified QuEChERS-high performance liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 5. isotope.com [isotope.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of chlormequat and mepiquat in foods by liquid chromatography/mass spectrometry or liquid chromatography/tandem mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
The Discerning Choice: A Cost-Effectiveness Evaluation of Chlorocholine Chloride-d9 for Routine Analysis
For researchers, scientists, and drug development professionals dedicated to the precise quantification of Chlorocholine Chloride (Chlormequat), the selection of an appropriate internal standard is a critical decision that profoundly impacts data integrity and laboratory efficiency. This guide provides an in-depth, objective comparison of the use of a stable isotope-labeled internal standard, Chlorocholine Chloride-d9, against traditional analytical approaches. Supported by established scientific principles and experimental data, this document will elucidate the long-term cost-effectiveness of adopting this gold-standard reagent in routine analytical workflows.
The Analytical Imperative: Why an Internal Standard is Non-Negotiable for Chlormequat Analysis
Chlorocholine Chloride, a quaternary ammonium compound used as a plant growth regulator, is frequently analyzed in complex matrices such as food, environmental samples, and biological fluids.[1][2][3] The inherent complexity of these samples introduces significant challenges to accurate quantification, primarily due to "matrix effects." These effects, caused by co-eluting endogenous components, can lead to unpredictable ion suppression or enhancement in the mass spectrometer, resulting in inaccurate and unreliable data.[4]
To counteract these variables, the use of an internal standard (IS) is indispensable. An ideal IS mimics the chemical and physical properties of the analyte, co-eluting chromatographically and experiencing identical matrix effects. This allows for reliable normalization of the analyte's signal, correcting for variations in sample preparation, injection volume, and instrument response.[5] While various compounds can be employed as internal standards, stable isotope-labeled (SIL) analogues of the analyte, such as this compound, are widely recognized as the gold standard for mass spectrometry-based quantification.[2][5][6]
A Tale of Two Standards: Cost Analysis of this compound vs. Non-Labeled Standard
A primary consideration for any laboratory is the cost of analytical reagents. At first glance, the upfront cost of a deuterated standard appears significantly higher than its non-labeled counterpart.
| Product | Supplier | Quantity | Price (USD) | Price per mg (USD) |
| Chlormequat-d9 Chloride | C/D/N Isotopes | 10 mg | ~ | ~$14.50 |
| Chlormequat chloride (analytical standard) | Sigma-Aldrich | 250 mg | ~$34.00 - $43.95 | ~$0.14 - $0.18 |
Note: Prices are approximate and subject to change. The price for Chlormequat-d9 Chloride was converted from CAD to USD and may fluctuate.[7][8][9]
The non-deuterated standard is orders of magnitude cheaper on a per-milligram basis. However, a comprehensive cost-effectiveness analysis extends beyond the initial purchase price. The hidden costs associated with using a less reliable internal standard or an external standard method can quickly eclipse the initial savings. These include:
-
Method Development Time: Establishing a robust method that adequately compensates for matrix effects without a SIL IS can be a time-consuming and resource-intensive process, often requiring extensive matrix-matched calibration curves for each different sample type.
-
Sample Re-analysis: Inaccurate results due to uncorrected matrix effects can lead to failed batches and the need for costly and time-consuming re-analysis of samples.
-
Data Quality and Confidence: The superior accuracy and precision afforded by a deuterated internal standard lead to higher confidence in the analytical results, reducing the risk of costly errors in research and development or regulatory submissions.
In the long term, the investment in this compound can lead to significant cost savings through increased efficiency, reduced rework, and more reliable data.
Performance Under Pressure: The Experimental Advantage of this compound
The scientific rationale for the superior performance of SIL internal standards is well-established. Because this compound is chemically identical to the analyte, with the only difference being the increased mass due to the deuterium atoms, it behaves virtually identically during extraction, chromatography, and ionization.[5] This ensures that any variations affecting the analyte will also affect the internal standard to the same degree, providing a highly accurate correction.
Key Performance Advantages:
-
Mitigation of Matrix Effects: The co-elution and identical ionization behavior of this compound with the native analyte effectively cancels out signal suppression or enhancement, leading to more accurate quantification.[4]
-
Improved Precision and Accuracy: The use of a SIL IS consistently results in lower relative standard deviations (RSDs) and higher accuracy in recovery experiments. For example, a method for the determination of Chlormequat in cereals using a deuterated internal standard reported apparent recoveries between 94% and 102% with repeatability (RSDr) below 4%.[1][10]
-
Robustness Across Diverse Matrices: A method employing a deuterated internal standard is more robust and transferable across different and complex sample matrices without the need for extensive re-validation.
The following diagram illustrates the principle of how a stable isotope-labeled internal standard corrects for matrix effects.
Caption: Correction of matrix effects using a deuterated internal standard.
Experimental Protocol: Routine Analysis of Chlorocholine Chloride in Cereals
This section provides a detailed, step-by-step methodology for the quantitative analysis of Chlorocholine Chloride in cereal matrices using this compound as an internal standard. The protocol is based on the widely used Quick Polar Pesticides (QuPPe) extraction method followed by analysis using Hydrophilic Interaction Liquid Chromatography coupled to tandem Mass Spectrometry (HILIC-LC-MS/MS).[10][11][12][13]
Reagents and Materials
-
Chlorocholine Chloride analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Cereal matrix (e.g., wheat flour, oat flour)
-
50 mL polypropylene centrifuge tubes
-
0.22 µm syringe filters
Standard and Sample Preparation
2.1. Standard Stock Solutions (1000 µg/mL)
-
Accurately weigh and dissolve Chlorocholine Chloride and this compound in methanol to prepare individual stock solutions.
2.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., methanol/water).
2.3. Internal Standard Spiking Solution (e.g., 1 µg/mL)
-
Dilute the this compound stock solution to the desired concentration.
2.4. Sample Extraction (QuPPe Method)
-
Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add 10 mL of 1% formic acid in methanol.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
3.1. Liquid Chromatography (HILIC)
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)[10]
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the retention of the polar analyte.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3.2. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Chlorocholine Chloride: e.g., 122.1 > 58.1 (quantifier), 122.1 > 63.1 (qualifier)[14]
-
This compound: e.g., 131.1 > 66.1
-
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
The following diagram illustrates the analytical workflow.
Caption: Analytical workflow for Chlormequat analysis in cereals.
Conclusion: A Strategic Investment in Data Quality
While the initial acquisition cost of this compound is higher than its non-deuterated counterpart, a thorough evaluation reveals its superior long-term cost-effectiveness. The use of a stable isotope-labeled internal standard is not merely a matter of best practice; it is a strategic investment in the quality, reliability, and efficiency of routine analytical work. By mitigating the unpredictable and often costly consequences of matrix effects, this compound empowers researchers, scientists, and drug development professionals to generate highly accurate and defensible data, ultimately accelerating research and ensuring the safety and efficacy of new products. The adoption of this gold-standard reagent is a discerning choice that pays dividends in the form of robust analytical methods and unwavering confidence in experimental outcomes.
References
-
Assessment and Method Validation of Chlormequat Chloride (CCC) in Food (Fruit, Vegetable & Grain) by Liquid Chromatography Mass Spectrometry. (2012). ResearchGate. [Link]
-
Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. Waters. [Link]
-
Determination of Chlormequat and Mepiquat in Foods by Liquid Chromatography/Mass Spectrometry or Liquid Chromatography/Tandem Mass Spectrometry: Interlaboratory Study. (2005). ResearchGate. [Link]
-
Determination of chlormequat and mepiquat in foods by liquid chromatography/mass spectrometry or liquid chromatography/tandem mass spectrometry: interlaboratory study. (2005). PubMed. [Link]
-
Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. Waters. [Link]
-
Analysis of chlormequat and mepiquat by hydrophilic interaction chromatography coupled to tandem mass spectrometry in food samples. (2009). PubMed. [Link]
-
Chlormequat, Mepiquat, Paraquat, and Diquat on Raptor HILIC-Si by LC-MS/MS. Restek. [Link]
-
ILV for Chlormequat Chloride in Water - MRID 51121209. EPA. [Link]
-
Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. Waters Corporation. [Link]
-
Chlormequat and Mepiquat Chloride Analysis. Fera Science. [Link]
-
Chlormequat & Mepiquat Analyzed with LCMS - AppNote. MicroSolv. [Link]
-
QuPPe: About the Method. EURL-SRM. [Link]
-
Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. Waters Corporation. [Link]
-
Quick Method for the Analysis of Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS/MS. EURL-SRM. [Link]
-
Quick Method for the Analysis of Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS/MS. EURL-SRM. [Link]
-
A cost-effective screening method for pesticide residue analysis in fruits, vegetables, and cereal grains. (2000). PubMed. [Link]
-
Chlormequat Chloride at Best Price from Manufacturers, Suppliers & Dealers. Tradeindia. [Link]
-
Residues of chlormequat and mepiquat in grain--results from the Danish National Pesticide Survey. (1999). SciSpace. [Link]
-
Chlormequat Chloride 98% 50 Grams. Power Grown. [Link]
-
Pesticides. CPI International. [Link]
-
Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Shimadzu. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
-
Analysis of chlormequat in human urine as a biomarker of exposure using liquid chromatography triple quadrupole mass spectrometry. ResearchGate. [Link]
-
Quality Control Procedures for Pesticide Residues Analysis. European Commission. [Link]
-
Pesticide Residue Analysis Facilities. Agritrop. [Link]
-
Chlormequat Chloride CCC Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample. Delong Chemical. [Link]
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- 14. restek.com [restek.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Chlorocholine Chloride-d9
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Chlorocholine Chloride-d9, ensuring the protection of both laboratory personnel and the environment. As a stable, isotopically labeled compound, this compound requires a nuanced approach that respects its chemical properties while acknowledging its non-radioactive nature.
Part 1: The Core Directive - Understanding the 'Why' Behind the 'How'
The disposal of any chemical, including this compound, is not merely a matter of following steps, but of understanding the principles that underpin them. The primary objective is to prevent the release of potentially harmful substances into the environment and to ensure the safety of all personnel involved in the waste handling process. Chlorocholine chloride itself is recognized as being harmful if swallowed or in contact with skin, and can cause significant skin and eye irritation.[1][2][3][4] Therefore, its deuterated counterpart must be handled with the same level of caution.
While this compound is a stable isotope and not radioactive, it is still classified as a hazardous chemical waste.[5][6][] This classification mandates a disposal pathway that is distinct from general laboratory trash and is governed by stringent federal, state, and local regulations.[1][2][6] Adherence to these regulations is not just a matter of compliance, but a fundamental aspect of responsible scientific practice.
Part 2: Procedural Integrity - A Step-by-Step Protocol
The following protocols are designed to provide a clear, actionable framework for the disposal of this compound in various forms.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable standard for handling both the pure compound and its waste products.
| Protective Gear | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | May be required for large spills or in poorly ventilated areas | To prevent inhalation of dust or aerosols. |
This table summarizes the essential PPE for handling this compound waste, ensuring a foundational layer of safety.
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of waste is paramount to prevent dangerous chemical reactions and to ensure that the waste is directed to the correct disposal stream.[6][][8]
dot
Caption: Figure 1: Waste Segregation Workflow for this compound.
As this compound is a chlorinated compound, it must be disposed of in a designated chlorinated hazardous waste container.[6] Never mix chlorinated and non-chlorinated waste streams.
Disposal of Solid this compound
-
Collection: Carefully sweep any residual solid material into a clearly labeled, sealable container designated for chlorinated solid hazardous waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor.
Disposal of Solutions Containing this compound
-
Collection: Pour the solution into a designated, leak-proof container for chlorinated liquid hazardous waste.
-
pH Neutralization (if applicable): If the solution is highly acidic or basic, it may need to be neutralized to a pH between 6 and 8 before being added to the waste container, in accordance with your institution's guidelines.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), the solvent(s) used, and the approximate concentration.
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area.
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent).[6]
-
Rinsate Collection: Collect all rinsate as chlorinated liquid hazardous waste.[6]
-
Defacing: After triple rinsing, deface or remove the original label to prevent any confusion.
-
Disposal: The decontaminated container can now be disposed of in the appropriate recycling or general waste stream, as per your institution's policy.
Part 3: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate any potential hazards.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institution's EHS department.
-
Control the Spill: For small, manageable spills, and only if you are trained to do so, contain the spill using a chemical spill kit.
-
Cleanup:
-
Solids: Carefully sweep the solid material into a designated hazardous waste container.[1]
-
Liquids: Use absorbent pads to soak up the liquid. Place the used pads into a sealed bag and then into the solid chlorinated hazardous waste container.
-
-
Decontaminate the Area: Once the bulk of the spill has been cleaned up, decontaminate the affected area with a suitable cleaning agent, and then wipe it down with water.[1] All cleaning materials should be disposed of as hazardous waste.
Part 4: Regulatory Framework and Final Disposal
The ultimate disposal of this compound waste is governed by a multi-tiered regulatory system. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the overarching framework for hazardous waste management.[9][10][11] Your institution's EHS department is responsible for ensuring compliance with these regulations and will have specific protocols in place for the collection, storage, and final disposal of chemical waste. The final disposal is carried out by certified hazardous waste management companies, often through methods such as high-temperature incineration.[8]
By adhering to the procedures outlined in this guide, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is a shared responsibility that is integral to the scientific process.
References
-
Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]
-
US Bio-Clean. OSHA Compliance For Laboratories. [Link]
-
PhytoTech Labs. SAFETY DATA SHEET - Chlorocholine Chloride. [Link]
-
Loba Chemie. CHLOROCHOLINE CHLORIDE 50% AQUEOUS SOLUTION MSDS. [Link]
-
Mcfenvironmental. Are You In Compliance With Proper Lab Waste Disposal Regulations? [Link]
-
Redox. Safety Data Sheet Choline Chloride Solution. [Link]
-
National Academies of Sciences, Engineering, and Medicine. Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Montclair State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
-
Carl ROTH. Safety Data Sheet: Choline chloride. [Link]
-
RTI International. Isotope Labeling Services and Capabilities. [Link]
-
CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
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- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Navigating the Safe Handling of Chlorocholine Chloride-d9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Chlorocholine Chloride-d9, a deuterated analog of a plant growth regulator. Beyond a simple checklist, this document delves into the rationale behind each procedural step, empowering you to work with confidence and precision. Our commitment is to be your preferred source for laboratory safety and chemical handling intelligence, building a foundation of deep trust that extends beyond the product itself.
Understanding the Hazard Profile of this compound
This compound, while a valuable tool in research, presents a clear hazard profile that necessitates meticulous handling. Its non-deuterated counterpart, Chlormequat chloride, is classified as toxic in contact with skin and harmful if swallowed.[1][2][3] The primary routes of exposure are ingestion, skin contact, and inhalation of dust particles.[1][4] Acute effects can include irritation to the skin, eyes, and respiratory tract.[1][4] The deuterated form is expected to share a similar toxicological profile.
The imperative for stringent safety protocols is rooted in preventing accidental exposure. The causality is direct: skin contact can lead to systemic toxicity, and ingestion can be harmful.[1][2] Therefore, our procedural framework is designed as a self-validating system to mitigate these risks at every stage.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, with explanations grounded in established safety principles.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Provides a robust barrier against dermal absorption.[5][6] The outer glove can be removed if contaminated, minimizing the risk of spreading the chemical. Powder-free gloves prevent the aerosolization of particles. |
| Body Protection | Disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs. | Protects the body and personal clothing from contamination.[5][7] The design ensures maximum coverage. |
| Eye and Face Protection | Safety goggles and a full-face shield. | Protects the eyes and face from splashes or airborne particles of the compound.[5][8] |
| Respiratory Protection | A NIOSH-approved N95 or P1 particulate respirator. | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[4] |
Causality in PPE Selection: The choice of nitrile gloves is based on their proven resistance to a wide range of chemicals. Double-gloving is a best practice that provides an additional layer of safety in case the outer glove is breached. A full-face shield is critical because it protects the entire face from splashes, a risk that safety glasses alone do not fully mitigate.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.
-
Fume Hood Verification: Before commencing work, ensure the chemical fume hood is functioning correctly with sufficient airflow.
-
Gather Materials: Assemble all necessary equipment (spatulas, weighing paper, containers) and PPE before bringing the chemical into the work area. This minimizes movement and the potential for contamination.
Handling the Solid Compound
-
Don PPE: Follow a structured procedure for putting on PPE to avoid contamination. This should be done outside the immediate work area.
-
Weighing: If weighing the solid, perform this task within the fume hood. Use smooth, deliberate movements to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a designated area, being careful to avoid contaminating yourself. The outer gloves should be removed first, followed by the face shield, gown, and inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Spill and Exposure Response
Spill Management
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the substance. Avoid dry sweeping, which can generate dust.
-
Clean: Wearing appropriate PPE, carefully clean the spill area. Place all contaminated materials into a sealed container for disposal.
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection: All disposable items that have come into contact with the chemical, including gloves, weighing paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the Workflow: Safe Handling and Disposal
The following diagram illustrates the logical flow of the safe handling and disposal process.
Caption: A workflow diagram for the safe handling and disposal of this compound.
By adhering to these detailed protocols, you are not only ensuring your personal safety but also upholding the scientific integrity of your work. This guide serves as a living document, and we encourage continuous review and adaptation of these procedures as new information becomes available.
References
-
Loba Chemie. (2016, May 18). CHLOROCHOLINE CHLORIDE 50% AQUEOUS SOLUTION MSDS. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - CHLORO CHLOLINE CHLORIDE 97%. Retrieved from [Link]
-
PCCA. (n.d.). Safety Data Sheet: Choline Chloride USP. Retrieved from [Link]
-
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
-
SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. isotope.com [isotope.com]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. pccarx.com [pccarx.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
